Reactive Black 39
Description
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Properties
CAS No. |
68259-02-9 |
|---|---|
Molecular Formula |
C25H14ClN10Na5O16S5 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |
InChI Key |
UYAABLNBFLLCJA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Reactive Black 39 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the reactive dye, Reactive Black 39 (C.I. 205071). This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical Structure and Identification
This compound is a double azo dye, characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. Its structure also incorporates a monochlorotriazine reactive group, enabling it to form covalent bonds with hydroxyl groups on cellulosic fibers.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[1] |
| CAS Number | 68259-02-9[1][2] |
| C.I. Name | This compound[2] |
| C.I. Number | 205071[2] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[2] |
| Molecular Weight | 1021.16 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+][3] |
Physicochemical Properties
This compound is a black powder that is soluble in water. Its high solubility is attributed to the presence of multiple sulfonate groups.
| Property | Value |
| Appearance | Black Powder |
| Solubility in Water | >300 g/L |
| Insolubility in Water | ≤0.02% |
Fastness Properties
The fastness properties of a dye refer to its resistance to fading or color change under various conditions. The following data is based on ISO standard test methods on cotton fabric.
| Fastness Property | Test Method | Rating (Grade) |
| Light Fastness | ISO 105 B02 | 6-7 |
| Wash Fastness (Staining) | ISO 105 C06 | 4-5 |
| Wash Fastness (Change in Color) | ISO 105 C06 | 5 |
| Perspiration Fastness (Acidic, Staining) | ISO 105 E04 | 4-5 |
| Perspiration Fastness (Acidic, Change in Color) | ISO 105 E04 | 5 |
| Perspiration Fastness (Alkaline, Staining) | ISO 105 E04 | 4-5 |
| Perspiration Fastness (Alkaline, Change in Color) | ISO 105 E04 | 5 |
| Rubbing Fastness (Dry) | ISO 105 X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105 X12 | 3 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of reactive dyes are often proprietary. However, based on established chemical principles and general laboratory procedures, the following methodologies can be outlined.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization, coupling, condensation, and ammoniation.[2] A detailed, publicly available, step-by-step protocol with specific quantities and reaction conditions is not readily found in the surveyed literature. The general synthetic pathway is as follows:
Caption: General synthesis pathway for this compound.
-
Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form their respective diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salts.
-
Coupling: The diazonium salts are then reacted with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both alkaline and acidic conditions to form the double azo chromophore.
-
Condensation: The resulting intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine ring.
-
Ammoniation: Finally, one of the remaining chlorine atoms on the triazine ring is substituted with an amino group by reacting the intermediate with ammonia.
Determination of UV-Visible Absorption Spectrum
Experimental Workflow:
Caption: Workflow for determining the UV-Vis absorption spectrum.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.
-
Measurement: Fill a quartz cuvette with deionized water to serve as a blank and record the baseline. Replace the blank with the dye solution and record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.
-
Analysis: The wavelength at which the highest absorbance is recorded is the λmax.
Determination of Light Fastness (ISO 105 B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Experimental Workflow:
Caption: Workflow for determining light fastness.
-
Sample Preparation: A sample of the textile dyed with this compound is prepared. A set of blue wool lightfastness standards (rated 1 to 8, where 8 is the highest fastness) is also used.
-
Exposure: The dyed sample and the blue wool standards are simultaneously exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. A portion of both the sample and the standards is covered to provide an unexposed area for comparison.
-
Assessment: The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the blue wool standards. The lightfastness of the sample is then rated by comparing the change in its color to the changes in the blue wool standards.
Determination of Wash Fastness (ISO 105 C06)
This test is designed to determine the resistance of the color of textiles to washing.
Experimental Workflow:
Caption: Workflow for determining wash fastness.
-
Specimen Preparation: A specimen of the fabric dyed with this compound is stitched together with specified adjacent undyed fabrics (e.g., cotton, wool).
-
Washing Procedure: The composite specimen is agitated in a standardized soap solution in a wash wheel or similar apparatus for a specified time and at a specific temperature (e.g., 60°C).
-
Rinsing and Drying: After washing, the specimen is rinsed thoroughly and dried.
-
Assessment: The change in color of the dyed fabric is assessed by comparing the treated and untreated samples using a grey scale for color change. The degree of staining on the adjacent undyed fabrics is assessed using a grey scale for staining. The ratings are given on a scale of 1 to 5, where 5 represents no change or staining.
Applications
This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[4] Its reactive nature ensures high wash fastness, making it suitable for apparel and other textile products that require frequent laundering. It is also used in printing applications.[5] Beyond textiles, its properties may be of interest in other fields of research where a water-soluble, covalently-binding black chromophore is required. Some literature also suggests its use as a conditioning agent in wastewater treatment.[3]
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. It is stable under normal temperatures and pressures. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
In-Depth Technical Guide: C.I. Reactive Black 39
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Black 39, a significant dye in the textile industry. This document outlines its molecular characteristics, manufacturing process, and key technical data.
Core Chemical Identity
C.I. This compound is a double azo class reactive dye.[1] Its primary application is in the dyeing of cotton fabrics, where it is valued for its blue and black shades.[1]
Molecular Formula and Structure
The molecular formula of C.I. This compound is C25H14ClN10Na5O16S5.[1][2] It is also identified by the C.I. No. 205071 and CAS Registry Number 68259-02-9.[2][3]
Synonyms:
-
Cibacron Black ZP-2PD[1]
-
Cibacron Navy P-G[1]
-
Apollocion Navy Blue P-N3G[3]
-
Kayacion Blue P-N 3G[3]
-
Reactive Navy PG[3]
-
Reactofix Navy Blue H2R[3]
Physicochemical Data
The following table summarizes the key quantitative data for C.I. This compound.
| Property | Value | Reference |
| Molecular Weight | 1021.16 g/mol | [1][2][4][5][6] |
| Appearance | Black Powder | [4] |
| Solubility in Water | >300 g/L | [4] |
| Insolubility in Water | ≤0.02% | [4] |
| Tinting Strength | 100±3% | [4] |
Dyeing Fastness Properties
The resistance of C.I. This compound to various conditions on cotton fabric is detailed below.
| Fastness Test | Standard | Rating |
| Light | ISO 105 B02 | 5-6 |
| Water (Severe) | ISO 105 E01 | Effect: 5, Stain CO: 4-5 |
| Chlorinated Water (20mg/l active chlorine) | ISO 105 E03 | Effect: 3-4, Stain CO: 3-4 |
| Perspiration (alkaline) | ISO 105 E04 | Effect: 5, Stain CO: 4 |
| Perspiration (acid) | ISO 105 E04 | Effect: 5, Stain CO: 4 |
| Rubbing (Dry) | ISO 105 X12 | 5 |
| Rubbing (Wet) | ISO 105 X12 | 3-4 |
Data sourced from a technical data sheet for this compound.[4]
Manufacturing Process
The synthesis of C.I. This compound is a multi-step process involving diazo coupling and condensation reactions.
Experimental Protocol: Synthesis of C.I. This compound
The manufacturing process involves the following key steps:[1][7]
-
Diazo Coupling (Step 1): 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.
-
Coupling Reactions: The resulting diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions.
-
Condensation: The product from the coupling reactions is condensed with 2,4,6-Trichloro-1,3,5-triazine.
-
Ammoniation: The final step is ammoniation of the condensed product to yield C.I. This compound.
Manufacturing Workflow
The following diagram illustrates the logical relationship between the key reactants in the synthesis of C.I. This compound.
Caption: Synthesis workflow for C.I. This compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dyeschemical.com [dyeschemical.com]
- 3. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]
- 4. cncolorchem.com [cncolorchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. This compound [chemicalbook.com]
In-Depth Technical Guide: Characterization of CAS Number 68259-02-9 (Reactive Black 39)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 68259-02-9, commonly known as Reactive Black 39. This document details its chemical identity, physicochemical properties, manufacturing process, and summarizes the available toxicological data. The primary application of this compound is as a textile dye.[1][2] While its use in biological research is noted, specific applications in drug development are not well-documented in publicly available literature. The majority of scientific research has focused on its environmental impact and methods for its degradation. This guide presents detailed experimental protocols for the microbial and enzymatic decolorization of this dye, which may be of interest to researchers in bioremediation and environmental science.
Chemical Identity and Physicochemical Properties
This compound is a polyazo reactive dye.[2] Its chemical structure is characterized by multiple azo groups (-N=N-) and a reactive triazine group, which allows it to form covalent bonds with fibers like cotton.[1]
Synonyms:
-
C.I. This compound[3]
-
Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[4]
-
Kayacion Blue P-N 3G[1]
-
Apollocion NavyBlue P-N3G[3]
-
Cibacron Black ZP-2PD[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 68259-02-9 | [3] |
| Molecular Formula | C25H14ClN10Na5O16S5 | [3] |
| Molecular Weight | 1021.16 g/mol | [3][5] |
| Appearance | Black Powder | [5] |
| Solubility | > 300 g/L in water | [5] |
| Color | Blue and black | [3] |
Synthesis and Manufacturing
General Manufacturing Process
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[3] The general procedure is as follows:
-
Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[3]
-
Coupling: The resulting diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions.[3]
-
Condensation: The intermediate product is condensed with 2,4,6-Trichloro-1,3,5-triazine.[3]
-
Ammoniation: The final step involves ammoniation to yield the this compound dye.[3]
Biological Activity and Toxicology
The biological activity of this compound has been primarily investigated in the context of its environmental impact and toxicology. There is limited information regarding its specific mechanism of action in mammalian systems or its potential applications in drug development. One source incorrectly identifies it as a benzalkonium chloride molecule that generates oxygen radicals; this is inconsistent with its known chemical structure.[6]
Toxicological Profile
| Endpoint | Result | Reference |
| Skin Irritation | May cause skin irritation. | [7] |
| Eye Irritation | May cause eye irritation. | [7] |
| Sensitization | Weak sensitizer. | [8] |
| Mutagenicity | Mutagenicity data has been reported. | [7] |
| Cytotoxicity | The related dye, Reactive Black 5, has shown cytotoxic effects on human cell lines. | [9] |
Microbial Decolorization and Biodegradation
Extensive research has been conducted on the decolorization and biodegradation of azo dyes, including this compound and the structurally similar Reactive Black 5, by various microorganisms. This process is of significant interest for the bioremediation of textile industry effluents. The mechanism of bacterial decolorization often involves the enzymatic cleavage of the azo bonds by azoreductases, leading to the formation of less colored and potentially less toxic aromatic amines.
Experimental Protocols
The following sections provide detailed methodologies for experiments related to the characterization and degradation of this compound.
Microbial Decolorization of this compound
This protocol is adapted from studies on the decolorization of azo dyes by Pseudomonas aeruginosa.
5.1.1 Materials and Reagents
-
This compound
-
Basal Mineral Medium (per liter):
-
K2HPO4: 4.35 g
-
KH2PO4: 1.7 g
-
NH4Cl: 2.1 g
-
MgSO4: 0.2 g
-
MnSO4: 0.05 g
-
FeSO4·7H2O: 0.01 g
-
CaCl2·2H2O: 0.03 g
-
-
Yeast extract
-
Pseudomonas aeruginosa culture
-
Sterile distilled water
-
Nutrient broth
-
Spectrophotometer
5.1.2 Experimental Procedure
-
Prepare the basal mineral medium and autoclave at 121°C.
-
Prepare a stock solution of this compound and sterilize by filtration (0.45 μm pore size).
-
Inoculate 250 mL Erlenmeyer flasks containing 120 mL of the basal mineral medium with the desired concentration of this compound (e.g., 20-100 mg/L) and yeast extract (e.g., 0.1-4 g/L).
-
Inoculate the flasks with a specified volume of P. aeruginosa culture (e.g., 1-4 mL).
-
Incubate the flasks under static conditions at a controlled temperature (e.g., 25-35°C) and pH (e.g., 6-8).
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Centrifuge the samples to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the remaining dye concentration.
-
Calculate the decolorization efficiency as a percentage of the initial dye concentration.
Analytical Method for Decolorization Assessment
5.2.1 Principle The concentration of this compound in a solution can be determined by measuring its absorbance of light at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The concentration is calculated based on a standard calibration curve.
5.2.2 Procedure
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax of the dye.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the experimental samples (supernatant from the decolorization assay).
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
Applications in Research
Conclusion
CAS number 68259-02-9, or this compound, is a well-characterized industrial dye with a significant body of research related to its synthesis and environmental degradation. Its physicochemical properties are well-documented. For researchers in environmental science and bioremediation, the provided experimental protocols for microbial decolorization offer a solid foundation for further studies. However, for professionals in drug development, the lack of data on its biological mechanism of action in mammalian systems, its interaction with specific signaling pathways, and its applications as a pharmacological tool or specific biological stain represents a significant knowledge gap. Future research would be needed to explore the potential of this compound in these areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. echemi.com [echemi.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate | 68259-02-9 [amp.chemicalbook.com]
- 9. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Reactive Black 39 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on Reactive Black 39 (RB39) primarily focuses on its toxicological properties rather than a specific, targeted mechanism of action in a therapeutic context. Therefore, this guide details its mechanism of action within biological systems from a toxicological and metabolic standpoint, drawing on data from RB39 and structurally related azo dyes.
Executive Summary
This compound (RB39) is a diazo reactive dye. Its interaction with biological systems is predominantly characterized by a toxicological mechanism initiated by metabolic activation. The core of this mechanism involves the reductive cleavage of its azo bonds (-N=N-) by azoreductase enzymes found in intestinal microbiota and the liver.[1][2] This process, known as azoreduction, breaks the parent molecule down into constituent aromatic amines. These metabolites are often more toxic and mutagenic than the original dye.[1][3] The subsequent metabolic activation of these aromatic amines can lead to the formation of reactive electrophilic species that induce genotoxicity by binding to DNA, trigger oxidative stress, and cause cytotoxicity.[3][4] Due to its chemical properties, direct irritation to the skin, eyes, and respiratory tract is also a documented hazard.[5]
Core Toxicological Mechanism: Metabolic Activation
The carcinogenicity and toxicity of many azo dyes are not caused by the dye itself but by the aromatic amines released upon metabolic breakdown.[2][3][6] This activation follows a multi-step pathway.
2.1 Azoreduction to Aromatic Amines
The critical first step is the cleavage of the azo linkage. This is primarily carried out by azoreductases under anaerobic conditions, such as those in the lower intestinal tract, or in hypoxic regions of the liver.[1][2]
-
Enzymes Involved: Azoreductases are produced by various intestinal bacteria (e.g., Enterobacter sp.) and are also present in the liver as microsomal and soluble enzymes.[1][2][7] Three types of bacterial azoreductases have been identified: flavin-dependent NADH-preferred, flavin-dependent NADPH-preferred, and flavin-free NADPH-preferred.[8]
-
Resulting Metabolites: This reduction yields colorless aromatic amines. The specific amines produced depend on the original structure of the azo dye. For many water-soluble, sulfonated dyes, these reduced amines are the primary source of mutagenicity.[1]
Below is a generalized signaling pathway illustrating the metabolic activation of a generic azo dye.
2.2 Secondary Activation and Genotoxicity
The aromatic amines produced from azoreduction often require further metabolic activation, typically through oxidation, to become potent mutagens.[1] These secondary reactions create highly reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. This DNA damage is a primary mechanism of genotoxicity and can initiate carcinogenesis.[3] While specific studies on RB39 are limited, research on the related dye Reactive Black 5 (RB5) has demonstrated its ability to cause a significant increase in DNA damage and chromosomal aberrations in Allium cepa root cells.[9]
2.3 Oxidative Stress
Another mechanism of toxicity is the induction of oxidative stress. The parent dye or its metabolites can lead to the generation of reactive oxygen species (ROS). One report describes this compound as penetrating bacterial cell walls and reacting with hydroxyl groups to form a reactive intermediate that produces oxygen radicals, which in turn damage DNA and proteins.[4] Studies on the related dye RB5 in Phaseolus vulgaris showed that exposure led to a significant increase in peroxidase activity and malondialdehyde (MDA) content, which is a marker for lipid peroxidation, indicating cellular damage from oxidative stress.[10]
Quantitative Data on Cytotoxicity and Genotoxicity
Quantitative data for this compound is scarce. However, studies on other reactive dyes provide context for the concentration ranges at which biological effects may occur.
| Dye Name | Biological System | Endpoint | Effective Concentration | Citation |
| Reactive Black 5 | Allium cepa root cells | Genotoxicity (DNA damage, chromosomal aberrations) | 25, 50, and 100 ppm | [9] |
| Reactive Black 5 | Phaseolus vulgaris | Oxidative Stress (Increased peroxidase and MDA) | 200 - 1255 mg/L | [10] |
| Reactive Blue 2 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 1000 µg/mL | [11] |
| Reactive Blue 19 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 500 and 1000 µg/mL | [11] |
| Reactive Orange 16 | Human Keratinocytes (HaCaT cells) | Cytotoxicity | 1000 µg/mL | [11] |
| Reactive Blue 19 | Human Liver Cells (HepaRG cells) | Cytotoxicity | 1000 µg/mL | [11] |
| Reactive Orange 16 | Human Liver Cells (HepaRG cells) | Cytotoxicity | 1000 µg/mL | [11] |
Note: The data indicates that while some reactive dyes were not found to be genotoxic in specific mammalian cell assays, they can be cytotoxic at high concentrations. The effect is also organ-specific, with epidermal cells showing greater sensitivity in some cases.[11][12]
Key Experimental Protocols
The toxicological mechanisms of reactive dyes are investigated using a variety of established in vitro and in vivo assays.
4.1 Protocol: In Vitro Cytotoxicity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
-
Cell Culture: Plate human cells (e.g., HaCaT keratinocytes or HepaRG liver cells) in a 96-well plate and culture until they reach appropriate confluency.
-
Compound Exposure: Treat the cells with various concentrations of the test dye (e.g., this compound) dissolved in a suitable vehicle. Include negative (vehicle only) and positive (a known cytotoxin like Triton-X 100) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant samples to a new 96-well plate containing the LDH assay reaction mixture (which includes a substrate that is reduced by NADH, produced by LDH activity, to a colored formazan product or a fluorescent/luminescent signal).[13][14]
-
Incubation & Measurement: Incubate the reaction plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength (e.g., 490 nm for colorimetric assays).[13]
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the negative control.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Properties of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of C.I. Reactive Black 39, a bifunctional reactive dye. The document details its chemical characteristics, spectral data, and a standardized protocol for its analysis using UV-Vis spectrophotometry.
Introduction to this compound
This compound (C.I. 205071) is a double azo dye known for its application in the textile industry for dyeing cellulosic fibers.[1] Its bifunctional nature allows for the formation of stable covalent bonds with the substrate, leading to high wash fastness.[2] Understanding its spectral properties is crucial for quality control, color matching, and research into its environmental fate and degradation.
Chemical and Physical Properties
This compound is a complex molecule with the following identifiers:
| Property | Value |
| Chemical Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1] |
| Molecular Weight | 1021.16 g/mol [1] |
| C.I. Name | This compound[1] |
| C.I. Number | 205071[1] |
| CAS Number | 68259-02-9[3] |
| Synonyms | Apollocion Navy Blue P-N3G, Cibacron Black ZP-2PD[3] |
| IUPAC Name | Pentasodium 4-Amino-6-[[5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl]Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate[4] |
Spectral Properties and Maximum Absorbance
The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes. This structure allows for the absorption of light in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) is a critical parameter for the quantitative analysis of the dye.
| Dye | Maximum Absorbance (λmax) |
| C.I. Reactive Black 5 | ~597 nm |
Note: The λmax value provided is for C.I. Reactive Black 5. It is assumed that C.I. This compound exhibits a similar absorbance profile due to structural similarities. However, experimental verification is required for precise determination.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This section outlines a detailed methodology for determining the maximum absorbance and concentration of this compound in an aqueous solution.
4.1. Materials and Equipment
-
This compound dye powder
-
Distilled or deionized water (solvent)
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes (various sizes)
-
Beakers
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
4.2. Procedure
4.2.1. Preparation of Stock Solution (e.g., 100 mg/L)
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the dye.
-
Once dissolved, fill the flask to the calibration mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
4.2.2. Preparation of Standard Solutions
-
Prepare a series of standard solutions of lower concentrations (e.g., 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.
-
For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
4.2.3. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 400-800 nm).
-
Use a quartz cuvette filled with distilled water as the blank to calibrate the instrument to zero absorbance.
-
Rinse a cuvette with the most dilute standard solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of all standard solutions at this wavelength.
-
Measure the absorbance of the unknown sample solution.
4.3. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
The relationship should be linear and follow the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown sample based on its absorbance.
Visualizations
Chemical Structure of this compound
Caption: 2D Chemical Structure of C.I. This compound.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Reactive Black 39 (C.I. 205071), a widely used multifunctional azo dye. Understanding these properties is critical for its application in various fields, including textile dyeing, biological research, and potentially as a component in certain advanced materials. This document summarizes available data, outlines experimental protocols for assessment, and provides a logical workflow for analysis.
Solubility Profile
This compound is characterized by its high solubility in aqueous solutions, a key feature for its application in dyeing processes. Its solubility in organic solvents, however, is less documented in public literature, though general principles for azo dyes suggest some solubility in polar organic solvents.
Quantitative Solubility Data
The available quantitative data for the solubility of this compound is summarized in the table below. Data for organic solvents is largely qualitative and based on the general behavior of related azo dyes.
| Solvent | Chemical Formula | Type | Solubility | Citation |
| Water | H₂O | Aqueous | > 300 g/L | [1] |
| Methanol | CH₃OH | Polar Protic Organic | Reported as soluble for similar azo dyes | |
| Ethanol | C₂H₅OH | Polar Protic Organic | Reported as soluble for similar azo dyes | |
| Acetone | C₃H₆O | Polar Aprotic Organic | Reported as soluble for similar azo dyes |
Table 1: Solubility of this compound in Various Solvents
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light and chemical agents. As a reactive dye, it is designed to form covalent bonds with substrates, but it can also react with water (hydrolysis), which affects its stability and dyeing efficiency.
General Stability and Reactivity
Under normal storage conditions, this compound is a stable black powder.[2] However, it is incompatible with strong oxidizing and reducing agents, which can lead to its degradation.[2] High temperatures and incompatible materials should be avoided to prevent hazardous decomposition, which may produce irritating and toxic fumes.[2]
pH and Hydrolytic Stability
Thermal and Photostability
This compound is stable under normal temperatures.[2] However, like many organic dyes, it can be susceptible to degradation under high-energy conditions such as advanced oxidation processes. For instance, studies on the degradation of similar reactive dyes, like Reactive Black 5, show that temperature influences the degradation kinetics in processes like bioremediation and chemical reduction.[3][4] The light fastness of this compound on cotton fabric is rated as 6-7 on the ISO scale, indicating good stability against fading upon exposure to light.[5]
Experimental Protocols
Standardized methods are crucial for accurately determining the solubility and stability of dyes. Below are generalized protocols based on established methodologies.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a dye in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand to let undissolved particles settle.
-
Carefully separate the saturated solution from the solid residue by centrifugation followed by filtration using a fine-pore filter (e.g., 0.45 µm).
-
-
Quantification of Dissolved Dye:
-
Take a precise volume of the clear, saturated filtrate and dilute it with the same solvent to a concentration that falls within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).
-
Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve of absorbance versus known concentrations of this compound.
-
The solubility is then expressed in g/L or mg/mL.
-
Protocol for Assessing Hydrolytic Stability
This protocol provides a method to evaluate the stability of this compound against hydrolysis under specific pH and temperature conditions.
-
Preparation of Dye Solution:
-
Prepare a stock solution of this compound of known concentration in a buffered solution of the desired pH.
-
-
Incubation:
-
Place the dye solution in a constant temperature bath set to the desired experimental temperature.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the dye solution.
-
Analyze the sample to differentiate between the reactive and hydrolyzed forms of the dye. Capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC) are suitable techniques for this separation and quantification.[6][7]
-
The concentration of the remaining reactive dye is measured.
-
-
Data Analysis:
-
Plot the concentration of the reactive dye as a function of time.
-
From this data, the rate of hydrolysis (degradation rate) and the half-life of the reactive dye under the tested conditions can be determined.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility and hydrolytic stability of this compound.
Conclusion
This compound exhibits high solubility in water, which is fundamental to its application in aqueous dyeing systems. Its stability is a critical parameter that is significantly influenced by pH and temperature, primarily due to the potential for hydrolysis under alkaline conditions. While specific quantitative data in organic solvents and detailed stability profiles under various conditions are limited in the public domain, the provided protocols offer a robust framework for researchers to conduct these assessments. A thorough understanding of these properties will enable the optimization of its use in existing applications and facilitate its exploration in novel scientific and developmental contexts.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Reactive Black 39: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data currently available for Reactive Black 39, a widely used industrial dye. The information presented is intended to support risk assessments and the implementation of safe handling procedures in research and development settings. Due to the limited availability of data specific to this compound, information from closely related reactive dyes has been included to provide a broader understanding of the potential hazards.
Health and Safety Data Summary
The following tables summarize the key health and safety information for this compound and similar reactive dyes. It is crucial to note that the toxicological data, in particular, is often for related compounds and should be interpreted with caution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1] |
| Molecular Weight | 1021.16 g/mol | [1][2][3] |
| Appearance | Black Powder | [2][3] |
| Odor | Odorless | [2] |
| Solubility in Water | > 300 g/L | [3] |
Table 2: Toxicological Data
| Endpoint | Result | Species | Test Guideline | Reference |
| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg | Rat | OECD 401 (Assumed) | [4] |
| Acute Oral Toxicity (LD₅₀) | > 5000 mg/kg (for Reactive Yellow 86) | Rat | Not Specified | [5] |
| Skin Irritation/Corrosion | Non-irritant | Rabbit | OECD 404 | [6] |
| Eye Irritation/Corrosion | Minimally irritating | Rabbit | OECD 405 | [7] |
| Mutagenicity | Mutagenicity data reported, but no specifics available. | Not Specified | Ames Test (Assumed) | [2] |
Table 3: Occupational Exposure Limits
| Organization | Limit Type | Value | Notes |
| OSHA (PEL) | Not Established | - | No specific Permissible Exposure Limit has been established for this compound. |
| ACGIH (TLV) | Not Established | - | No specific Threshold Limit Value has been established for this compound. |
It is recommended to keep exposure to all reactive dyes to a minimum due to the potential for respiratory sensitization.[4]
Table 4: Ecotoxicity Data
| Endpoint | Result | Species | Reference |
| Fish Toxicity (LC₅₀, 49h) | > 500 mg/L (for Reactive Black B) | Rainbow Trout | [4] |
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed above are based on standardized OECD guidelines.
Acute Oral Toxicity (OECD 401)
The acute oral toxicity is typically determined in rats. A limit test is often performed first to determine if the substance has low toxicity. In this test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals.[8] If no mortality or significant toxicity is observed, the LD₅₀ is considered to be greater than that dose, and no further testing at higher doses is necessary. The animals are observed for a period of 14 days for signs of toxicity and mortality.[8]
Skin Irritation/Corrosion (OECD 404)
The skin irritation potential is evaluated by applying the test substance to the shaved skin of albino rabbits.[6][9][10][11] A small amount of the substance (e.g., 0.5 g) is applied to a gauze patch and placed on the skin for a 4-hour exposure period.[9][10] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The severity of the reactions is scored, and a primary irritation index is calculated.[6]
Eye Irritation/Corrosion (OECD 405)
The potential for eye irritation is also assessed in albino rabbits.[7][12][13] A small amount of the substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye.[13] The eye is then examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[13] The severity of any lesions is scored to determine the level of irritation.[7]
Mutagenicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test uses strains of Salmonella typhimurium that are mutated to require histidine for growth.[14][15][16][17] The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[17] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control.[14][15]
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn.[2]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]
-
Respiratory Protection: An approved respirator should be worn, especially when there is a potential for dust generation.[2]
Engineering Controls
-
Ventilation: Use only in a chemical fume hood or with adequate local exhaust ventilation to control airborne levels.[2]
-
Other: A safety shower and eye-bath should be readily available.[2]
Handling and Storage
-
Minimize dust generation and accumulation.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Store in a cool, dry place in tightly sealed containers.[2]
-
Avoid incompatible materials such as strong oxidizing and reducing agents.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]
-
Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2]
Visualization of Emergency Workflow
The following diagram illustrates a logical workflow for responding to a spill of this compound.
Conclusion
This compound is a chemical that requires careful handling due to its potential for skin and eye irritation, and possible respiratory sensitization. While specific toxicological data for this compound is scarce, the information available for similar reactive dyes suggests a low order of acute toxicity. However, the lack of comprehensive data necessitates a cautious approach, emphasizing the use of appropriate personal protective equipment and engineering controls to minimize exposure. Adherence to the safety protocols outlined in this guide will help to ensure the safe use of this compound in a research environment.
References
- 1. This compound [chemicalbook.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. dyespigments.net [dyespigments.net]
- 5. img.ssww.com [img.ssww.com]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
Reactive Black 39: A Multifunctional Dye in Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Black 39 (RB39), a synthetic diazo dye, is categorized as a multifunctional dye with potential applications in biological research. Its chemical structure, featuring a monochlorotriazine reactive group, theoretically allows for the formation of covalent bonds with nucleophilic groups present in biomolecules such as proteins and peptides. This property suggests its potential use as a biological stain, a labeling agent for tracking biomolecules, and a tool in cellular analysis. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific, in-depth applications of this compound in fundamental research and drug development. While marketed for broad biological use, detailed experimental protocols, quantitative performance data, and validated applications in areas such as enzyme inhibition or the modulation of signaling pathways are not well-documented in peer-reviewed publications. This technical guide provides a summary of the known chemical and physical properties of this compound, outlines the general principles of its reactivity, and presents generalized experimental workflows for its potential use in research, while also highlighting the current limitations due to the lack of specific research data.
Introduction
Reactive dyes are characterized by their ability to form covalent bonds with substrates, a feature that has made them mainstays in the textile industry for producing vibrant and durable colors.[1] In the realm of biological sciences, this reactive nature offers the potential for stable and specific labeling of biomolecules. This compound (C.I. 205071; CAS 68259-02-9) is a dye that falls into this category.[2] Its utility in research is proposed to extend to observing and analyzing cell structures, tracking biomolecules, and evaluating cellular functions.[3][4] This guide aims to provide a technical overview for researchers considering the use of this compound, based on its chemical properties and the general principles of reactive dyes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in a research setting. These properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CI Name | This compound | [2] |
| CI Number | 205071 | [2] |
| CAS Number | 68259-02-9 | [5] |
| Molecular Formula | C25H14ClN10Na5O16S5 | [2] |
| Molecular Weight | 1021.16 g/mol | [2] |
| Appearance | Black Powder | [6] |
| Solubility | >300 G/L in water | [6] |
| Reactive Group | Monochlorotriazine | [2] |
Principle of Reactivity and Potential Applications
The key feature of this compound from a biological research perspective is its monochlorotriazine ring. This group is an electrophile that can react with nucleophilic groups found on biomolecules, such as the primary amines (-NH2) in the side chains of lysine residues and the N-terminus of proteins, as well as with hydroxyl (-OH) and thiol (-SH) groups under specific pH conditions. This covalent bond formation is the basis for its potential as a stable molecular label.
Potential, though not extensively documented, applications in research include:
-
Covalent Labeling of Proteins and Peptides: For use in protein tracking, localization studies, and quantification.
-
Cell Staining: As a viability stain or for general morphological staining, particularly for fixed cells where the dye can react with intracellular amines.
-
Component in Biosensors: The dye could potentially be used as a reporter molecule when conjugated to a recognition element.
It is important to note a common point of confusion in the literature between this compound and Reactive Black 5 (RB5). While both are azo dyes, they are distinct chemical entities with different CAS numbers and chemical structures. A significant body of research exists for Reactive Black 5, primarily in the context of environmental science and decolorization studies. Researchers should be cautious not to extrapolate data from RB5 to this compound.
Experimental Protocols (Generalized)
Due to the lack of specific published protocols for the use of this compound in biological research, the following are generalized methodologies based on the common use of amine-reactive dyes. Optimization is critical for any specific application.
General Workflow for Covalent Labeling of Proteins
This protocol outlines a general procedure for the covalent labeling of a purified protein with a reactive dye like this compound.
General Protocol for Staining of Cells for Flow Cytometry
This protocol provides a basic framework for using an amine-reactive dye to discriminate between live and dead cells in a cell suspension for flow cytometry analysis.
Signaling Pathways and Enzyme Inhibition: A Research Gap
A key requirement for drug development professionals is the identification of molecules that can modulate specific biological pathways or inhibit enzyme activity. Despite being marketed as a multifunctional dye for biological research, there is a significant lack of published evidence demonstrating that this compound has been rationally used to target or study any specific signaling pathway or to act as an enzyme inhibitor.
The theoretical mechanism of action of a reactive dye like RB39 would be non-specific covalent modification of proteins, which is generally not a desirable characteristic for a targeted inhibitor. Such non-specific reactivity could lead to the modification of numerous proteins within a cell, resulting in broad-spectrum and difficult-to-interpret effects.
The diagram below illustrates the general principle of covalent modification of a protein by a reactive dye, which could lead to non-specific inhibition.
Data Presentation: A Noteworthy Absence
A critical aspect of a technical guide for a research tool is the presentation of quantitative data that allows for comparison and informed experimental design. This includes, but is not limited to:
-
Binding Affinities (Kd): For assessing the strength of interaction with a target.
-
Inhibitory Constants (IC50, Ki): For quantifying enzyme inhibition.
-
Fluorescence Properties: Quantum yield, extinction coefficient, and photostability for imaging applications.
A thorough search of the scientific literature and technical datasheets did not yield any specific quantitative data for this compound in these contexts. The lack of this information severely limits its rational application in quantitative biological assays and drug development screening.
Conclusion and Future Outlook
This compound is a commercially available dye with a chemical structure that suggests potential for use in biological research as a covalent labeling agent. However, there is a stark disconnect between its marketed potential as a "multifunctional dye" and the available scientific evidence to support specific, high-level research applications. For researchers, scientists, and drug development professionals, the absence of detailed protocols, quantitative performance data, and studies on its effects on specific biological pathways means that the use of this compound would require extensive in-house validation and characterization for any given application.
Until such data becomes available in the peer-reviewed literature, the utility of this compound as a specific tool in drug development and for the study of cellular signaling remains largely theoretical. Researchers are advised to consider more well-characterized reactive dyes for applications requiring high specificity, and quantitative and reproducible results.
References
- 1. Kribond Textile Dyes | Digital Printing Dyes | Reactive Dyes | Acid Dyes | Direct Dyes | OBA/FWA [kribond.com]
- 2. ijhmr.com [ijhmr.com]
- 3. Azo dyes – biological activity and synthetic strategy | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Double Azo Class Structure of C.I. Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core chemical structure of C.I. Reactive Black 39, a significant dye within the double azo class. The document outlines its molecular characteristics, a representative analytical methodology for its characterization, and a visual representation of its synthesis pathway.
Core Structure and Properties
C.I. This compound is a polyazo dye, specifically classified as a disazo or double azo dye, indicating the presence of two azo (-N=N-) chromophores in its molecular structure.[1] Its chemical formula is C₂₅H₁₄ClN₁₀Na₅O₁₆S₅, with a molecular weight of 1021.16 g/mol . The structure is characterized by multiple sulfonic acid groups, which impart water solubility, a key feature for its application in dyeing processes. The reactive part of the dye molecule is a monochlorotriazine group, which allows it to form covalent bonds with the hydroxyl groups of cellulosic fibers under alkaline conditions.
The synthesis of C.I. This compound involves a multi-step diazotization and coupling process. The manufacturing method begins with the diazotization of 2,4-diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid. These are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under controlled alkaline and acidic conditions. The resulting intermediate is then condensed with 2,4,6-trichloro-1,3,5-triazine, followed by ammoniation to yield the final dye structure.
Data Presentation
While specific, publicly available quantitative analytical data for C.I. This compound is limited, the following table presents representative data for a structurally similar and well-studied double azo dye, C.I. Reactive Black 5. This data is illustrative of the typical analytical values expected for this class of dyes.
| Parameter | Value | Analytical Method | Reference |
| Maximum Absorbance (λmax) | 597 nm | UV-Visible Spectrophotometry | [2] |
| Azo Group (-N=N-) Stretching | ~1450 - 1500 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [3] |
| Sulfone Group (R-S(=O)₂-) Stretching | ~1150 - 1200 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [4][5] |
| C-N Stretching | ~1200 - 1350 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FT-IR) | [3] |
Experimental Protocols
The characterization and quantification of double azo reactive dyes like C.I. This compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing these complex molecules.
High-Performance Liquid Chromatography (HPLC) Analysis of Reactive Dyes
Objective: To separate and quantify the components of a reactive dye sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ion-pairing agent (e.g., Tetrabutylammonium bromide - TBAB)
-
Buffer (e.g., Ammonium dihydrogen phosphate)
-
Hydrochloric acid (0.1 N) for neutralization
-
Whatman filter paper (0.45 µm pore size)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reactive dye in water.
-
For kinetic studies of hydrolysis, withdraw aliquots at different time intervals and immediately neutralize to pH 7 with 0.1 N HCl to stop the reaction.[6]
-
Dilute the samples to a suitable concentration with deionized water.
-
Filter the final solution through a 0.45 µm filter to remove any particulate matter before injection.[6]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Set the column temperature (e.g., room temperature).
-
Set the flow rate of the mobile phase (e.g., 1 ml/min).[6]
-
Inject a specific volume of the prepared sample (e.g., 20 µl).[6]
-
Run a gradient elution program to separate the dye components.
-
Detect the eluted components at their maximum absorbance wavelength (e.g., 597 nm for Reactive Black 5).[2]
-
-
Data Analysis:
-
Identify and quantify the unhydrolyzed and hydrolyzed forms of the dye based on their retention times and peak areas in the chromatogram.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis and the final structure of C.I. This compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. saudijournals.com [saudijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove Reactive Black 5 (RB-5) Textile Dye from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
An In-depth Technical Guide to C.I. Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Black 39, its synthesis, and its applications. The information is intended for researchers, scientists, and professionals in drug development who may utilize reactive dyes in their work.
Chemical Identity and Properties
IUPAC Name: Pentasodium 4-Amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate
C.I. This compound is a double azo dye known for its application in the textile industry for producing blue and black shades.[1]
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 205071 | [1] |
| CAS Number | 68259-02-9 | [3][4] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1][3] |
| Molecular Weight | 1021.16 g/mol | [1][3] |
| Appearance | Black Powder | [3] |
| Solubility in Water | > 300 g/L | [3] |
| In-solubility in Water | ≤ 0.02% | [3] |
Table 2: Fastness Properties of C.I. This compound on Cotton Fabric
| Fastness Test | Fading | Staining | Reference |
| Light Fastness (ISO 105 B02) | 6-7 | - | [1] |
| Soaping | 4 | 5 | [1] |
| Perspiration (Alkaline & Acid) | 4-5 | 5 | [1] |
| Oxygen Bleaching | 5 | - | [1] |
| Chlorinated Water (20mg/l active chlorine) | 3-4 | 3-4 | [3] |
| Rubbing (Dry) | 4 | - | [3] |
| Rubbing (Wet) | 3 | - | [3] |
Synthesis of C.I. This compound
The manufacturing process for C.I. This compound involves a multi-step diazotization and coupling process, followed by condensation and ammoniation.[1]
Experimental Protocol: Synthesis of C.I. This compound
-
First Diazotization and Coupling (Acidic Conditions):
-
Diazotize 2-Aminobenzene-1,4-disulfonic acid.
-
Couple the resulting diazonium salt with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.
-
-
Second Diazotization and Coupling (Alkaline Conditions):
-
Diazotize 2,4-Diaminobenzenesulfonic acid.
-
Couple this second diazonium salt to the product from step 1 under alkaline conditions. This forms the double azo chromophore.
-
-
Condensation:
-
React the resulting intermediate with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine group.
-
-
Ammoniation:
-
Treat the product from the condensation step with ammonia. This replaces one of the remaining chlorine atoms on the triazine ring with an amino group, completing the synthesis of this compound.[1]
-
Caption: Synthesis workflow for C.I. This compound.
Applications
This compound is primarily used for dyeing cellulosic fibers such as cotton and viscose.[3] Its reactive group forms a covalent bond with the hydroxyl groups of the cellulose, resulting in excellent wash fastness.
Experimental Protocol: Exhaust Dyeing of Cotton with this compound
This protocol is a general procedure for reactive dyes and can be adapted for this compound.
-
Pre-treatment: Scour and bleach the cotton fabric to ensure it is free from impurities and has a high affinity for the dye.
-
Dyebath Preparation:
-
Set the liquor ratio (e.g., 1:10).
-
Add an anti-creasing agent (e.g., 0.3 g/L) and a sequestering agent (e.g., 0.5 g/L) to the water.
-
Add Glauber's salt (e.g., 80 g/L) as the electrolyte to promote dye exhaustion.
-
Dissolve the required amount of this compound (e.g., x% on weight of fabric) in water and add it to the dyebath.
-
-
Dyeing:
-
Introduce the fabric into the dyebath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific brand of this compound (typically in the range of 60-95°C for hot brand reactive dyes).
-
Run for 30-45 minutes to allow for dye exhaustion.
-
-
Fixation:
-
Add an alkali, such as soda ash (e.g., 5 g/L) or caustic soda (e.g., 1 g/L), to the dyebath to raise the pH and initiate the fixation reaction between the dye and the fiber.
-
Continue dyeing for another 45-60 minutes.
-
-
Washing Off:
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize with a weak acid like acetic acid (e.g., 0.75 g/L).
-
Soap the fabric at a boil with a detergent (e.g., 0.25 g/L) to remove any unfixed, hydrolyzed dye.
-
Rinse again with hot and then cold water.
-
-
Drying: Dry the fabric.
Caption: General workflow for exhaust dyeing of cotton with reactive dyes.
Wastewater Treatment
The effluent from dyeing processes containing this compound requires treatment to remove the color and other chemicals before discharge. Coagulation is a common method for this purpose.
Experimental Protocol: Coagulation Treatment of Reactive Dye Effluent
This is a general procedure and the optimal conditions for this compound may vary.
-
Sample Collection: Collect a representative sample of the dye effluent.
-
pH Adjustment: Adjust the pH of the wastewater to the optimal range for the chosen coagulant. For inorganic coagulants like Polyaluminium Chloride (PAC), a pH of around 5 is often effective.
-
Coagulant Dosing:
-
Prepare a stock solution of the coagulant (e.g., PAC).
-
Add the coagulant to the wastewater sample while stirring rapidly. The optimal dosage needs to be determined experimentally (e.g., through jar testing), but a starting point could be around 200 ppm for PAC.
-
-
Flocculation: Reduce the stirring speed to allow for the formation of flocs.
-
Sedimentation: Stop stirring and allow the flocs to settle.
-
Analysis: Decant the supernatant and measure the remaining color using a spectrophotometer to determine the color removal efficiency. Analyze other parameters like COD and BOD as required.
It has been noted that organic coagulants like poly-DADMAC and polyamines can also be effective, often at lower dosages and over a wider pH range compared to inorganic coagulants.
References
The Evolution of Triazine-Based Reactive Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of triazine-based reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the fiber. This innovation ushered in an era of vibrant, durable, and high-performance textiles. This technical guide delves into the historical development of these crucial dyestuffs, from their initial discovery to the sophisticated bifunctional systems in use today. It provides a comprehensive overview of their synthesis, reaction mechanisms, and application protocols, tailored for a scientific audience.
A Historical Journey: From Discovery to Innovation
The story of triazine-based reactive dyes begins in the mid-20th century with the pioneering work of Imperial Chemical Industries (ICI).
-
1954: Researchers at ICI, Rattee and Stephen, made the groundbreaking discovery that dyes containing a dichlorotriazinyl group could form a covalent bond with cellulose under alkaline conditions. This led to the development of the first reactive dyes.[1]
-
1956: ICI commercially launched the first range of reactive dyes under the brand name Procion , specifically the highly reactive dichlorotriazine (DCT) dyes, also known as Procion MX.[2] These "cold-brand" dyes could be applied at lower temperatures (around 30-40°C).[3]
-
1957: A year later, ICI, alongside Ciba (with their Cibacron range), introduced the less reactive monochlorotriazine (MCT) dyes, known as Procion H or "hot-brand" dyes. These required higher temperatures (around 80°C) for fixation.[4]
-
1958: Hoechst entered the market with their Remazol dyes, which were based on the vinyl sulfone reactive group, offering an alternative chemistry to the triazine systems.[5][6][7]
-
1970s: A significant advancement came with the introduction of bifunctional reactive dyes by ICI. These dyes contained two reactive groups, leading to a higher fixation efficiency. A successful range of "Procion H-E" dyes, containing two monochlorotriazine groups, was introduced, increasing fixation from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.
-
1980s and beyond: The development of hetero-bifunctional dyes, containing two different reactive groups (e.g., a monochlorotriazine and a vinyl sulfone group), further improved dyeing performance. Sumitomo's Sumifix Supra dyes are a notable example of this class.[8][9] These mixed bifunctional systems offered greater robustness to variations in dyeing temperature and pH.[10]
The Chemistry of Triazine Reactive Dyes
The reactivity of triazine-based dyes stems from the electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack. The presence of electronegative chlorine atoms further enhances this reactivity.
Dichlorotriazine (DCT) Dyes
DCT dyes are characterized by having two chlorine atoms on the triazine ring, making them highly reactive. This high reactivity allows for dyeing at lower temperatures but also makes them more prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber, reducing efficiency.
Monochlorotriazine (MCT) Dyes
MCT dyes have one of the chlorine atoms on the triazine ring replaced by an amino or alkoxy group. This substitution reduces the reactivity of the remaining chlorine atom, necessitating higher temperatures and more alkaline conditions for fixation. The lower reactivity, however, makes them less susceptible to hydrolysis, offering better dye stability and higher fixation yields under optimal conditions.
Bifunctional Triazine Dyes
Bifunctional dyes were designed to increase the probability of fixation. By having two reactive groups, if one group hydrolyzes, the other can still react with the fiber.
-
Homo-bifunctional dyes: Contain two identical reactive groups (e.g., two MCT groups).
-
Hetero-bifunctional dyes: Contain two different reactive groups (e.g., one MCT and one vinyl sulfone group). This combination can offer a wider range of application conditions and improved fastness properties.
Quantitative Data on Triazine Reactive Dyes
The performance of reactive dyes is evaluated based on several key parameters, including substantivity (the initial attraction of the dye to the fiber), exhaustion (the total amount of dye taken up by the fiber), and fixation (the percentage of dye that covalently bonds to the fiber).
| Dye Type | Reactive Group | Typical Fixation Temperature (°C) | Fixation Efficiency (%) | Key Characteristics |
| Procion MX (Cold Brand) | Dichlorotriazine (DCT) | 30 - 40 | 60 - 70 | High reactivity, lower temperature application, prone to hydrolysis.[3] |
| Procion H (Hot Brand) | Monochlorotriazine (MCT) | 80 | 70 - 80 | Lower reactivity, higher temperature application, less prone to hydrolysis. |
| Bifunctional (Homo) | e.g., bis-Monochlorotriazine | 80 - 90 | > 80 | Higher fixation efficiency compared to monofunctional dyes. |
| Bifunctional (Hetero) | e.g., MCT + Vinyl Sulfone | 60 - 80 | > 85 | High fixation, good reproducibility, robust to process variations.[8][9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key triazine reactive dye precursors and their application to cellulosic fibers.
Synthesis of Dichlorotriazine Reactive Dyes (Procion M type)
This protocol describes the synthesis of a dichlorotriazine dye by reacting a chromophore containing an amino group with cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Amino-functionalized chromophore (e.g., H-acid)
-
Acetone
-
Water
-
Sodium carbonate (Na₂CO₃) solution
-
Ice
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in acetone and cool the solution to 0-5°C in an ice bath.
-
Separately, dissolve the amino-functionalized chromophore (1 equivalent) in water, adjusting the pH to neutral (6.5-7.0) with a sodium carbonate solution. Cool this solution to 0-5°C.
-
Slowly add the chromophore solution to the cyanuric chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.
-
Continuously monitor and maintain the pH of the reaction mixture at 6.5-7.0 by the dropwise addition of a sodium carbonate solution.
-
Continue the reaction for 2-4 hours at 0-5°C.
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting dichlorotriazine reactive dye can be isolated by salting out with sodium chloride, followed by filtration and drying.
Synthesis of Monochlorotriazine Reactive Dyes (Procion H type)
This protocol outlines the conversion of a dichlorotriazine dye to a monochlorotriazine dye by reacting it with an amine.
Materials:
-
Dichlorotriazine reactive dye (from Protocol 4.1)
-
Amine (e.g., aniline, sulfanilic acid)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Disperse the dichlorotriazine reactive dye (1 equivalent) in water.
-
Add the amine (1 equivalent) to the dye dispersion.
-
Slowly heat the mixture to 30-40°C while stirring.
-
Maintain the pH of the reaction mixture at 4.5-5.5 by adding a sodium bicarbonate solution.
-
Continue the reaction for several hours until completion, as monitored by TLC.
-
The resulting monochlorotriazine reactive dye is then isolated, for example, by precipitation and filtration.
Application of Dichlorotriazine (Procion MX) Dyes to Cotton (Exhaust Dyeing)
This protocol details a typical laboratory procedure for dyeing cotton fabric with a cold-brand reactive dye.
Materials:
-
Procion MX reactive dye
-
Cotton fabric (scoured and bleached)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃ - soda ash)
-
Water
-
Laboratory dyeing machine or beaker with a stirring mechanism
Procedure:
-
Prepare the Dyebath: Dissolve the required amount of Procion MX dye in water at room temperature (e.g., 2% on weight of fabric - owf). Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) typically between 10:1 and 20:1.
-
Exhaustion Phase: Add the pre-wetted cotton fabric to the dyebath. Add the electrolyte (e.g., 60-80 g/L NaCl) in portions over 15-30 minutes. Run the dyeing for 30 minutes at 30-40°C to allow for the substantivity-driven uptake of the dye by the fiber.
-
Fixation Phase: Dissolve the alkali (e.g., 10-20 g/L Na₂CO₃) in a small amount of water and add it to the dyebath. Continue dyeing for another 45-60 minutes at 30-40°C. During this phase, the pH of the bath should be around 10.5-11, which facilitates the covalent reaction between the dye and the cellulose.
-
Washing Off: After dyeing, remove the fabric and rinse thoroughly with cold water to remove unfixed dye and residual alkali.
-
Soaping: Wash the dyed fabric at or near the boil (90-95°C) for 10-15 minutes with a neutral detergent (e.g., 1-2 g/L) to remove any hydrolyzed dye. This step is crucial for achieving good wash fastness.
-
Final Rinse and Drying: Rinse the fabric again with warm and then cold water, and finally dry.
Application of Monochlorotriazine (Procion H) Dyes to Cotton (Exhaust Dyeing)
This protocol describes a typical laboratory procedure for dyeing cotton fabric with a hot-brand reactive dye.
Materials:
-
Procion H reactive dye
-
Cotton fabric (scoured and bleached)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃ - soda ash)
-
Water
-
Laboratory dyeing machine or beaker with a stirring mechanism
Procedure:
-
Prepare the Dyebath: Dissolve the required amount of Procion H dye in water at 40°C (e.g., 2% owf). Set the liquor ratio.
-
Exhaustion Phase: Add the pre-wetted cotton fabric to the dyebath. Add the electrolyte (e.g., 60-80 g/L NaCl). Raise the temperature to 80°C over 30 minutes and run for another 30 minutes.
-
Fixation Phase: Add the pre-dissolved alkali (e.g., 15-20 g/L Na₂CO₃) to the dyebath. Continue dyeing at 80°C for 60-90 minutes.
-
Washing Off, Soaping, and Drying: Follow the same procedure as described in Protocol 4.3.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical pathways and experimental processes involved in the synthesis and application of triazine-based reactive dyes.
Caption: Synthesis of a dichlorotriazine (DCT) reactive dye.
Caption: Synthesis of a monochlorotriazine (MCT) reactive dye.
Caption: Reaction mechanism of a triazine dye with cellulose and the competing hydrolysis reaction.
Caption: Experimental workflow for exhaust dyeing of cotton with a cold-brand reactive dye.
Conclusion
The development of triazine-based reactive dyes has been a journey of continuous chemical innovation, driven by the need for higher performance, greater efficiency, and improved environmental sustainability. From the highly reactive dichlorotriazines to the robust and efficient hetero-bifunctional systems, each generation has offered significant advantages. Understanding the historical context, the underlying chemistry, and the detailed application protocols is crucial for researchers and scientists working in the fields of textile chemistry, materials science, and beyond. The ability to form a stable, covalent bond with substrates makes the principles of reactive dye chemistry relevant to various applications where permanent surface modification is desired.
References
- 1. EP0260227B1 - Dioxazine reactive dyes, their preparation and their use - Google Patents [patents.google.com]
- 2. WO1999051683A1 - Reactive dye compounds - Google Patents [patents.google.com]
- 3. stef-francis.co.uk [stef-francis.co.uk]
- 4. Instructions for Procion Liquid H Series Dyes [dharmatrading.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Pad Batch Dyeing Method.pptx [slideshare.net]
- 7. admin.umt.edu.pk [admin.umt.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
- 10. Reactive Dyes Bearing Bis(Monochlorotriazine) Group: Synthesis, Photophysical Properties and Realization of Salt‐Free Dyeing | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Environmental Impact and Biodegradability of Azo Dyes: A Focus on Reactive Black 39
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes, such as Reactive Black 39 and the closely related, extensively studied Reactive Black 5 (RB5), represent the largest class of synthetic colorants used in the textile and other industries.[1] Their widespread application and the incomplete exhaustion during the dyeing process lead to significant discharge into industrial effluents, posing a considerable environmental threat.[2][3] These compounds are characterized by one or more azo bonds (-N=N-), which are responsible for their color but also contribute to their recalcitrance to degradation.[1] This guide provides a comprehensive technical overview of the environmental impact, toxicity, and biodegradability of these dyes. It summarizes quantitative data, details key experimental protocols for their study, and visualizes the core biological and experimental processes involved in their degradation.
Environmental Impact and Ecotoxicity
The release of azo dyes into aquatic ecosystems is a major concern due to their persistence, potential toxicity, and aesthetic pollution.[4] Even at low concentrations, their presence is highly visible, reducing water transparency. This obstruction of light penetration impairs the photosynthetic activity of aquatic flora, leading to a decrease in dissolved oxygen and disrupting the entire aquatic food web.[5][6]
1.1. Aquatic Toxicity Reactive Black dyes exhibit varying levels of toxicity to aquatic organisms. While some studies suggest a relatively low acute toxicity for the parent dye molecule, the primary concern lies with the degradation byproducts.[7]
1.2. Mutagenicity and Carcinogenicity of Degradation Byproducts The most significant environmental hazard associated with azo dyes stems from their breakdown products. Under anaerobic conditions, the azo bond is cleaved to form aromatic amines.[4][8] These intermediates are often more toxic, and many are known to be mutagenic and carcinogenic.[8][9][10][11] The carcinogenicity of azo dyes is primarily attributed to the metabolic activation of these resulting aromatic amines.[8][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties, toxicity, and biodegradation of Reactive Black dyes, with Reactive Black 5 (RB5) often serving as the model compound for this group.
Table 1: Physicochemical Properties of Reactive Black 5
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | tetrasodium;4-amino-5-hydroxy-3-[[4-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulfonate | [6] |
| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [1][6] |
| Molecular Weight | 991.82 g/mol | [6] |
| Class | Diazo Reactive Dye | [13] |
| λmax | 597 nm |[6] |
Table 2: Acute Toxicity Data for Reactive Black 5
| Organism | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout | LC₅₀ | > 500 mg/L | 49 hours | [14] |
| Rats | LD₅₀ (Oral) | > 2000 mg/kg | N/A | [14] |
| Daphnia magna | EC₅₀ | > 128 mg/L | 48 hours | [7] |
| Wastewater Bacteria | EC₅₀ | > 2000 mg/L | N/A | [7] |
| Artemia salina | Mortality (Untreated) | 86.7% | N/A | [2] |
| Artemia salina | Mortality (Biodegraded) | 23.3% | N/A |[2] |
Table 3: Biodegradation Efficiency of Reactive Black 5 by Various Microorganisms
| Microorganism | Condition | Initial Conc. (mg/L) | Efficiency (%) | Time | Reference |
|---|---|---|---|---|---|
| Bacillus albus DD1 | Static, Optimum | 50 | 98 | 38 h | [1] |
| Aeromonas hydrophila | Static, Optimum | 100 | 76 | 24 h | [15] |
| Bacterial Consortium | Static | 70 | 57.21 | N/A | [2] |
| Bacillus spp. ETL-2012 | Batch, Optimum | N/A | 99 | N/A | [9] |
| Sterigmatomyces halophilus | High Salinity | 50 | High | 18 h | [16] |
| Anaerobic Reactor | Sulfidogenic | 52 | 94 | N/A | [13] |
| Sequential Anaerobic-Aerobic | N/A | 150 | > 90.7 (Color) | 3.2-30.1 h (HRT) |[17] |
Biodegradability and Degradation Pathways
Azo dyes are generally considered recalcitrant and are not readily biodegradable under conventional aerobic wastewater treatment processes.[4][14] Effective degradation typically requires specific microbial consortia and often a combination of anaerobic and aerobic conditions.
3.1. Microbial Degradation A wide variety of microorganisms, including bacteria, fungi, yeast, and algae, have demonstrated the ability to decolorize and degrade azo dyes.[1][4]
-
Anaerobic Degradation: The initial and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process is catalyzed by intracellular enzymes called azoreductases and occurs under anaerobic or microaerophilic (static) conditions.[2][4] This cleavage breaks the chromophore, resulting in decolorization and the formation of colorless, but potentially hazardous, aromatic amines.[4]
-
Aerobic Degradation: The aromatic amines produced during the anaerobic stage are typically resistant to further degradation under anaerobic conditions. However, they can be mineralized by other microorganisms under aerobic conditions.[4] These organisms utilize enzymes like peroxidases and laccases to open the aromatic rings, ultimately converting them into less toxic molecules, CO₂, and H₂O.[4][18] Therefore, a sequential anaerobic-aerobic treatment is often necessary for complete mineralization.[4][17]
3.2. Enzymatic Degradation Several key enzymes are responsible for the microbial breakdown of azo dyes:
-
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, a crucial step for decolorization.[2][4]
-
Ligninolytic Enzymes (Laccase, Manganese Peroxidase, Lignin Peroxidase): Primarily produced by white-rot fungi, these extracellular enzymes have a broad substrate specificity and can oxidize a wide range of recalcitrant compounds, including the aromatic amines resulting from azo bond cleavage.[4][19][20]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Reactive Black dyes.
Caption: Logical workflow of the environmental impact of azo dye discharge.
Caption: Simplified pathway for microbial degradation of azo dyes.
Caption: Experimental workflow for isolating and testing a dye-degrading bacterium.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in this field. The following are protocols for key experiments cited in the literature.
Protocol 1: Bacterial Decolorization Assay
-
Objective: To quantify the ability of a bacterial isolate to decolorize an azo dye in a liquid medium.
-
Methodology:
-
Prepare a mineral salt medium (MSM) appropriate for the bacterial strain.
-
Prepare a stock solution of Reactive Black 5 (e.g., 1 g/L) and filter-sterilize.
-
Inoculate flasks containing sterile MSM with the bacterial isolate to create a pre-culture. Incubate until the mid-log phase is reached.
-
Prepare experimental flasks containing MSM, the desired final concentration of the dye (e.g., 50-100 mg/L), and any co-substrates (e.g., yeast extract, glucose).[1]
-
Inoculate the experimental flasks with a standardized amount of the pre-culture (e.g., 5-25% v/v).[1] An uninoculated flask serves as an abiotic control.
-
Incubate the flasks under optimized conditions (e.g., 35-40°C, static for anaerobic/microaerophilic cleavage).[1][15]
-
At regular time intervals, withdraw aliquots (e.g., 3 mL) from each flask.
-
Centrifuge the aliquots (e.g., 10,000 rpm for 10 min) to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax for RB5 is ~597 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
Protocol 2: Azoreductase Activity Assay
-
Objective: To measure the activity of azoreductase enzymes in bacterial cell extracts.
-
Methodology:
-
After the decolorization experiment, harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using sonication on ice.[2]
-
Centrifuge the lysate to obtain a cell-free extract (supernatant).
-
Prepare a reaction mixture containing phosphate buffer, the cell-free extract, NADH as an electron donor, and a model azo dye substrate (e.g., methyl red).
-
Initiate the reaction by adding NADH and monitor the decrease in absorbance at the λmax of the substrate (e.g., 430 nm for methyl red) at a constant temperature.
-
One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the substrate per minute.
-
Protocol 3: Analysis of Degradation Metabolites by GC-MS
-
Objective: To identify the intermediate compounds formed during the biodegradation of the dye.
-
Methodology:
-
Following complete decolorization, centrifuge the culture medium to remove biomass.[2]
-
Extract the metabolites from the supernatant using a solvent like ethyl acetate. This is typically done three times with an equal volume of the solvent.[2]
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C).[2]
-
Filter the final concentrated solution through a 0.22 µm syringe filter.[2]
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Identify the resulting peaks by comparing their mass spectra with libraries such as the NIST library.[1]
-
Conclusion
This compound and its analogs like RB5 pose a significant environmental burden due to their recalcitrant nature and the toxic byproducts of their degradation. While physicochemical treatments exist, they are often costly and can generate secondary pollutants.[2][21] Bioremediation, particularly through sequential anaerobic-aerobic processes utilizing specialized microbial consortia, offers a promising, cost-effective, and eco-friendly alternative.[4] The key to successful bioremediation lies in the synergistic action of reductive enzymes (azoreductases) for initial decolorization and oxidative enzymes (ligninases) for the complete mineralization of the resulting aromatic amines. Further research into isolating robust microbial strains and optimizing reactor conditions is essential for the practical application of this technology in treating textile industry effluents.
References
- 1. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. mdpi.com [mdpi.com]
- 6. Removal of Reactive Black 5 from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]
- 7. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. Effect of Reactive Black 5 azo dye on soil processes related to C and N cycling [PeerJ] [peerj.com]
- 11. Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. environmentaljournal.org [environmentaljournal.org]
- 13. eemj.eu [eemj.eu]
- 14. dyespigments.net [dyespigments.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. jabonline.in [jabonline.in]
- 21. aet.irost.ir [aet.irost.ir]
Methodological & Application
Application Notes and Protocols for Reactive Black 39 in Textile Dyeing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reactive Black 39 is a bifunctional reactive dye, meaning it contains two reactive groups that can form covalent bonds with the hydroxyl groups of cellulosic fibers such as cotton.[1][2] This dual-bonding capability generally results in higher fixation efficiency and improved wet fastness properties compared to monofunctional reactive dyes.[1][2] Chemically, it is a double azo dye with a complex molecular structure.[3] These application notes provide a comprehensive protocol for the use of this compound in the exhaust dyeing of cotton textiles, detailing the necessary parameters, procedures, and safety precautions.
Physicochemical Properties and Fastness Data
A summary of the key properties of this compound is provided below. This data is essential for understanding the dye's performance and for optimizing the dyeing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [3][4] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [3] |
| Molecular Weight | 1021.16 g/mol | [3][4] |
| Appearance | Black Powder | [4] |
| Solubility in Water | >300 g/L | [4] |
Table 2: Colorfastness Properties of this compound on Cotton Fabric
| Fastness Test | Grade (ISO Standards) | Reference |
| Light (ISO 105 B02) | 5-6 | [4] |
| Washing (ISO 105 C06) | 4-5 | [5] |
| Water (Severe, ISO 105 E01) | 4-5 | [4] |
| Perspiration (Alkaline, ISO 105 E04) | 4-5 | [4] |
| Perspiration (Acid, ISO 105 E04) | 4-5 | [4] |
| Rubbing (Dry, ISO 105 X12) | 4-5 | [4][5] |
| Rubbing (Wet, ISO 105 X12) | 3-4 | [4][5] |
| Chlorine Bleaching | 3 | [5] |
Experimental Protocol: Exhaust Dyeing of Cotton with this compound
This protocol outlines the step-by-step procedure for dyeing cotton fabric with this compound using the exhaust method. This method involves immersing the textile material in a dye bath of a specific liquor ratio and gradually increasing the temperature to facilitate dye uptake and fixation.
Materials and Reagents
-
Scoured and bleached cotton fabric
-
This compound dye powder
-
Glauber's salt (Sodium Sulfate, Na₂SO₄) or Common Salt (Sodium Chloride, NaCl)
-
Soda ash (Sodium Carbonate, Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Wetting agent
-
Sequestering agent
-
Anti-creasing agent
-
Neutral soap
-
Distilled or deionized water
Equipment
-
Laboratory-scale dyeing machine (e.g., Glycerine bath beaker dyeing machine)
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter
-
Heating plate with magnetic stirrer
-
Analytical balance
Pre-treatment of Cotton Fabric
Ensure the cotton fabric is well-prepared for dyeing. The material should be thoroughly scoured and bleached to remove natural impurities, waxes, and any sizing agents. This ensures uniform dye penetration and fixation. A final rinse to remove any residual chemicals is crucial.
Dye Bath Preparation and Dyeing Cycle
The following parameters are recommended for a typical exhaust dyeing process. Adjustments may be necessary based on the desired shade depth and specific equipment.
Table 3: Recommended Dyeing Parameters for this compound
| Parameter | Recommended Value | Purpose |
| Shade Depth (% owf*) | 0.5% - 5% | Depends on desired color intensity |
| Liquor Ratio | 1:10 - 1:20 | Ratio of the weight of goods to the volume of the dye bath |
| Glauber's Salt | 40 - 80 g/L | Promotes dye exhaustion onto the fiber[6][7] |
| Soda Ash | 10 - 20 g/L | Creates alkaline pH for dye fixation[6][7] |
| Dyeing Temperature | 60 - 80°C | Optimal temperature for reaction and fixation[8] |
| Dyeing Time | 60 - 90 minutes | Total time for exhaustion and fixation |
| pH for Fixation | 10.5 - 11.5 | Alkaline condition necessary for covalent bond formation |
*% owf = on the weight of the fabric
Procedure:
-
Set the Dye Bath: Prepare the dye bath at room temperature (25-30°C) with the required amount of water. Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to improve water quality and fabric wettability.[6] An anti-creasing agent may also be added to prevent fabric marks.[6]
-
Add Fabric: Introduce the pre-wetted cotton fabric into the dye bath. Run the machine for 10 minutes to ensure even wetting and temperature equilibrium.
-
Add Dye: Dissolve the pre-weighed this compound dye powder in a small amount of warm water (around 50°C) and add it to the dye bath.[9] Run for an additional 10-15 minutes.
-
Exhaustion Phase: Gradually add the required amount of Glauber's salt or common salt to the dye bath in portions over 20-30 minutes. This increases the dye's affinity for the fiber, promoting its migration from the water to the fabric.[6]
-
Raise Temperature: Increase the temperature of the dye bath to the target dyeing temperature (e.g., 60°C) at a rate of 1-2°C per minute. Continue dyeing at this temperature for 30 minutes to allow for dye leveling and penetration.
-
Fixation Phase: Add the pre-dissolved soda ash to the dye bath to raise the pH to 10.5-11.5. This initiates the chemical reaction between the dye and the cellulose fiber.[6][10] Continue the dyeing process for another 45-60 minutes at the target temperature for complete fixation.
-
Cool Down: After the fixation period, cool the dye bath down to approximately 60°C before draining.
Post-Dyeing Washing (Wash-Off)
Proper washing is critical to remove unfixed and hydrolyzed dye, ensuring good wet fastness properties.[11]
-
Cold Rinse: Drain the dye bath and give the fabric a cold rinse to remove surface dye and alkali.
-
Hot Rinse: Rinse the fabric with hot water (70-80°C).
-
Soaping: Wash the dyed fabric in a fresh bath with a neutral soap (e.g., 2 g/L) at or near boiling temperature (95-100°C) for 10-15 minutes. This step is crucial for removing hydrolyzed dye.[9]
-
Hot and Cold Rinses: Follow the soaping with another hot rinse and then a final cold rinse.
-
Neutralization: If necessary, neutralize the fabric in a bath containing a small amount of acetic acid (e.g., 0.5-1.0 g/L) to bring the pH back to neutral.[6]
-
Drying: Squeeze or centrifuge the fabric to remove excess water and then dry it in an oven or air-dry.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the exhaust dyeing protocol for this compound.
Caption: Experimental workflow for exhaust dyeing with this compound.
Signaling Pathway: Dye-Fiber Fixation
This diagram illustrates the chemical reaction pathway for the covalent bonding of a bifunctional reactive dye, like this compound, to a cellulose fiber under alkaline conditions.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Eco Friendly Cotton Fabric Powder Tie Dye this compound High Stability [synthetic-dyes.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. Bifunctional Reactive Dyes for Wool and Cashmere at Affordable Prices [meghadyes.com]
- 9. vipulorganics.com [vipulorganics.com]
- 10. Step By Step Fiber Reactive Dyeing Process — Waxon Batik & Dye Studio [waxonstudio.com]
- 11. atlantis-press.com [atlantis-press.com]
Application of Reactive Black 39 in Wastewater Treatment Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Reactive Black 39 (RB39), also commonly referred to as Reactive Black 5 (RB5), in wastewater treatment research. RB39 is a diazo anionic dye widely used in the textile industry and serves as a model compound for studying the efficacy of various wastewater treatment technologies due to its complex aromatic structure and resistance to degradation.[1]
Overview of Treatment Technologies
A variety of methods have been investigated for the removal of this compound from aqueous solutions. These can be broadly categorized as Advanced Oxidation Processes (AOPs), adsorption, and biological treatments. AOPs, which rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), are particularly effective in breaking down the recalcitrant dye molecules.[2] Common AOPs include Fenton and photo-Fenton oxidation, photocatalysis, and ozonation. Adsorption offers a simpler, phase-transferring removal method, while biological treatments utilize microorganisms to biodegrade the dye.
Quantitative Data Summary
The efficacy of different treatment methods for the removal of this compound is summarized below. The data has been compiled from various studies to provide a comparative overview of performance under optimized conditions.
Table 1: Performance of Advanced Oxidation Processes (AOPs) for RB39 Removal
| Treatment Method | Catalyst/Reagents | Initial RB39 Conc. (mg/L) | Optimal pH | Removal Efficiency (%) | Reaction Time | Reference |
| Fenton Oxidation | Fe²⁺, H₂O₂ | 40 | <3.5 | 92 | 20 min | [3] |
| Fe²⁺, H₂O₂ | Not Specified | 3 | 98.18 | 83.92 min | ||
| Photo-Fenton | Fe²⁺, H₂O₂, UV | Not Specified | 3.0 | 98.1 (decolorization) | Not Specified | [4] |
| Fe⁰, H₂O₂, UV | Real Textile Wastewater | 3.5 | 100 (color), 80 (COD) | 3 h | [5] | |
| Photocatalysis | TiO₂/UV | 50 | 3 | 99.51 | 10 h | [6] |
| ZnO, nZVI/Solar | Not Specified | 3-9 | 99 (ZnO), 90 (nZVI) | 120 min | [7] | |
| Fe₃O₄@SiO₂@TiO₂/UV | Not Specified | Not Specified | 91 | 60 min | [8] | |
| Ozonation | O₃ | 200 | 8.0 | ~100 (decolorization) | Not Specified | [9][10] |
| O₃ | 100 | Not Specified | 96.9 (color), 77.5 (COD) | 5 h (color), 2 h (COD) | [11] | |
| Catalytic Ozonation (Fe-DLA/O₃) | 50 | 9 | >92 | 40 min | [12] |
Table 2: Performance of Adsorption and Biological Treatments for RB39 Removal
| Treatment Method | Adsorbent/Microorganism | Initial RB39 Conc. (mg/L) | Optimal pH | Adsorption Capacity (mg/g) / Removal Efficiency (%) | Contact Time | Reference |
| Adsorption | Powdered Activated Carbon | 100 | 2 | 113.4 (Mnt AM), 101.8 (Mnt GM) | 60 min | [13] |
| Palm Shell-based Activated Carbon | 20-140 | 2 | 25.12 | 96 h | [14] | |
| Carbon Nanotubes (MWCNTs & SWCNTs) | 25 | 3 | >94% | 60 min | [15] | |
| Biological Treatment | Aeromonas hydrophila | 100 | 7 | 76% | 24 h | [16] |
| Fungal (Rhizopus arrhizus) | 100 | 3 | 100% | 3 days | [17] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the study of this compound wastewater treatment.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of RB39 for creating working solutions of desired concentrations.
Materials:
-
This compound (C₂₆H₂₁N₅Na₄O₁₉S₆, M.W. = 991.82 g/mol )
-
Deionized (DI) or distilled water
-
Volumetric flask (e.g., 1000 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 1.000 g of this compound powder using an analytical balance.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 500 mL of DI water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved.
-
Once dissolved, add DI water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This results in a 1000 mg/L (1 g/L) stock solution.
-
Store the stock solution in a dark, cool place to prevent photodegradation. Prepare fresh working solutions by diluting the stock solution with DI water as needed for experiments.[3][18]
Analytical Method: UV-Vis Spectrophotometry
Objective: To determine the concentration of RB39 in aqueous samples.
Principle: The concentration of RB39 is determined by measuring its absorbance at the maximum wavelength (λmax) and using a calibration curve, in accordance with the Beer-Lambert law. The λmax for RB39 is typically around 597-599 nm.[18]
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of known RB39 concentrations (e.g., 5, 10, 20, 40, 60 mg/L) by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax (e.g., 598 nm) using a UV-Vis spectrophotometer. Use DI water as the blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Measurement:
-
Take an aliquot of the treated sample at a specific time interval.
-
If necessary, centrifuge or filter the sample to remove any suspended solids (e.g., catalyst particles).
-
Measure the absorbance of the supernatant/filtrate at the same λmax.
-
Determine the concentration of RB39 in the sample by interpolating its absorbance on the calibration curve.
-
-
Calculation of Removal Efficiency:
-
Decolorization Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
-
Where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
-
-
Protocol for Fenton Oxidation
Objective: To degrade RB39 using the Fenton process (Fe²⁺/H₂O₂).
Materials:
-
RB39 working solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30-35% v/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter
Procedure:
-
Place a known volume (e.g., 100 mL) of the RB39 working solution into a beaker.[7]
-
Adjust the initial pH of the solution to the desired value (typically pH 3) using H₂SO₄.[7]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 9.62 mM).[7]
-
Stir the solution continuously at a constant speed (e.g., 350 rpm).[7]
-
Initiate the reaction by adding the predetermined volume of H₂O₂ (e.g., 145.82 mM).[7] Start the timer immediately.
-
Withdraw samples at regular time intervals.
-
To quench the reaction in the withdrawn samples, immediately adjust the pH to >7 with NaOH. This will precipitate the iron as ferric hydroxide.
-
Filter the quenched sample and analyze the filtrate for residual RB39 concentration using UV-Vis spectrophotometry.
Protocol for Heterogeneous Photocatalysis
Objective: To degrade RB39 using a semiconductor photocatalyst (e.g., TiO₂) and a UV light source.
Materials:
-
RB39 working solution
-
Photocatalyst powder (e.g., TiO₂ P25)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp) and a cooling jacket.
-
Magnetic stirrer, pH meter, air/oxygen pump
Procedure:
-
Add the desired amount of photocatalyst (e.g., 0.5 g/L) to a specific volume of the RB39 working solution in the photoreactor.[6]
-
Adjust the pH of the suspension to the optimal value (e.g., pH 3) if required.[6]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction. Start the timer.
-
If required, continuously sparge the solution with air or oxygen to provide the electron acceptor.
-
Withdraw aliquots of the suspension at set time intervals.
-
Immediately centrifuge or filter the aliquots through a membrane filter (e.g., 0.45 μm) to remove the catalyst particles.
-
Analyze the supernatant for the remaining RB39 concentration.
Visualizations
Degradation Pathway and Experimental Workflows
The degradation of this compound, particularly through Advanced Oxidation Processes, involves the generation of powerful oxidizing species that attack the dye molecule. The primary mechanism is the cleavage of the chromophoric azo bonds (-N=N-), leading to decolorization, followed by the fragmentation and eventual mineralization of the resulting aromatic intermediates into CO₂, H₂O, and inorganic ions.[9][10]
Caption: General degradation pathway of RB39 via Advanced Oxidation Processes (AOPs).
Caption: General experimental workflow for RB39 wastewater treatment studies.
References
- 1. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of reactive black 5 in aqueous solutions: Effect of operating conditions and coupling with ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. redalyc.org [redalyc.org]
- 7. jere.unimap.edu.my [jere.unimap.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. Decolorization of azo dye C.I. Reactive Black 5 by ozonation in aqueous solution: influencing factors, degradation products, reaction pathway and toxicity assessment. | Semantic Scholar [semanticscholar.org]
- 10. Decolorization of azo dye C.I. Reactive Black 5 by ozonation in aqueous solution: influencing factors, degradation products, reaction pathway and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nepjol.info [nepjol.info]
- 12. mdpi.com [mdpi.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. Palm shell-based activated carbon for removing reactive black 5 dye: Equilibrium and kinetics studies :: BioResources [bioresources.cnr.ncsu.edu]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. deswater.com [deswater.com]
- 18. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Reactive Black 39 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 is a multifunctional, amine-reactive dye that serves as a valuable tool in a variety of biological experiments.[1][2] Primarily utilized for assessing cell viability, this dye distinguishes between live and dead cells based on membrane integrity.[3][4][5] Its ability to covalently bind to intracellular amines makes it particularly suitable for applications requiring post-staining fixation and permeabilization, a critical step in many immunophenotyping and intracellular staining protocols.[1][3][6] These characteristics make this compound a potent marker for excluding non-viable cells from analysis, thereby enhancing the accuracy and reliability of experimental data, especially in sensitive applications like flow cytometry.[7][8]
The fundamental principle of this compound as a viability stain lies in its differential permeability across cell membranes.[4][5] In viable cells with intact membranes, the dye is largely excluded and can only react with amines on the cell surface, resulting in a dim signal.[5] Conversely, in non-viable cells with compromised membranes, the dye readily enters the cytoplasm and reacts with the abundant intracellular amines, leading to a significantly brighter fluorescent signal.[1][6] This irreversible binding ensures that the fluorescence intensity of dead cells is maintained even after fixation and permeabilization procedures.[1][6]
Applications
-
Cell Viability and Cytotoxicity Assays: this compound can be employed to quantify the proportion of live and dead cells in a population following exposure to therapeutic compounds or other experimental conditions.
-
Flow Cytometry: A primary application is the exclusion of dead cells from flow cytometry data analysis. Dead cells are known to non-specifically bind antibodies, which can lead to false-positive results.[7] By gating out the brightly stained dead cells, researchers can ensure a more accurate analysis of their target cell populations.
-
Microscopy: While primarily used in flow cytometry, this compound can also be used for visualizing dead cells in fluorescence microscopy.
Data Presentation
Due to the absence of specific published data for this compound in biological applications, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Titration of this compound for Optimal Staining
| Dye Concentration | Mean Fluorescence Intensity (MFI) of Live Cells | Mean Fluorescence Intensity (MFI) of Dead Cells | Stain Index (MFI_Dead / MFI_Live) |
| Trial 1 (e.g., 1:1000) | Enter experimental data | Enter experimental data | Calculate |
| Trial 2 (e.g., 1:2000) | Enter experimental data | Enter experimental data | Calculate |
| Trial 3 (e.g., 1:4000) | Enter experimental data | Enter experimental data | Calculate |
| Trial 4 (e.g., 1:8000) | Enter experimental data | Enter experimental data | Calculate |
Table 2: Example Data from a Cytotoxicity Assay using this compound
| Compound Concentration | % Live Cells (this compound low) | % Dead Cells (this compound high) |
| Control (0 µM) | Enter experimental data | Enter experimental data |
| 0.1 µM | Enter experimental data | Enter experimental data |
| 1 µM | Enter experimental data | Enter experimental data |
| 10 µM | Enter experimental data | Enter experimental data |
| 100 µM | Enter experimental data | Enter experimental data |
Experimental Protocols
The following protocols are generalized based on standard procedures for amine-reactive viability dyes.[1][3] Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Prepare a 1 mg/mL (or other desired concentration) stock solution by dissolving the powder in an appropriate volume of DMSO. For example, dissolve 1 mg of dye in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Properly stored, the stock solution in DMSO should be stable for several months.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Staining Cells with this compound for Flow Cytometry
Materials:
-
Cell suspension (1-10 x 10^6 cells/mL)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), protein-free
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with protein-free PBS to remove any amine-containing proteins from the culture medium.
-
Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
Staining:
-
It is crucial to first titrate the this compound stock solution to determine the optimal concentration that provides the best discrimination between live and dead cell populations.[3] A typical starting point is a 1:1000 dilution of the stock solution.
-
Add the determined optimal volume of this compound stock solution to the cell suspension. For example, add 1 µL of a 1:1000 diluted stock to 1 mL of cell suspension.
-
Vortex the cells immediately and gently.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light.[1]
-
-
Washing:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer to remove any unbound dye.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Antibody Staining (Optional):
-
If performing subsequent antibody staining for immunophenotyping, resuspend the cells in the flow cytometry staining buffer containing the appropriate antibodies.
-
Incubate according to the antibody manufacturer's protocol.
-
-
Fixation and Permeabilization (Optional):
-
If performing intracellular staining, proceed with your standard fixation and permeabilization protocol after the viability staining and surface antibody staining steps.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Acquire data on a flow cytometer. This compound is a dark-colored dye, and its excitation and emission spectra should be determined to select the appropriate laser and filters. Generally, amine-reactive dyes are available with a wide range of excitation and emission profiles.
-
Caption: Experimental workflow for cell staining with this compound.
Mechanism of Action
The staining mechanism of this compound relies on the fundamental difference in membrane integrity between live and dead cells.
Caption: Mechanism of this compound in live versus dead cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining on live cells | Dye concentration is too high. | Perform a titration to determine the optimal dye concentration. |
| Incomplete washing. | Ensure thorough washing after the staining step. | |
| Presence of protein in the staining buffer. | Use a protein-free buffer for the initial staining step. | |
| Poor discrimination between live and dead cells | Dye concentration is too low. | Perform a titration to determine the optimal dye concentration. |
| Incorrect filter and laser combination. | Verify the excitation and emission spectra of this compound and use the appropriate settings on the flow cytometer. | |
| Cell clumping. | Filter cells before staining. Add DNase to the buffer if cell death is high. | |
| Loss of signal after fixation | Use of an incompatible fixation method. | While amine-reactive dyes are generally fixable, test different fixation methods (e.g., formaldehyde-based) for compatibility. |
Conclusion
This compound is a promising amine-reactive dye for the accurate assessment of cell viability in a range of biological applications. By effectively discriminating between live and dead cells, it enhances the quality and reliability of experimental data, particularly in multiparameter flow cytometry. While specific protocols for this dye are not widely published, the generalized protocols provided here, based on the well-understood mechanism of amine-reactive dyes, offer a solid foundation for its successful implementation in the laboratory. Researchers are encouraged to perform initial optimization experiments to tailor the staining conditions for their specific needs.
References
- 1. tcd.ie [tcd.ie]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell Viability Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reactive Black 39: A Versatile Tool for Cell Structure and Viability Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 is a multifunctional diazo reactive dye that has found applications in various biological and biomedical research areas. Its utility stems from its ability to form stable covalent bonds with amine groups on proteins, making it a valuable tool for analyzing cellular structures and assessing cell viability. This document provides detailed application notes and protocols for the use of this compound in cell-based assays, with a focus on its application in distinguishing live and dead cells for flow cytometry. While its potential extends to other areas of cell analysis, this guide will focus on established methodologies and provide a framework for further exploration.
Principle of Action
This compound functions as an amine-reactive dye. In a population of cells, those with compromised cell membranes are permeable to the dye. Once inside, this compound covalently binds to intracellular proteins, resulting in strong and stable staining.[1][2] In contrast, viable cells with intact membranes largely exclude the dye, leading to minimal or no fluorescence. This differential staining allows for the clear distinction between live and dead cell populations, which is crucial for accurate data analysis in various assays, especially in flow cytometry where dead cells can non-specifically bind antibodies and other reagents, leading to false-positive results.[3][4] The covalent nature of the bond ensures that the dye is retained within the cells even after fixation and permeabilization procedures, making it compatible with intracellular staining protocols.[2][5]
Applications in Cell Analysis
The primary and most well-documented application of this compound in cellular analysis is as a viability stain for the exclusion of dead cells in flow cytometry.[1][2] This is particularly important in multicolor flow cytometry experiments where the presence of dead cells can significantly compromise data integrity.
Potential, but currently unvalidated, applications that warrant further investigation include:
-
Analysis of Subcellular Structures: Due to its reactive nature, it is conceivable that under specific permeabilization conditions, this compound could be used to stain and visualize protein-rich subcellular compartments. However, this application requires significant empirical validation to determine specificity and optimal staining conditions.
-
Investigation of Purinergic Signaling: There is currently no direct scientific evidence to suggest that this compound acts as an antagonist for the P2X7 receptor or can be used to study purinergic signaling. While some dyes have been shown to interact with purinergic receptors, the specific activity of this compound in this context remains to be determined through experimental investigation.
Data Presentation
To facilitate the optimization and interpretation of experiments using this compound, quantitative data should be systematically collected and organized. The following table provides a template for recording key experimental parameters and results during a titration experiment to determine the optimal dye concentration.
| Parameter | Concentration 1 | Concentration 2 | Concentration 3 | Concentration 4 |
| This compound (µg/mL) | X.X | Y.Y | Z.Z | A.A |
| Live Cell MFI | ||||
| Dead Cell MFI | ||||
| Stain Index (SI) |
MFI: Mean Fluorescence Intensity Stain Index (SI) = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of Live Cell MFI)
Experimental Protocols
Protocol 1: Dead Cell Exclusion in Flow Cytometry
This protocol outlines the general steps for using this compound as a viability dye for flow cytometry. It is crucial to titrate the dye to determine the optimal concentration for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), free of protein (e.g., BSA) and sodium azide
-
Cell suspension of interest
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Harvest cells and wash once with protein-free PBS.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the predetermined optimal concentration of this compound working solution to the cell suspension.
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature or on ice, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining (Optional):
-
Proceed with your standard protocol for surface and/or intracellular antibody staining.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer. The specific excitation and emission wavelengths for this compound are not well-documented in a biological context; therefore, initial experiments should be performed to determine the optimal laser and filter combination. Based on its color, excitation with a red laser (e.g., 633 nm) and detection in the far-red channel might be a reasonable starting point.
-
Workflow for Dead Cell Staining using this compound
A generalized workflow for viability staining with this compound.
Protocol 2: Titration of this compound
To ensure optimal performance and minimize background staining, it is essential to titrate this compound for each new cell type or experimental setup.
Materials:
-
Same as Protocol 1.
-
A mixed population of live and dead cells (e.g., by heat treatment at 56°C for 30-60 minutes).
Procedure:
-
Prepare a mixed population of live and dead cells.
-
Prepare a series of dilutions of the this compound stock solution in protein-free PBS to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µg/mL).
-
Aliquot 100 µL of the mixed cell suspension into separate tubes for each dye concentration and a no-stain control.
-
Add the diluted this compound to the respective tubes.
-
Follow the staining, washing, and acquisition steps as described in Protocol 1.
-
Analyze the data to determine the concentration that provides the best separation between the live and dead cell populations with the lowest background staining on the live cells.
Logical Relationship for Titration Experiment
A flowchart outlining the process for determining the optimal concentration of this compound.
Concluding Remarks
This compound is a valuable amine-reactive dye for assessing cell viability, particularly in the context of flow cytometry. Its ability to covalently label dead cells allows for their effective exclusion from analysis, thereby improving data quality and reliability. The protocols provided herein offer a starting point for the successful implementation of this compound in your research. It is important to emphasize that while the potential for this dye in other applications such as subcellular staining and the study of purinergic signaling is intriguing, these areas currently lack direct experimental support and require thorough investigation. As with any reagent, careful optimization and validation are paramount to achieving robust and reproducible results.
References
Application Notes and Protocols for Covalent Labeling of Biomolecules with Reactive Black 39
Disclaimer: Reactive Black 39 is a monochlorotriazine reactive dye predominantly used in the textile industry. While it is sold for biological applications, a comprehensive review of scientific literature reveals a lack of available data regarding its fluorescent properties, such as excitation and emission spectra, quantum yield, and fluorescence lifetime. Therefore, its suitability for fluorescence-based biomolecule tracking has not been scientifically established. The following application notes and protocols describe the use of this compound for the covalent labeling of biomolecules for colorimetric detection, based on the known reactivity of its monochlorotriazine group.
Introduction to this compound
This compound (C.I. This compound; CAS No. 68259-02-9) is a bifunctional, double azo dye containing a monochlorotriazine reactive group.[1][2] This reactive group can form stable, covalent bonds with nucleophilic functional groups found on biomolecules, such as the primary amines of proteins and amine-modified nucleic acids.[3] This property allows for the permanent attachment of the dye to a target molecule.
Application Note 1: Covalent Labeling of Proteins with this compound
This protocol details the method for covalently labeling proteins with this compound. The monochlorotriazine group of the dye reacts with primary amino groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein to form a stable covalent bond. The reaction is pH-dependent, with optimal labeling achieved under alkaline conditions.
Experimental Protocol: Protein Labeling
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. The protein concentration should ideally be between 2 and 10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
-
Dye Solution Preparation: Immediately before use, prepare a stock solution of this compound in a small amount of distilled water or a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration of the stock solution will depend on the desired dye-to-protein molar ratio.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the desired amount of the this compound stock solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Labeled Protein: Separate the labeled protein from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The appropriate method will depend on the size of the protein.
Data Presentation: Example of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified protein-dye conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of this compound (the visible absorbance maximum will need to be determined experimentally for the conjugate, but will be in the visible range, likely around 580-620 nm for a black dye).
| Parameter | Value |
| Molar Extinction Coefficient of Protein at 280 nm (ε_prot) | User-defined |
| Molar Extinction Coefficient of this compound at λ_max (ε_dye) | To be determined experimentally |
| Correction Factor (CF = A_280 of free dye / A_max of free dye) | To be determined experimentally |
Formula for Degree of Labeling (DOL):
Protein Concentration (M) = (A_280 - (A_max * CF)) / ε_prot Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration
Visualization: Protein Labeling Workflow
Caption: Workflow for the covalent labeling of proteins with this compound.
Application Note 2: Covalent Labeling of Amine-Modified Nucleic Acids with this compound
This protocol describes the labeling of nucleic acids that have been modified to contain a primary amine. The monochlorotriazine group of this compound will react with the incorporated amino group to form a stable covalent bond.
Experimental Protocol: Nucleic Acid Labeling
-
Nucleic Acid Preparation: Dissolve the amine-modified oligonucleotide or nucleic acid in a labeling buffer such as 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Dye Solution Preparation: Prepare a fresh stock solution of this compound in nuclease-free water or a compatible organic solvent (e.g., DMF or DMSO).
-
Labeling Reaction: Add the this compound stock solution to the nucleic acid solution. A molar excess of the dye (e.g., 10- to 50-fold) is typically used to ensure efficient labeling.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Labeled Nucleic Acid: Purify the labeled nucleic acid from the unreacted dye using methods such as ethanol precipitation or a suitable chromatography column (e.g., a gel filtration column).
Data Presentation: Example of Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Dye:NA Molar Ratio | 10:1 | 20:1 | 50:1 |
| Incubation Time (h) | 2 | 4 | 4 |
| Temperature (°C) | 25 | 25 | 4 |
| Relative Labeling Efficiency | Low | High | Medium |
Note: This table provides an example of how reaction conditions can be varied to optimize labeling efficiency. Actual results will depend on the specific nucleic acid and experimental setup.
Visualization: Nucleic Acid Labeling Workflow
Caption: Workflow for labeling amine-modified nucleic acids with this compound.
Visualization of the Labeling Chemistry
The monochlorotriazine ring of this compound is an electrophilic center that readily reacts with nucleophiles on biomolecules. The chlorine atom is a good leaving group, facilitating the formation of a stable covalent bond.
Caption: Covalent bond formation between this compound and a biomolecule.
Conclusion
This compound is a versatile dye for the covalent labeling of proteins and amine-modified nucleic acids. Its monochlorotriazine reactive group allows for the formation of highly stable dye-biomolecule conjugates. These labeled biomolecules can be used in a variety of applications where colorimetric detection is suitable, such as in blotting techniques or for visualizing purified proteins and nucleic acids. However, due to the lack of available data on its fluorescent properties, its use as a fluorescent probe for biomolecule tracking is not recommended without further characterization. Researchers interested in fluorescent tracking should consider well-characterized fluorescent dyes with known excitation and emission spectra.
References
Application Notes and Protocols for Evaluating Cell Functions Using Reactive Black 39
Introduction
Reactive Black 39 is a multifunctional diazo reactive dye. While extensively used in the textile industry, its application in cellular biology is not well-documented in peer-reviewed literature.[1][2] However, available data suggests that this compound may function as a benzalkonium chloride molecule that can penetrate cell walls, generate reactive oxygen species (ROS), and subsequently induce damage to critical macromolecules such as DNA and proteins. This proposed mechanism of action suggests that this compound could be a potent modulator of cellular functions, particularly through the induction of oxidative stress, cytotoxicity, and apoptosis.
These application notes provide a proposed framework and detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological effects of this compound on mammalian cells in vitro. The protocols outlined below are based on standard, widely accepted methodologies for assessing cell viability, oxidative stress, and programmed cell death.
Proposed Mechanism of Action
This compound is hypothesized to induce cellular damage primarily through the generation of oxidative stress. The dye may penetrate the cell membrane and interact with intracellular components, leading to the production of ROS. An excess of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage of lipids, proteins, and DNA. This damage can disrupt mitochondrial function and activate signaling pathways that culminate in apoptosis (programmed cell death) or necrosis.[1][3][4]
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
This section details the protocols for a tiered approach to evaluating the cellular effects of this compound, starting with general cytotoxicity and moving to more specific mechanisms like oxidative stress and apoptosis.
Overall Experimental Workflow
The evaluation process follows a logical progression. Initially, the cytotoxic potential of this compound is determined to identify a relevant concentration range. Subsequent experiments then probe the underlying mechanisms responsible for the observed cytotoxicity.
Caption: General workflow for evaluating the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[2][5][6]
Materials:
-
This compound (CAS 68259-02-9)
-
Mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µg/mL to 1000 µg/mL.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[7][8][9][10][11][12]
Materials:
-
Cells and this compound as prepared in Protocol 1
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit 45 minutes before the assay endpoint.
-
Background Control: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[9][11]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[9]
-
Add 50 µL of the LDH reaction mixture (as per the kit's protocol) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution (as per the kit's protocol) to each well.[9]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference of 680 nm.[9]
-
Data Analysis: Calculate percent cytotoxicity after subtracting background values.
-
% Cytotoxicity = [(Sample - Untreated Control) / (Maximum Release - Untreated Control)] * 100
-
Protocol 3: Intracellular ROS Detection using DCFH-DA
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[13][14][15][16][17]
Materials:
-
Cells and this compound
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free culture medium
-
Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading: Remove medium, wash cells once with warm PBS. Add 100 µL of working solution (e.g., 10-20 µM DCFH-DA in serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess dye.
-
Treatment: Add 100 µL of this compound dilutions (at non-lethal to moderately cytotoxic concentrations determined from Protocol 1) or a positive control.
-
Incubation: Incubate for the desired time (e.g., 1-6 hours).
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[14]
-
Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to untreated control cells.
Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]
Materials:
-
Cells and this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat with selected concentrations of this compound (e.g., IC25, IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit at a concentration of 1x10⁶ cells/mL.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µg/mL) | Mean Absorbance (570nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.250 | 0.085 | 100.0% |
| 10 | 1.185 | 0.070 | 94.8% |
| 50 | 0.950 | 0.065 | 76.0% |
| 100 | 0.630 | 0.050 | 50.4% (IC50) |
| 250 | 0.315 | 0.040 | 25.2% |
| 500 | 0.150 | 0.025 | 12.0% |
Table 2: Intracellular ROS Generation in HeLa Cells (DCFH-DA Assay)
| Treatment (100 µg/mL) | Mean Fluorescence Intensity | Std. Deviation | Fold Change vs. Control |
|---|---|---|---|
| Control (Untreated) | 5,230 | 450 | 1.0 |
| This compound | 18,850 | 1,230 | 3.6 |
| H₂O₂ (Positive Control) | 25,100 | 1,800 | 4.8 |
Table 3: Apoptosis Induction in HeLa Cells (Annexin V/PI Assay)
| Treatment (100 µg/mL) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Control (Untreated) | 95.1% | 2.5% | 2.4% |
| this compound | 45.3% | 35.8% | 18.9% |
Signaling Pathway and Assay Interrelation
The chosen assays are interconnected and provide a comprehensive picture of the cellular response to this compound, from initial oxidative insult to the final outcome of cell death.
Caption: Logical relationship between cellular events and measurement assays.
References
- 1. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Regulation of Cell Survival and Death Signals Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arigobio.com [arigobio.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
Application Notes and Protocols: Decolorization of Reactive Black 39 by Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 is a widely used azo dye in the textile industry, known for its complex aromatic structure and recalcitrance to conventional wastewater treatment methods. Pseudomonas aeruginosa, a versatile and robust bacterium, has demonstrated significant potential for the bioremediation of water contaminated with such dyes. This document provides detailed application notes and experimental protocols for studying the decolorization of this compound by Pseudomonas aeruginosa. The primary mechanism involves the enzymatic cleavage of the azo bonds (-N=N-) by bacterial azoreductases, leading to the formation of less colored and potentially less toxic aromatic amines.
Data Presentation: Optimal Conditions for Decolorization
The efficiency of this compound decolorization by Pseudomonas aeruginosa is influenced by several physicochemical parameters. The following tables summarize the optimal conditions identified in various studies.
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 30-40°C | [1] |
| Inoculum Size | 3.0% (v/v) | [2] |
| Yeast Extract Conc. | 0.4% - 1% | [3][4] |
| Incubation Time | 32 - 144 hours | [3][5] |
| Agitation | Static/Anoxic | [1] |
Table 1: Optimal physicochemical parameters for the decolorization of Reactive Black dyes by Pseudomonas species.
| Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Reference |
| 20 | 100 | 144 | [5] |
| 50 | 98.5 | 38 | [4] |
| 100 | 90 | 144 | [5] |
| 200 | 100 | 32 | [3] |
Table 2: Decolorization efficiency of Reactive Black dyes by Pseudomonas species at different initial dye concentrations.
Experimental Protocols
Protocol 1: Bacterial Culture and Inoculum Preparation
Objective: To prepare a standardized inoculum of Pseudomonas aeruginosa for decolorization experiments.
Materials:
-
Pseudomonas aeruginosa strain
-
Nutrient Broth (NB) or Luria-Bertani (LB) Broth
-
Sterile distilled water
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Aseptically transfer a single colony of Pseudomonas aeruginosa from a pure culture plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile Nutrient Broth.
-
Incubate the flask at 37°C in a shaker at 150 rpm for 18-24 hours, or until the culture reaches the late exponential phase of growth.
-
Harvest the bacterial cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with sterile distilled water or phosphate buffer (0.1 M, pH 7.0).
-
Resuspend the cell pellet in sterile distilled water to obtain a desired optical density (e.g., OD₆₀₀ of 1.0), which will serve as the inoculum for the decolorization experiments.
Protocol 2: Decolorization Assay
Objective: To determine the percentage of this compound decolorization by Pseudomonas aeruginosa.
Materials:
-
Mineral Salt Medium (MSM) (see composition below)
-
This compound stock solution (sterile)
-
Pseudomonas aeruginosa inoculum (prepared as in Protocol 1)
-
Sterile 250 mL Erlenmeyer flasks
-
Incubator (static)
-
Spectrophotometer
-
Centrifuge
Mineral Salt Medium (MSM) Composition (g/L):
-
K₂HPO₄: 4.0
-
KH₂PO₄: 4.0
-
(NH₄)₂SO₄: 2.0
-
MgSO₄·7H₂O: 0.5
-
CaCl₂: 0.01
-
FeSO₄·7H₂O: 0.01
-
Glucose: 1.0 (as a carbon source)
-
Yeast Extract: 4.0 (as a nitrogen source and electron donor)
-
Distilled water: 1000 mL
-
Adjust pH to 7.0 ± 0.2 before autoclaving.
Procedure:
-
Prepare 250 mL Erlenmeyer flasks each containing 100 mL of sterile MSM supplemented with the desired concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with a standardized inoculum of Pseudomonas aeruginosa (e.g., 3% v/v).
-
Prepare a control flask containing the same medium and dye but without the bacterial inoculum.
-
Incubate the flasks under static conditions at the optimal temperature (e.g., 35°C) for a specified period (e.g., 48 hours).
-
At regular intervals, withdraw aliquots (e.g., 5 mL) from each flask aseptically.
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Calculate the decolorization percentage using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Azoreductase Enzyme Assay
Objective: To measure the activity of azoreductase, the key enzyme responsible for azo dye decolorization.
Materials:
-
Bacterial cell pellet from the decolorization experiment
-
Phosphate buffer (0.1 M, pH 7.4)
-
Lysozyme or sonicator for cell lysis
-
NADH solution (e.g., 10 mM)
-
This compound solution
-
Spectrophotometer
Procedure:
-
Crude Enzyme Extraction:
-
Harvest bacterial cells from the decolorization medium by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in the same buffer and lyse them using sonication or lysozyme treatment to release the intracellular enzymes.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme extract.
-
-
Enzyme Assay:
-
The reaction mixture should contain phosphate buffer (pH 7.0), a known concentration of this compound, and the crude enzyme extract.
-
Initiate the reaction by adding NADH, which serves as the electron donor.
-
Monitor the decrease in absorbance at the λmax of this compound over time using a spectrophotometer.
-
One unit of azoreductase activity can be defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute under the specified conditions.
-
Visualizations
Experimental Workflow
A schematic of the experimental workflow for studying dye decolorization.
Proposed Decolorization Pathway of this compound
A simplified pathway for the biodegradation of this compound.
Regulation of Azoreductase Expression
An illustrative diagram of the induction of azoreductase synthesis.
References
Application Notes and Protocols: Preparation of Reactive Black 39 Stock Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and standardized protocols for the preparation, handling, and storage of Reactive Black 39 stock solutions intended for laboratory use. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and personnel safety.
Product Information and Properties
This compound is a multifunctional diazo dye.[1][2][3] It is commonly supplied as a black powder.[4][5] Understanding its physical and chemical properties is essential for preparing stable and accurate solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| C.I. Name | This compound | [2][5] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [2][4][5] |
| Molecular Weight | 1021.16 g/mol | [2][4][5] |
| Appearance | Black Powder | [4][5] |
| Solubility in Water | >300 g/L | [5] |
| Stability | Stable under normal temperatures and pressures. | [4] |
Safety and Handling Precautions
This compound requires careful handling to minimize exposure and risk. The material can cause irritation to the eyes, skin, and respiratory tract and is harmful if swallowed.[4][6]
-
Engineering Controls: Always handle the solid powder form of this compound within a chemical fume hood to prevent dust generation and inhalation.[4] An eyewash station and safety shower should be readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the powder.[4] Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of waste materials and spilled substances according to local, state, and federal regulations.[8]
Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol details the steps for preparing a 100 mL stock solution of 10 mM this compound.
Required Materials and Equipment
-
This compound (solid powder)
-
High-purity, deionized or distilled water
-
100 mL volumetric flask
-
150 mL beaker
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
0.22 µm syringe filter (optional, for sterilization)
-
Amber glass storage bottle or a clear bottle wrapped in aluminum foil
Calculations
The mass of this compound required is calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
Table 2: Calculation for 100 mL of 10 mM this compound
| Parameter | Value |
| Desired Concentration | 10 mM (0.01 mol/L) |
| Molecular Weight | 1021.16 g/mol |
| Desired Volume | 100 mL (0.1 L) |
| Calculated Mass | 1.021 g |
Step-by-Step Procedure
-
Weighing: In a chemical fume hood, accurately weigh out 1.021 g of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 150 mL beaker containing a magnetic stir bar. Add approximately 80 mL of high-purity water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Given its high solubility (>300 g/L), this should occur readily at room temperature.[5]
-
Volume Adjustment: Quantitatively transfer the dissolved solution into a 100 mL volumetric flask. Rinse the beaker with small volumes of high-purity water, adding the rinsate to the volumetric flask to ensure a complete transfer.
-
Final Volume: Carefully add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): If a sterile solution is required for biological applications, filter the stock solution through a 0.22 µm syringe filter into the final storage bottle.
-
Storage: Transfer the final solution to a clearly labeled, light-resistant container (e.g., an amber bottle).[4][9] The label should include the compound name, concentration, preparation date, and your initials.
Storage and Stability
-
Storage Conditions: Store the stock solution in a tightly sealed and light-resistant container in a cool, dry place.[4] For long-term storage, refrigeration at 2-8°C is recommended.
-
Chemical Stability: The solution is stable under normal conditions but should be kept away from strong oxidizing and reducing agents.[4]
Diagrams
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
Caption: A logical diagram illustrating the potential role of this compound in a lab assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. scribd.com [scribd.com]
- 7. img.ssww.com [img.ssww.com]
- 8. spaceint.com [spaceint.com]
- 9. Preparation of reagents: Stock/Bench Reagents: HOW TO PREPARE STOCK SOLUTION [stockreagent.blogspot.com]
Application Notes and Protocols for Covalent Attachment of Antibacterial Compounds using Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to public health. One promising strategy to combat this challenge is the development of materials with covalently attached antibacterial agents. This approach prevents the leaching of the antimicrobial compound into the environment, which can contribute to the development of resistance, and provides a durable, long-lasting antibacterial surface.[1] Reactive dyes, commonly used in the textile industry, offer a versatile platform for the covalent immobilization of various molecules, including antibacterial compounds, onto substrates such as cellulose-based fabrics.[2][3][4]
This document provides detailed application notes and protocols for the covalent attachment of the antibacterial compounds trimethoprim and sulfamethoxazole to cotton fabric using a reactive dye linker, cyanuric chloride. Trimethoprim and sulfamethoxazole act synergistically to inhibit bacterial folate synthesis, a critical metabolic pathway, leading to a broad-spectrum antibacterial effect.[2] By modifying these drugs to act as reactive dyes, they can be covalently bonded to cotton, imparting durable and effective antibacterial properties to the fabric.[2][3]
Mechanism of Action: Trimethoprim and Sulfamethoxazole
Trimethoprim and sulfamethoxazole are a combination of antibiotics that interfere with the bacterial folic acid synthesis pathway at two sequential steps. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.
-
Sulfamethoxazole , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of PABA into dihydrofolic acid.
-
Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.
The synergistic action of these two compounds results in a bactericidal effect, as the bacteria are unable to produce essential nucleic acids and proteins.
Experimental Workflow
The overall process for the covalent attachment of antibacterial compounds to a substrate using a reactive dye involves three main stages: synthesis of the reactive antibacterial-dye conjugate, application of the conjugate to the substrate, and finally, characterization and efficacy testing of the functionalized material.
References
Application Notes and Protocols for Low-Temperature Dyeing of Cotton with Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 is a widely used multifunctional azo dye for cellulosic fibers, known for its deep black shade and good fastness properties.[1][2] Conventional dyeing methods for reactive dyes on cotton typically require high temperatures (above 60°C), significant amounts of salt and alkali, and large volumes of water, leading to high energy consumption and environmental concerns.[3][4] Low-temperature dyeing methods offer a sustainable alternative by reducing energy and water usage, and in some cases, chemical consumption, without compromising dyeing quality.[4][5]
This document provides detailed application notes and protocols for dyeing cotton with this compound using various low-temperature techniques, including Cold Pad-Batch (CPB), low-temperature exhaust, and emerging ultrasonic and microwave-assisted methods. These protocols are designed to guide researchers in achieving optimal dyeing performance with reduced environmental impact.
Dyeing Mechanisms at Low Temperatures
Reactive dyes, including this compound, form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[6][7] The reactivity of the dye and the swelling of the cotton fiber are crucial for the fixation of the dye. While higher temperatures increase the rate of reaction and diffusion, low-temperature methods employ strategies to overcome the reduced thermal energy.
Cold Pad-Batch (CPB) relies on a long batching time at ambient temperature, allowing for the slow and complete fixation of the highly reactive dye.[8][9]
Low-Temperature Exhaust methods are suitable for "cold brand" reactive dyes that possess high reactivity, enabling dyeing at temperatures between 32-60°C.[6][7]
Ultrasonic and Microwave-Assisted Dyeing utilize physical energy to enhance the dyeing process. Ultrasound waves create cavitation, which improves dye penetration and diffusion, while microwaves provide rapid and uniform heating of the dye liquor and fiber, accelerating the fixation process at lower overall temperatures.[10][11][12]
Data Presentation
Table 1: Comparison of Low-Temperature Dyeing Methods for Cotton with Reactive Black Dyes
| Parameter | Cold Pad-Batch (CPB) | Low-Temperature Exhaust | Ultrasonic-Assisted | Microwave-Assisted |
| Dyeing Temperature | Ambient (20-30°C)[8] | 30-60°C[3][7] | 30-50°C[13] | 50-75°C[11] |
| Fixation Time | 6-24 hours[8] | 40-60 minutes[7] | 30-60 minutes | 10-20 minutes[11] |
| Salt Requirement | None[4] | 30-60 g/L[3] | Reduced (by up to 50%)[13] | Reduced (by up to 75%)[12] |
| Alkali Requirement | Soda Ash / Sodium Bicarbonate[8] | Soda Ash | Reduced[5] | Reduced (by up to 20%)[12] |
| Typical Fixation Efficiency | >90%[5] | 70-80% | >90%[5] | >90% |
| Energy Consumption | Very Low[4] | Low to Medium | Low | Low |
| Water Consumption | Low[4] | High | High | Low |
Table 2: Fastness Properties of Cotton Dyed with this compound
| Fastness Property | Rating (ISO Standards) |
| Light Fastness | 4-5[14] |
| Wash Fastness (Color Change) | 4-5[14] |
| Wash Fastness (Staining) | 4-5[14] |
| Perspiration Fastness (Acidic) | 4-5[14] |
| Perspiration Fastness (Alkaline) | 4-5[14] |
| Rubbing Fastness (Dry) | 4-5[14] |
| Rubbing Fastness (Wet) | 3-4[14] |
Experimental Protocols
The following are detailed protocols for the low-temperature dyeing of cotton with this compound. It is recommended to perform preliminary trials to optimize the parameters for specific fabric types and equipment.
Cold Pad-Batch (CPB) Dyeing Protocol
This method is suitable for continuous or semi-continuous processing and offers high fixation and excellent reproducibility.[4][9]
Materials:
-
Scoured and bleached cotton fabric
-
This compound
-
Soda Ash (Sodium Carbonate)
-
Sodium Bicarbonate (optional, for longer batching times)
-
Wetting agent
-
Padding mangle
-
Batching rollers and plastic wrap
Procedure:
-
Dye Liquor Preparation:
-
Dissolve this compound in water at room temperature.
-
Add a wetting agent (e.g., 1 g/L) to the dye solution.
-
Prepare the alkali solution separately. For a 2-hour batching time, use a concentration of soda ash equal to the dye weight. For overnight batching (12-24 hours), use a 4:1 ratio of sodium bicarbonate to soda ash, with the total alkali weight equal to the cloth weight.[8]
-
Just before padding, add the cold alkali solution to the dye liquor and mix thoroughly.[8]
-
-
Padding:
-
Pass the dry, room temperature cotton fabric through the padding mangle containing the dye liquor.[8]
-
Adjust the mangle pressure to achieve a wet pick-up of 70-80%.
-
-
Batching:
-
Immediately after padding, wind the fabric onto a roller and wrap it securely in black plastic film to prevent moisture loss and exposure to light.[8]
-
Store the batched fabric at room temperature (20-30°C) for the desired batching time (2-24 hours).[8] For consistent results, especially with temperature fluctuations, it is advisable to store the batches in a temperature-controlled room.[4]
-
-
Washing-off:
-
After batching, unroll the fabric and rinse thoroughly with cold water.[8]
-
Perform a warm neutralizing rinse at approximately 50°C with acetic acid.[8]
-
Soap the fabric at or near boiling temperature with a suitable detergent (e.g., 2 g/L) to remove any unfixed dye.[8]
-
Rinse with warm and then cold water until the water runs clear.[8]
-
Dry the fabric.
-
Low-Temperature Exhaust Dyeing Protocol
This protocol is suitable for "cold brand" reactive dyes and can be performed in laboratory-scale dyeing machines.
Materials:
-
Scoured and bleached cotton fabric
-
This compound (classified as a cold brand reactive dye)
-
Glauber's salt (Sodium Sulfate) or common salt (Sodium Chloride)
-
Soda Ash (Sodium Carbonate)
-
Levelling agent
-
Laboratory dyeing machine
Procedure:
-
Dye Bath Preparation:
-
Set the dye bath at 30-35°C with the required amount of water.[15]
-
Add a levelling agent (e.g., 1 g/L).
-
Add the pre-dissolved this compound solution.
-
-
Dyeing Cycle:
-
Introduce the wet cotton fabric into the dye bath and run for 10 minutes.[15]
-
Gradually add the required amount of salt (e.g., 40-60 g/L) over 15-20 minutes.[3]
-
Continue dyeing for another 20-30 minutes to allow for dye exhaustion.[7]
-
Add the pre-dissolved soda ash (e.g., 15-20 g/L) to the dye bath to initiate fixation.[3]
-
Raise the temperature to 40-50°C and maintain for 40-60 minutes for fixation.[7]
-
-
Washing-off:
Ultrasonic-Assisted Dyeing Protocol
This method utilizes ultrasonic energy to enhance dye uptake and fixation at low temperatures, significantly reducing processing time.[10]
Materials:
-
Scoured and bleached cotton fabric
-
This compound
-
Glauber's salt or common salt (reduced amount)
-
Soda Ash (reduced amount)
-
Ultrasonic dyeing bath
Procedure:
-
Dye Bath Preparation:
-
Prepare the dye bath in the ultrasonic vessel with water, a reduced amount of salt, and the pre-dissolved this compound.
-
-
Dyeing Cycle:
-
Immerse the cotton fabric in the dye bath.
-
Activate the ultrasonic bath and maintain the temperature at 30-50°C.
-
After a short period of sonication (e.g., 10-15 minutes), add the reduced amount of soda ash.
-
Continue the ultrasonic treatment for a total of 30-60 minutes.
-
-
Washing-off:
-
Follow the same washing-off procedure as for the low-temperature exhaust dyeing.
-
Microwave-Assisted Dyeing Protocol
Microwave energy allows for rapid and uniform heating, leading to a significant reduction in dyeing time.[12]
Materials:
-
Scoured and bleached cotton fabric
-
This compound
-
Glauber's salt or common salt (reduced amount)
-
Soda Ash (reduced amount)
-
Microwave dyeing system
Procedure:
-
Dye Liquor Impregnation:
-
Impregnate the cotton fabric with the dye liquor containing this compound, a reduced amount of salt, and a reduced amount of alkali.
-
-
Microwave Fixation:
-
Place the impregnated fabric in the microwave dyeing system.
-
Apply microwave energy for a short duration (e.g., 10-20 minutes) to achieve fixation. The optimal power and time will depend on the specific microwave system and fabric weight.
-
-
Washing-off:
-
After microwave treatment, allow the fabric to cool.
-
Follow the standard washing-off procedure to remove unfixed dye.
-
Visualizations
Caption: Experimental workflow for low-temperature dyeing of cotton.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 4. clustercollaboration.eu [clustercollaboration.eu]
- 5. researchgate.net [researchgate.net]
- 6. textilelearner.net [textilelearner.net]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. organicdye.com [organicdye.com]
- 9. scribd.com [scribd.com]
- 10. erpublication.org [erpublication.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Eco Friendly Cotton Fabric Powder Tie Dye this compound High Stability [synthetic-dyes.com]
- 15. vipulorganics.com [vipulorganics.com]
Application of Reactive Black 39 in Dye-Sensitized Solar Cells: A Review of Available Data
Despite interest in a wide range of dyes for dye-sensitized solar cells (DSSCs), a comprehensive analysis of publicly available research reveals a significant lack of specific data on the performance and detailed application of Reactive Black 39 as a sensitizer in these devices. While the chemical properties of this compound, an azo dye containing a triazine group, suggest potential for photosensitization, dedicated studies reporting its efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) in DSSCs are not readily found in scientific literature.
This document aims to provide a framework for the potential application of azo and triazine-based dyes in DSSCs, drawing from general knowledge in the field, as specific protocols and performance metrics for this compound are not available. The following sections outline a generalized experimental protocol and the underlying principles for fabricating and characterizing DSSCs, which could be adapted for the study of novel dyes like this compound.
Data Presentation
As no specific quantitative data for DSSCs sensitized with this compound has been found in the reviewed literature, a data table cannot be provided. For a typical study on a new dye, the following parameters would be presented:
| Dye | Efficiency (%) | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) |
| This compound | - | - | - | - |
| Reference Dye (e.g., N719) | ~11-13% | ~0.7-0.8 | ~18-22 | ~0.7-0.75 |
Note: The values for the reference dye are typical and can vary based on fabrication conditions.
General Principles of DSSC Operation
The fundamental mechanism of a dye-sensitized solar cell involves several key steps that are crucial for its performance. Understanding these steps is essential for interpreting experimental results and optimizing cell design.
Figure 1: General mechanism of a dye-sensitized solar cell.
Generalized Experimental Protocol for DSSC Fabrication
The following protocol outlines the standard steps for constructing a dye-sensitized solar cell. This procedure can be adapted for testing new dyes such as this compound.
I. Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
Deposition of TiO₂ Paste: A compact blocking layer of TiO₂ is often first applied to the FTO glass to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ paste (e.g., from commercial sources or prepared in-house) is deposited using a technique like doctor-blading, screen printing, or spin coating to achieve a uniform thickness of approximately 10-15 µm.
-
Sintering of TiO₂ Film: The TiO₂-coated substrates are sintered in a furnace. A typical sintering program involves a gradual increase in temperature to around 500°C, where it is held for 30-60 minutes to ensure good particle necking and removal of organic binders.
-
Post-treatment (Optional): The sintered TiO₂ films can be treated with a TiCl₄ solution to enhance the surface area and improve electron transport.
II. Dye Sensitization
-
Preparation of Dye Solution: A solution of the sensitizing dye (e.g., this compound) is prepared in a suitable solvent, typically a polar organic solvent like ethanol, acetonitrile, or a mixture thereof. The concentration is usually in the range of 0.3-0.5 mM.
-
Immersion: The cooled TiO₂ photoanodes are immersed in the dye solution and kept at room temperature for a period ranging from a few hours to 24 hours in a dark, sealed container to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanodes are rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
III. Assembly of the DSSC
-
Counter Electrode Preparation: A counter electrode is prepared by depositing a thin layer of a catalyst, typically platinum or a carbon-based material, onto another FTO glass substrate.
-
Sealing: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®) with a thickness of about 25-60 µm. The cell is then heated to melt the sealant and bond the two electrodes together.
-
Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.
IV. Characterization
-
Photovoltaic Measurement: The current-voltage (I-V) characteristics of the assembled DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the I-V curve, the key performance parameters (Voc, Jsc, FF, and efficiency) are determined.
-
Spectroscopic and Electrochemical Analysis: Further characterization can include UV-Vis absorption spectroscopy to determine the light-harvesting properties of the dye, and electrochemical impedance spectroscopy (EIS) to investigate the charge transfer processes within the cell.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the fabrication and testing of a dye-sensitized solar cell.
Figure 2: General experimental workflow for DSSC fabrication.
Conclusion and Future Directions
While direct evidence for the application of this compound in high-performance dye-sensitized solar cells is currently lacking in the scientific literature, the general protocols and principles outlined above provide a solid foundation for researchers and scientists interested in exploring its potential. Azo dyes, in general, are a vast and versatile class of compounds, and systematic studies are needed to understand the structure-property relationships that govern their performance in DSSCs. Future research should focus on the synthesis of novel azo and triazine-based dyes with tailored electronic and photophysical properties, followed by their systematic evaluation in DSSCs using standardized fabrication and characterization protocols. Such studies would be invaluable for the development of low-cost and efficient next-generation solar cells.
Application Notes and Protocols for the Study of Azo Dyes in Soil Processes and C/N Cycling, with a Focus on Reactive Black 5 as a Model Compound
A Note on Reactive Black 39: Extensive literature searches did not yield specific studies utilizing this compound (RB39) as a tracer or for the investigation of soil processes and carbon/nitrogen (C/N) cycling. However, a closely related azo dye, Reactive Black 5 (RB5), has been the subject of such research. The following application notes and protocols are based on the available data for RB5, providing a methodological framework that can be adapted for the study of other azo dyes, including RB39, in soil environments.
Application Notes
Azo dyes, such as Reactive Black 5, are synthetic colorants extensively used in the textile industry. A significant portion of these dyes can enter the environment through wastewater, which is sometimes used for irrigation, leading to soil contamination.[1][2][3] Understanding the impact of these contaminants on soil health, particularly on microbial processes that drive carbon and nitrogen cycling, is crucial for environmental risk assessment.
1.1. Investigating the Impact on Soil Respiration (Carbon Cycling):
Soil respiration, the release of carbon dioxide (CO2) from the soil, is a key indicator of microbial activity and organic matter decomposition. Studies on RB5 have shown that at low concentrations (e.g., 30 mg kg⁻¹ dry soil), the dye may not significantly alter soil respiration.[1][2][4] However, the addition of organic matter, such as maize leaf litter, can markedly increase soil respiration, a factor to consider in experimental designs.[1]
1.2. Assessing Effects on Microbial Biomass (Carbon and Nitrogen Cycling):
Soil microbial biomass is a sensitive indicator of soil health and plays a vital role in nutrient cycling. Contrary to expectations, some studies have found that low concentrations of RB5 did not cause a significant change in soil microbial biomass.[1][4] This highlights the complexity of dye-soil-microbe interactions and the need for further research, potentially at higher dye concentrations.
1.3. Evaluating the Influence on Nitrogen Mineralization (Nitrogen Cycling):
Nitrogen mineralization, the conversion of organic nitrogen to inorganic forms like ammonium (NH₄⁺) and nitrate (NO₃⁻), is a critical process for plant nutrient availability. Research on RB5 at a concentration of 30 mg kg⁻¹ dry soil indicated no significant impact on the availability of soil inorganic nitrogen.[1][2][4]
Quantitative Data Summary
The following tables summarize the findings from a study investigating the effect of Reactive Black 5 on various soil parameters.
Table 1: Physico-chemical Properties of the Experimental Soil
| Property | Value |
| Soil Texture | Silt loam |
| Silt (%) | 55 |
| pH (1:2.5 soil to water) | 8.32 ± 0.06 |
| Soil Organic Carbon (g kg⁻¹ soil) | 8.66 ± 0.43 |
Source: Adapted from a study on Reactive Black 5.[4]
Table 2: Experimental Treatments for Soil Incubation Study
| Treatment Name | Description/Dose |
| Control | Soil without any amendment. |
| Dye Treatment | Soil spiked with Reactive Black 5 (RB5) at 30 mg kg⁻¹ soil. |
| Bacteria Treatment | Soil inoculated with Pseudomonas sp. RA20. |
| Dye + Bacteria Treatment | Soil spiked with RB5 (30 mg kg⁻¹ soil) and inoculated with Pseudomonas sp. RA20. |
| Litter Treatment | Soil amended with maize litter at 1 g C kg⁻¹ soil. |
| Dye + Litter Treatment | Soil amended with RB5 (30 mg kg⁻¹ soil) and maize litter (1 g C kg⁻¹ soil). |
| Dye + Litter + Bacteria Treatment | Soil amended with RB5 (30 mg kg⁻¹ soil), maize litter (1 g C kg⁻¹ soil), and inoculated with Pseudomonas sp. RA20. |
Source: Adapted from a study on Reactive Black 5.[1]
Experimental Protocols
3.1. Protocol for Measuring Soil Respiration (CO₂ Evolution)
This protocol is based on the modified Isermeyer method.[1]
Materials:
-
Incubation jars (e.g., 1 L mason jars)
-
Beakers (100 ml)
-
Test tubes
-
0.05 M Sodium Hydroxide (NaOH) solution
-
0.5 M Barium Chloride (BaCl₂) solution
-
0.1 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator
-
Distilled water
-
Analytical balance
-
Burette and titration apparatus
Procedure:
-
Place a known quantity of soil (e.g., 50 g dry equivalent) into a 100 ml beaker.
-
Place the beaker inside a 1 L incubation jar.
-
Add a test tube containing a known volume of 0.05 M NaOH (e.g., 40 ml) to the jar to trap the evolved CO₂.
-
Add another test tube with distilled water to maintain humidity inside the jar.
-
Seal the jars and incubate at a constant temperature.
-
At regular intervals, remove the NaOH trap and replace it with a fresh one.
-
To the removed NaOH solution, add 0.5 M BaCl₂ to precipitate the captured CO₂ as barium carbonate.
-
Titrate the remaining NaOH with 0.1 M HCl using phenolphthalein as an indicator.
-
Calculate the amount of CO₂ evolved based on the amount of NaOH consumed.
3.2. Protocol for Determining Soil Microbial Biomass Carbon (Fumigation-Extraction Method)
This protocol is based on the method described by Vance, Brookes & Jenkinson (1987).[1]
Materials:
-
Chloroform (ethanol-free)
-
Vacuum desiccator
-
0.5 M Potassium Sulfate (K₂SO₄) solution
-
Shaker
-
Centrifuge
-
Digestion reagents (potassium dichromate, sulfuric acid)
-
Ferrous ammonium sulfate
-
o-phenanthroline monohydrate indicator
Procedure:
-
Take two subsamples of fresh soil (e.g., 10 g each).
-
Place one subsample in a vacuum desiccator with a beaker of chloroform. Evacuate the desiccator to fumigate the soil for 24 hours. The other subsample is the non-fumigated control.
-
After fumigation, remove the chloroform vapor.
-
Extract both the fumigated and non-fumigated soil samples with 0.5 M K₂SO₄ (e.g., 40 ml) by shaking for 1 hour.
-
Centrifuge the soil suspensions and collect the supernatant.
-
Digest an aliquot of the extract with potassium dichromate and concentrated sulfuric acid.
-
Titrate the digests with standardized ferrous ammonium sulfate using o-phenanthroline monohydrate as an indicator.
-
Microbial biomass C is calculated as the difference in extractable C between the fumigated and non-fumigated samples, using a conversion factor (kEC).
3.3. Protocol for Measuring Water Extractable Organic Carbon (WEOC)
This protocol is based on the wet dichromate oxidation procedure.[1][3]
Materials:
-
Distilled water
-
Shaker
-
Centrifuge
-
1 M Potassium Dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
o-phenanthroline monohydrate indicator
-
0.033 M standardized Ferrous Ammonium Sulfate
Procedure:
-
Shake a known amount of soil (e.g., 5 g) with distilled water (e.g., 20 ml) for 30 minutes.
-
Centrifuge the suspension at 3,000 rpm and filter the supernatant.
-
Take an aliquot of the extract (e.g., 4 ml) and add 1 ml of 1 M K₂Cr₂O₇ and 5 ml of concentrated H₂SO₄.
-
Add 2 drops of o-phenanthroline monohydrate indicator.
-
Titrate the digest with 0.033 M standardized ferrous ammonium sulfate.
Visualizations
Caption: Experimental workflow for studying the effects of Reactive Black 5 on soil processes.
Caption: Conceptual diagram of C/N cycling processes potentially affected by Reactive Black 5 in soil.
References
Standard Operating Procedures for Reactive Dyes Testing: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the testing and characterization of reactive dyes. These procedures are essential for ensuring the quality, consistency, and covalent binding efficiency of reactive dyes in various research and development applications, including their use as textile colorants, fluorescent labels for biomolecules, and components in drug delivery systems.
Quality Assurance Testing of Reactive Dyes
Prior to their application, it is crucial to assess the quality and purity of reactive dyes. The following tests are recommended to ensure lot-to-lot consistency and optimal performance.
Experimental Protocol: Determination of Moisture Content
Objective: To determine the percentage of moisture in a reactive dye sample, as excessive moisture can affect dye concentration and reaction stoichiometry.
Materials:
-
Reactive dye sample
-
Analytical balance
-
Drying oven
-
Desiccator
-
Weighing bottle
Procedure:
-
Accurately weigh approximately 2 grams of the reactive dye sample into a pre-weighed and dried weighing bottle.
-
Place the weighing bottle with the sample in a drying oven set at 105 ± 2°C.
-
Dry the sample for 2-3 hours, or until a constant weight is achieved.
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Reweigh the weighing bottle with the dried sample.
-
Calculate the moisture content using the following formula:
Moisture Content (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
Experimental Protocol: Determination of Color Strength by Solution Transmittance
Objective: To assess the relative color strength of a reactive dye sample compared to a standard by measuring the transmittance of their solutions using a spectrophotometer.[1] This method is applicable to dyes that form true solutions.[2]
Materials:
-
Reactive dye sample and standard
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Suitable solvent (e.g., deionized water)
Procedure:
-
Prepare stock solutions of both the reactive dye sample and the standard at a known concentration (e.g., 0.1 g/L).[3]
-
From the stock solutions, prepare a series of dilutions with known concentrations.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific dye. This can be determined by scanning the absorbance of a diluted solution across a range of wavelengths.[3]
-
Measure the absorbance of each dilution for both the sample and the standard.
-
Plot a calibration curve of absorbance versus concentration for the standard.
-
Using the absorbance of the sample solutions, determine their concentrations from the calibration curve.
-
The relative color strength is calculated as the ratio of the strength of the sample to the strength of the standard.
Data Presentation: Quality Assurance Parameters
| Test Parameter | Method | Acceptance Criteria |
| Moisture Content | Gravimetric (Oven Drying) | Typically < 1% |
| Color Strength | Solution Transmittance (Spectrophotometry) | Within ± 5% of the standard |
| Solubility | Visual Inspection | Complete dissolution at specified concentration |
| Electrolyte Stability | ISO 105-Z08 | No precipitation at 80% salt concentration[2] |
| Dye Migration | AATCC 140 | Dependent on specific dye and application[2] |
Covalent Conjugation of Reactive Dyes to Proteins
Reactive dyes, particularly those with amine-reactive groups like N-hydroxysuccinimide (NHS) esters, are widely used to covalently label proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[]
Experimental Workflow: Protein Labeling with Amine-Reactive Dyes
The following diagram illustrates the general workflow for conjugating an amine-reactive dye to a protein.
Caption: Workflow for protein conjugation with an amine-reactive dye.
Experimental Protocol: Protein Conjugation with NHS-Ester Dyes
Objective: To covalently attach a fluorescent reactive dye to a protein via primary amines.
Materials:
-
Protein to be labeled (e.g., antibody)
-
Amine-reactive NHS-ester dye
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer: 50 mM Sodium Borate or 100 mM Sodium Carbonate, pH 8.0-8.5
-
Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 2-3 mg/mL in the conjugation buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO or DMF immediately before use.
-
While gently stirring, add the calculated amount of the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and dye.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Separate the dye-protein conjugate from the unreacted dye and other small molecules using a size-exclusion chromatography column.
Calculation: Degree of Labeling (DOL)
Objective: To determine the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Dilute the purified protein-dye conjugate to a concentration where the absorbance at both 280 nm and the dye's λmax are within the linear range of the spectrophotometer.
-
Measure the absorbance at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ).
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ x CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Data Presentation: Protein-Dye Conjugate Characterization
| Parameter | Method | Result |
| Protein Concentration | UV-Vis Spectrophotometry | (e.g., 1.5 mg/mL) |
| Dye Concentration | UV-Vis Spectrophotometry | (e.g., 25 µM) |
| Degree of Labeling (DOL) | Calculation | (e.g., 2.5) |
Assessment of Dye-Fiber Covalent Bonding in Textiles
In textile applications, the primary characteristic of reactive dyes is their ability to form a covalent bond with the fiber, typically cellulose.[1] This covalent fixation is crucial for achieving high wash fastness.
Signaling Pathway: Reactive Dye Fixation on Cellulose
The following diagram illustrates the chemical pathway of a vinyl sulfone reactive dye covalently bonding to a cellulose fiber under alkaline conditions.
Caption: Covalent fixation of a vinyl sulfone reactive dye on cellulose.
Experimental Protocol: Determination of Dye Fixation Rate
Objective: To quantify the percentage of dye that covalently bonds to the textile fiber during the dyeing process. This is a critical parameter for evaluating dyeing efficiency and environmental impact. The fixation rate can be determined by measuring the amount of dye in the initial dyebath, the exhaust liquor, and the wash-off liquor.[5]
Materials:
-
Textile substrate (e.g., cotton fabric)
-
Reactive dye
-
Dyeing apparatus (e.g., laboratory dyeing machine)
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Washing agent (e.g., non-ionic detergent)
Procedure:
-
Prepare the Dyebath: Prepare a dyebath with a known concentration of the reactive dye (C₀).
-
Dyeing: Perform the dyeing process according to a standardized procedure, including the addition of electrolytes and alkali at specified times and temperatures.[6]
-
Measure Exhaustion: After the exhaustion phase (before fixation), take a sample of the dyebath and measure its absorbance to determine the concentration of dye remaining in the liquor (C₁). Calculate the exhaustion percentage: Exhaustion (%) = [(C₀ - C₁) / C₀] x 100
-
Fixation and Washing: Proceed with the fixation step by adding alkali. After fixation, thoroughly rinse and soap the dyed fabric to remove all unfixed, hydrolyzed dye. Collect all rinsing and soaping liquors.
-
Measure Unfixed Dye: Combine all the wash-off liquors into a known volume and measure the absorbance to determine the concentration of unfixed dye (C_unfixed).
-
Calculate Fixation: The amount of fixed dye is the amount exhausted from the bath minus the amount washed off. The fixation rate is calculated as: Fixation (%) = [((C₀ - C₁) - C_unfixed) / (C₀ - C₁)] x 100
An alternative method involves measuring the K/S value of the dyed fabric before and after a rigorous washing process to determine the amount of fixed dye.[7]
Data Presentation: Dyeing Performance Metrics
| Dyeing Parameter | Method | Result (%) |
| Exhaustion | Spectrophotometric analysis of dyebath | (e.g., 85%) |
| Fixation | Spectrophotometric analysis of dyebath and wash liquor | (e.g., 70%) |
| Total Dye Utilization | Calculation | (e.g., 59.5%) |
References
- 1. fsw.cc [fsw.cc]
- 2. scribd.com [scribd.com]
- 3. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems [mdpi.com]
- 7. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactive Black 39 Dye Removal
Welcome to the technical support center for the removal of Reactive Black 39 (RB39) from aqueous solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (RB39) is a multifunctional, double azo-class synthetic dye.[1] It is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its strong affinity and vibrant color.[2][3] Its complex aromatic structure makes it highly stable and resistant to conventional biological and photolytic decomposition, posing a significant environmental concern when released in wastewater.[4]
Q2: What are the primary methods for removing RB39 from water?
A2: The main approaches for RB39 removal can be categorized into three types:
-
Physical Methods: Adsorption is the most common physical method, utilizing materials (adsorbents) that bind the dye molecules to their surface.[5][6] It is favored for its ease of use, high efficiency, and cost-effectiveness.[5]
-
Chemical Methods: Advanced Oxidation Processes (AOPs) are a prominent chemical treatment.[7][8] These methods generate highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecule into simpler, less harmful compounds.[7][9] Common AOPs include Fenton (H₂O₂/Fe²⁺), ozonation, and photocatalysis.[7][10][11]
-
Biological Methods: These methods use microorganisms like bacteria, fungi, and algae to biodegrade the dye.[2][8] This approach is considered environmentally friendly but can be sensitive to operating conditions like pH and temperature.[8]
Q3: How is the concentration of this compound measured in a solution?
A3: The concentration of RB39 is typically measured using a UV-Vis spectrophotometer.[12] The analysis is performed by measuring the absorbance of the solution at the dye's maximum wavelength (λmax), which for Reactive Black 5 (a similar dye) is around 597-598 nm.[12] The concentration is then calculated based on a pre-established calibration curve that relates absorbance to concentration.
Q4: What are the most critical parameters affecting dye removal efficiency?
A4: Several parameters significantly influence the effectiveness of RB39 removal, regardless of the method:
-
pH: The solution's pH is a crucial factor.[12] It can alter the surface charge of the adsorbent material in adsorption processes and is critical for the generation of hydroxyl radicals in AOPs like the Fenton process, which is most effective at an acidic pH of around 3.[10][13]
-
Initial Dye Concentration: This is a key factor as it determines the amount of dye that needs to be removed and can affect the saturation of adsorbent sites or the required dosage of oxidants.[5][14]
-
Temperature: Temperature can influence the adsorption process (determining if it's exothermic or endothermic) and affects the rate of chemical reactions and microbial activity in biological treatments.[15][16]
-
Adsorbent/Catalyst Dosage: The amount of adsorbent or catalyst used directly impacts the number of available active sites for the reaction.[5][17]
-
Contact/Reaction Time: Sufficient time is necessary to reach equilibrium in adsorption or for the complete degradation of the dye in AOPs and biological processes.[13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Adsorption Troubleshooting
Q: My dye removal efficiency is lower than expected. What could be the cause?
A: Low removal efficiency in adsorption experiments can stem from several factors:
-
Suboptimal pH: The pH affects the surface charge of your adsorbent and the ionization of the dye molecule. For reactive dyes, acidic pH values (around 2-6) often lead to better performance as they promote a positive surface charge on many adsorbents, enhancing the attraction of anionic dyes like RB39.[18][19][20]
-
Incorrect Adsorbent Dosage: An insufficient adsorbent dose provides too few active sites for the given dye concentration. Conversely, an excessive dose can lead to particle agglomeration, which reduces the effective surface area.[17] It is crucial to determine the optimal dosage through preliminary experiments.
-
Insufficient Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium. Conduct kinetic studies to determine the necessary time for maximum uptake.
-
Adsorbent Saturation: If the initial dye concentration is very high, the adsorbent's active sites may become saturated before all the dye is removed.[14] Consider diluting the sample or increasing the adsorbent dosage.
Q: I am getting inconsistent and non-reproducible results. Why?
A: Inconsistent results are often due to subtle variations in the experimental setup:
-
Adsorbent Heterogeneity: Ensure your adsorbent material is homogenous. If using a natural or waste-derived material, proper processing (washing, drying, grinding, and sieving) is critical to ensure uniformity.[21]
-
Fluctuating Conditions: Small changes in pH, temperature, or agitation speed between experiments can lead to significant variations in results.[12] Use calibrated instruments and maintain consistent conditions.
-
Measurement Errors: Ensure your analytical equipment, like the spectrophotometer, is calibrated correctly and that samples are properly diluted to fall within the linear range of the calibration curve.
Advanced Oxidation Processes (AOPs) Troubleshooting
Q: The dye degradation is incomplete, or the reaction stops prematurely. What should I check?
A: Incomplete degradation in AOPs is a common issue that can be resolved by examining the following:
-
Incorrect pH: This is a critical point, especially for the Fenton process. The generation of hydroxyl radicals from the Fe²⁺/H₂O₂ system is most efficient under acidic conditions (pH ~3).[10] At higher pH, iron precipitates as ferric hydroxide, inhibiting the reaction.[13]
-
Suboptimal Reagent Dosage: The ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is crucial. Too little H₂O₂ will result in insufficient radical generation.[4] However, an excess of H₂O₂ can act as a scavenger of hydroxyl radicals, reducing the overall efficiency.[13] The optimal dosage must be determined experimentally.
-
Presence of Interfering Substances: Wastewater often contains other organic or inorganic compounds (scavengers) that can compete with the dye for hydroxyl radicals, lowering the degradation efficiency.[13]
-
Low UV Intensity (for Photocatalysis/Photo-Fenton): If using a UV-assisted process, ensure the lamp is functioning correctly and its intensity is sufficient.[13] High dye concentrations can also block UV light from reaching the catalyst surface.[13]
Q: I observed the formation of a precipitate during my Fenton experiment. Is this normal?
A: Yes, this is common if the pH is not properly controlled. In the Fenton process, if the pH rises above 4-5, the iron catalyst will precipitate out of the solution as ferric hydroxide (Fe(OH)₃). This removes the catalyst from the reaction cycle, stopping the generation of hydroxyl radicals and thus halting dye degradation. To prevent this, maintain the pH in the optimal acidic range (pH 2-3.5).[13]
Biological Degradation Troubleshooting
Q: The microbial decolorization of RB39 is very slow. How can I improve it?
A: Slow biological degradation can be enhanced by optimizing environmental conditions for the microorganisms:
-
Non-Optimal pH and Temperature: Microbial growth and enzymatic activity are highly dependent on pH and temperature.[2][16] Most bacteria effective in dye degradation prefer a neutral pH range (around 7.0) and temperatures between 30-40°C.[2][16]
-
Nutrient Limitation: Microorganisms require a source of carbon and nitrogen for their metabolic activities. The addition of a co-substrate, such as glucose or yeast extract, can significantly enhance the rate of dye degradation by providing the necessary nutrients for microbial growth and the production of degradative enzymes.[2]
-
High Dye Toxicity: High concentrations of RB39 can be toxic to microorganisms, inhibiting their growth and metabolic activity. It may be necessary to acclimate the microbial culture to the dye by starting with low concentrations and gradually increasing it.
-
Inadequate Aeration: The degradation process can be either aerobic or anaerobic. Ensure the correct oxygen conditions are provided for your specific microbial consortium. Some key enzymes, like azoreductases that break the azo bonds, function better under anaerobic or anoxic (static) conditions.[2]
Data Presentation
The following tables summarize quantitative data for different RB39 removal methods, providing a reference for optimal experimental conditions.
Table 1: Optimal Conditions for RB39 Removal via Adsorption
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose | pH | Contact Time | Temperature (°C) | Max. Removal Efficiency (%) | Reference |
| Bentonite Clay | 170 | 0.05 g / 50 mL | 10 | 40 min | 50 | >53% (adsorption capacity) | [12] |
| Activated Carbon | 50 | 0.2 g / solution | 4.5 | 30 min | Room Temp | ~100% | [22] |
| Magnetic Mesoporous Carbon | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >90% (after 2 cycles) | [23] |
| Banana Fiber | Not Specified | 333:1 (adsorbent:dye) | 2 | Not Specified | Not Specified | Efficient Removal | [18] |
Table 2: Optimal Conditions for RB39 Removal via Advanced Oxidation Processes (AOPs)
| AOP Method | Initial Dye Conc. | Reagent(s) / Catalyst | pH | Reaction Time | Temperature (°C) | Max. Removal Efficiency (%) | Reference |
| Fenton Process (for Remazol Black B) | 100 mg/L | 0.25 mM Fe²⁺, 2.2 mM H₂O₂ | 3 | 5 min | Room Temp | 99.9% | [10] |
| UV/H₂O₂ (for Remazol Black B) | 100 mg/L | 4.4 mM H₂O₂ | 5 | 15 min | Room Temp | 99% | [10] |
| O₃/Catalyst (Ce-Co-O) | 100 mg/L | 1 g/L catalyst, 60 LPH O₃ | 7 | 80 min | Not Specified | 96% (TOC removal) | [11] |
| Modified Cigarette Filters (Fe³⁺) | Not Specified | 1 g material, 100 mg/L H₂O₂ | 3 | 60 min | Not Specified | 99.09% | [24] |
Table 3: Optimal Conditions for RB39 Removal via Biological Degradation
| Microorganism(s) | Initial Dye Conc. (mg/L) | Co-substrate | pH | Incubation Time | Temperature (°C) | Max. Removal Efficiency (%) | Reference |
| Bacillus albus DD1 | 50 | 1% Yeast Extract | 7-9 | 72 h | 35 | 92.3% | [2] |
| Bacterial Consortium | 100-1000 | Not Specified | 7-12 | 24-120 h | 30-40 | 98.56% | [16] |
| Mixed Bacterial Culture | Not Specified | Glucose, Yeast Extract, NH₄NO₃ | Positive Effect | 2 days | 25 | 95% |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Batch Adsorption Experiment
-
Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of dye powder in deionized water.
-
Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 25, 50, 100, 150 mg/L) by diluting the stock solution.[12]
-
pH Adjustment: For each experiment, take a fixed volume (e.g., 50 mL) of the dye solution and adjust the pH to the desired value (e.g., testing a range from 2 to 10) using dilute HCl or NaOH.[12]
-
Adsorption Process: Add a predetermined amount of adsorbent (e.g., 0.05 g) to each flask.[12] Place the flasks in a shaker incubator set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specific contact time.[12][25]
-
Sample Collection and Analysis: At the end of the contact time, withdraw the samples. Separate the adsorbent from the solution by centrifugation or filtration.
-
Concentration Measurement: Analyze the supernatant's residual dye concentration using a UV-Vis spectrophotometer at the λmax of RB39.
-
Calculation: Calculate the removal efficiency (%) and the adsorption capacity (qe, in mg/g) using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qe) = ((C₀ - Cₑ) * V) / W Where: C₀ is the initial dye concentration (mg/L), Cₑ is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).[19]
-
Protocol 2: Fenton Oxidation Procedure
-
Solution Preparation: Place a specific volume of the RB39 dye solution of known concentration into a beaker. Adjust the pH to ~3.0 using dilute H₂SO₄.[10]
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O (the source of Fe²⁺ catalyst) to the solution and stir until it dissolves completely.
-
Initiation of Reaction: Add the predetermined volume of H₂O₂ (e.g., 30% w/w) to the solution to initiate the oxidation reaction.[10] Start a timer immediately.
-
Sampling: Withdraw samples at regular time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes).
-
Quenching the Reaction: To stop the reaction in the collected samples, immediately add a strong base (like NaOH) to raise the pH to >10. This will precipitate the iron and prevent further degradation.
-
Analysis: Centrifuge the quenched samples to remove the iron precipitate. Measure the absorbance of the clear supernatant with a UV-Vis spectrophotometer to determine the final dye concentration.
Protocol 3: Analytical Measurement of Dye Concentration
-
Determine λmax: Scan a sample of the RB39 dye solution across the visible spectrum (e.g., 400-800 nm) using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: From the stock solution, prepare a series of standard solutions with known concentrations that bracket the expected concentration range of your experimental samples.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The result should be a linear curve that follows the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
Measure Sample Absorbance: Measure the absorbance of your unknown experimental samples at λmax. Ensure the absorbance readings fall within the linear range of your calibration curve; dilute the samples with deionized water if necessary.
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of RB39 in your samples. Remember to account for any dilution factor used.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in experimental design and troubleshooting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Dye Removal Efficiency Through Sustainable Adsorbent Production from Corncobs (Zea mays L. ssp. amilacea) [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. iwaponline.com [iwaponline.com]
- 9. Advanced Oxidation Processes in Dye-Containing Wastewater | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adsorptive Removal of Reactive Black 5 from Wastewater Using Bentonite Clay: Isotherms, Kinetics and Thermodynamics | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. textilelearner.net [textilelearner.net]
- 19. cetjournal.it [cetjournal.it]
- 20. Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Reactive Black 5 dye degradation using filters of smuggled cigarette modified with Fe3+ | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Shade Repeats in Fiber Reactive Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to poor shade repeats in fiber reactive dyeing experiments.
Troubleshooting Guides (Question & Answer Format)
This section directly addresses specific issues that can lead to inconsistent and non-reproducible shades in your dyeing processes.
Question 1: What are the most common causes of shade variation from batch to batch?
Answer: Shade variation between batches is a frequent challenge in textile dyeing.[1][2] The primary causes can be categorized as follows:
-
Variations in Raw Materials and Pretreatment:
-
Inconsistent quality of the substrate (e.g., cotton from different origins).
-
Inadequate or inconsistent pretreatment processes such as desizing, scouring, and bleaching, leading to residual impurities that hinder dye uptake.[1]
-
Differences in the whiteness and absorbency of the fabric before dyeing.[1]
-
-
Inconsistencies in the Dyeing Process:
-
Incorrect Recipe Formulation: Variations in the weighing of dyes and chemicals.[1]
-
Process Parameter Deviations: Fluctuations in temperature, time, pH, and liquor ratio during the dyeing cycle.[3]
-
Water Quality: Changes in water hardness (presence of calcium and magnesium salts), pH, and turbidity can significantly affect dye solubility and fixation.[1][4]
-
-
Dye and Chemical Properties:
-
Using different batches of dyes or chemicals with varying strengths or properties.
-
Improper storage of dyes and chemicals, leading to degradation or moisture absorption.[5]
-
-
Machine and Operator Variables:
-
Differences in dyeing machinery and their calibration.
-
Inconsistent practices among operators.[2]
-
Question 2: My lab dips are not matching the bulk production. What could be the reason?
Answer: Poor lab-to-bulk correlation is a common and costly issue.[3][6] The discrepancy often arises from differences in process parameters and conditions between the laboratory and production environments. Key factors include:
-
Liquor Ratio: The ratio of water to fabric weight is often different between lab and bulk machines. This affects the concentration of dyes and chemicals, influencing the final shade.
-
Heating and Cooling Rates: Production machines may have different heating and cooling gradients compared to lab equipment, affecting the rate of dye exhaustion and fixation.
-
Mechanical Action: The level of agitation and fabric movement in a production machine is typically more vigorous than in a lab setting, which can influence dye penetration and levelness.
-
Dosing Procedures: The timing and method of adding dyes, salts, and alkalis can differ, leading to variations in the dyeing process.
-
Water Source: Using different water sources for lab and bulk dyeing can introduce variability due to differences in water quality.[7]
Question 3: I'm observing uneven dyeing or patchiness within the same batch. What should I investigate?
Answer: Uneven dyeing within a single batch points to issues with the levelness of the dyeing process. Potential causes include:
-
Improper Fabric Preparation: Non-uniform absorbency across the fabric due to inadequate scouring and bleaching.
-
Incorrect Dye Dissolving: Undissolved dye particles can lead to spots and streaks.
-
Poor Liquor Circulation: Inadequate movement of the dye bath through the fabric can result in uneven color distribution.
-
Rapid Dye Addition: Adding dyes or chemicals too quickly can cause localized high concentrations and uneven uptake.
-
Inappropriate Dye Selection: Using dyes with poor migration properties can make it difficult to achieve a level dyeing.
-
Temperature Control: Inconsistent temperature throughout the dye bath.
Frequently Asked Questions (FAQs)
FAQ 1: How does water hardness affect reactive dyeing?
Hard water, containing high levels of calcium and magnesium ions, can negatively impact reactive dyeing by:
-
Forming insoluble complexes with the dye molecules, reducing their solubility and leading to precipitation.
-
Interfering with the dye's ability to bond with the fiber, resulting in a lighter shade and poor fastness.
-
Causing scale buildup on machinery, which can affect performance and longevity.
It is recommended to use soft water or to treat hard water with a suitable sequestering agent.[8]
FAQ 2: What is the importance of pH control in reactive dyeing?
pH plays a critical role in both the exhaustion and fixation stages of reactive dyeing.
-
Exhaustion Phase: A neutral to slightly acidic pH is generally preferred to promote the migration and absorption of the dye into the fiber.
-
Fixation Phase: An alkaline pH is necessary to activate the cellulose fiber and facilitate the covalent bond formation between the dye and the fiber. The optimal alkaline pH depends on the type of reactive dye being used.
Inconsistent pH control can lead to premature dye hydrolysis, poor fixation, and shade variations.
FAQ 3: Can the final finishing process alter the shade?
Yes, post-dyeing treatments such as softening, resin finishing, and even the drying process can influence the final perceived shade of the fabric.[1] It is crucial to maintain consistency in all finishing procedures to ensure reproducible final shades.
Data Presentation
Table 1: Recommended Process Parameters for Different Classes of Reactive Dyes
| Reactive Dye Class | Dyeing Temperature (°C) | Fixation pH | Key Characteristics |
| Cold Brand (e.g., Monochlorotriazine - MCT) | 25-40 | 10.5 - 11.0 | High reactivity, suitable for cold pad-batch dyeing. |
| Medium Brand (e.g., Vinyl Sulphone - VS) | 50-60 | 11.0 - 11.5 | Good all-round properties, versatile application. |
| Hot Brand (e.g., Dichlorotriazine - DCT) | 70-95 | 11.5 - 12.0 | Lower reactivity, requires higher temperature for fixation, good for deep shades.[8] |
Table 2: General Guidelines for Salt and Alkali Concentrations
| Shade Depth | Glauber's Salt (g/L) | Soda Ash (g/L) |
| Light (<1% o.w.f.) | 10 - 30 | 5 - 10 |
| Medium (1-3% o.w.f.) | 30 - 60 | 10 - 15 |
| Dark (>3% o.w.f.) | 60 - 90 | 15 - 20 |
Note: These are general guidelines. The optimal concentrations can vary depending on the specific dye, substrate, and machinery used.
Experimental Protocols
Protocol 1: Water Hardness Determination (EDTA Titration Method)
-
Preparation of Reagents:
-
0.01M EDTA Standard Solution: Dissolve 3.722 g of EDTA (Ethylene Diamine Tetraacetic Acid) in 1 liter of distilled water.
-
Ammonia-Ammonium Chloride Buffer Solution: Dissolve 67 g of Ammonium Chloride in 570 ml of concentrated Ammonia and make up the solution to 1 liter with distilled water.
-
Erichrome Black T Indicator Solution: Dissolve 0.5 g of Erichrome Black T in 100 ml of a solution containing 75 ml of Triethanolamine and 25 ml of Ethanol.[9]
-
-
Procedure:
-
Take 100 ml of the water sample in a beaker.
-
Add 5 ml of the Ammonia-Ammonium Chloride buffer solution.
-
Add 1-2 drops of the Erichrome Black T indicator.
-
Titrate the solution with the 0.01M EDTA standard solution until the color changes from wine red to blue.[9]
-
-
Calculation:
-
Total Hardness (as ppm CaCO₃) = (Volume of EDTA used in ml * 1000) / Volume of water sample in ml.
-
Protocol 2: Fabric Absorbency Test (AATCC Test Method 79)
-
Apparatus:
-
Burette
-
Embroidery hoop
-
Stopwatch
-
Distilled water
-
-
Procedure:
-
Mount the fabric specimen tautly in the embroidery hoop.
-
Position the burette to dispense a single drop of water onto the fabric surface from a fixed height.
-
Start the stopwatch the moment the water drop touches the fabric.
-
Stop the stopwatch when the specular reflection of the water drop disappears, indicating complete absorption.[10]
-
-
Evaluation:
-
Record the time in seconds. A shorter time indicates higher absorbency. For "ready for dyeing" fabric, an absorbency of less than 3 seconds is generally desired.[7]
-
Protocol 3: Spectrophotometric Color Difference Measurement (Delta E)
-
Apparatus:
-
Spectrophotometer
-
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the color of the standard (target shade) to obtain its L, a, and b* values.
-
Measure the color of the produced sample to obtain its L, a, and b* values.
-
-
Calculation:
-
The color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] Where: ΔL = L* (sample) - L* (standard) Δa* = a* (sample) - a* (standard) Δb* = b* (sample) - b* (standard)
-
-
Interpretation:
-
A ΔE value of less than 1.0 is generally considered a good match and is often imperceptible to the human eye.[11]
-
Mandatory Visualizations
Caption: Troubleshooting logic for poor shade repeatability.
Caption: Quality control workflow for reactive dyeing.
Caption: Signaling pathway of fiber reactive dyeing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. researchgate.net [researchgate.net]
- 3. cottoninc.com [cottoninc.com]
- 4. researchgate.net [researchgate.net]
- 5. Some way-outs of the lab to bulk RFT problems [textiletoday.com.bd]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Dyeing Method, Lab to Bulk Correlation, Reactive Exhaust Dyeing Method - Fibre2Fashion [fibre2fashion.com]
- 8. textilelearner.net [textilelearner.net]
- 9. textilelearner.net [textilelearner.net]
- 10. youtube.com [youtube.com]
- 11. metrodyeing.com [metrodyeing.com]
Technical Support Center: Optimizing the Fixation of Reactive Black 39 on Cotton
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fixation efficiency of C.I. Reactive Black 39 on cotton fibers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dyeing of cotton with this compound.
Q1: What are the primary causes of low color yield or pale shades?
A1: Low color yield is a frequent issue and can be attributed to several factors:
-
Inadequate Scouring and Bleaching: The cotton substrate must be properly prepared to remove natural waxes, pectins, and other impurities. A well-prepared fabric will have high absorbency, allowing for better dye penetration.
-
Insufficient Electrolyte Concentration: Reactive dyes have a low affinity for cotton. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are crucial to neutralize the negative charge on the cotton fiber surface, which otherwise repels the anionic dye molecules. This neutralization allows the dye to approach and adsorb onto the fiber.[1][2]
-
Incorrect Alkali Type or Concentration: Alkali is essential for the fixation step, as it creates the alkaline conditions necessary for the covalent bond formation between the dye and the cellulose.[3][4] However, an incorrect pH can either lead to insufficient fixation or accelerate dye hydrolysis.
-
Dye Hydrolysis: In an alkaline solution, the reactive group of the dye can react with water (hydrolysis) instead of the cotton fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a significant loss in color yield.[4][5]
-
Low Dyeing Temperature: The temperature of the dyebath influences the rate of dye diffusion and reaction. For most reactive dyes, an optimal temperature is required to achieve good fixation.
Q2: Why is the wash fastness of my dyed cotton poor?
A2: Poor wash fastness is typically due to the presence of unfixed, hydrolyzed dye on the fabric surface. During washing, this unfixed dye is easily removed, leading to color bleeding and a lighter shade. The primary cause of excessive hydrolyzed dye is a suboptimal dyeing process, particularly in the fixation stage. Efficient washing-off and soaping after dyeing are critical to remove any unfixed dye.
Q3: How can I prevent uneven dyeing or patchiness?
A3: Uneven dyeing can result from:
-
Improper Dissolving of Dye and Chemicals: Ensure that the dye and all chemicals are fully dissolved before adding them to the dyebath.
-
Rapid Addition of Salt and Alkali: Salt and alkali should be added gradually to the dyebath. A rapid addition can cause the dye to rush onto the fabric, leading to unevenness.
-
Inadequate Fabric Movement: In exhaust dyeing, it is important to ensure good circulation of the dye liquor and movement of the fabric to allow for uniform dye uptake.
-
Incorrect Liquor Ratio: A very low liquor ratio may restrict fabric movement and lead to uneven dyeing, while a very high liquor ratio can reduce dye exhaustion.
Q4: What is the role of temperature in the dyeing process?
A4: Temperature plays a critical role in several stages of dyeing:
-
Dye Exhaustion: Initially, a lower temperature is often used to promote the even absorption of the dye onto the cotton fibers.
-
Dye Fixation: The temperature is then raised to the optimal level for the specific reactive dye to facilitate the chemical reaction between the dye and the fiber. For hot-brand reactive dyes, this is typically around 60-80°C.[6][7]
-
Dye Hydrolysis: Higher temperatures can also increase the rate of dye hydrolysis, so it is a critical parameter to control.
Data Presentation: Influence of Dyeing Parameters on Fixation
The following tables summarize the impact of key parameters on the fixation of reactive dyes on cotton. While specific data for C.I. This compound is limited in publicly available literature, the data presented for similar reactive dyes illustrates the general principles.
Table 1: Effect of Alkali Concentration on Color Strength (K/S Value) of a Reactive Dye on Cotton
| Alkali Concentration (g/L) | Color Strength (K/S) |
| 6 | 0.029 |
| 7 | 0.032 |
| 8 | 0.046 |
| 9 | 0.035 |
| 10 | 0.028 |
Note: Data is for 1% Novacron Red S-B reactive dye. The color strength increases to an optimal point and then decreases as higher alkali concentrations can lead to increased hydrolysis.[8]
Table 2: Effect of Temperature on Color Strength (K/S Value) of a Reactive Dye on Cotton
| Dyeing Temperature (°C) | Color Strength (K/S) |
| 40 | Increases with temperature |
| 50 | Increases with temperature |
| 60 | Optimal |
| 70 | Decreases |
| 80 | Decreases |
Note: For many hot-brand reactive dyes, the optimal fixation temperature is around 60°C. Above this temperature, the rate of hydrolysis may start to outweigh the rate of fixation, leading to a lower color yield.[6]
Table 3: Effect of Salt Concentration on Color Yield of a Reactive Dye on Cotton
| Dye Shade (% owf) | Standard Salt (g/L) | Higher Salt (g/L) | Observation |
| 1-5 | 40-80 | 100-200 | Higher salt concentration generally increases color yield up to a certain point. |
| 7-9 | 100 | >100 | Increasing salt concentration beyond the optimum can have a negative effect due to dye aggregation. |
Note: Data is for Remazol Red RGB. The optimal salt concentration depends on the depth of the shade.[1]
Experimental Protocols
Standard Protocol for Exhaust Dyeing of Cotton with this compound
This protocol is a general guideline for laboratory-scale exhaust dyeing.
1. Preparation of Cotton Fabric:
-
Ensure the cotton fabric is well-scoured and bleached to remove all impurities and achieve good absorbency.
-
The fabric should be free from any residual alkali or peroxide.
-
Condition the fabric to a known moisture content before weighing.
2. Dyebath Preparation:
-
Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric), for example, at 20:1.
-
Add a wetting agent and a sequestering agent to the water at room temperature.
-
Add the required amount of electrolyte (e.g., sodium sulfate) and stir until dissolved. The amount will depend on the desired shade depth.
-
Separately, prepare a stock solution of this compound by pasting the dye powder with a small amount of cold water and then dissolving it in hot water (around 50°C).
3. Dyeing Procedure:
-
Introduce the cotton fabric into the dyebath containing the auxiliaries and electrolyte.
-
Run the machine for 10-15 minutes to allow for even wetting and impregnation of the fabric.
-
Add the dissolved dye solution to the dyebath.
-
Raise the temperature to the recommended dyeing temperature for this compound (typically 60-80°C) at a rate of 1-2°C per minute.
-
Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion and leveling.
-
After the exhaustion phase, gradually add the pre-dissolved alkali (e.g., sodium carbonate) to the dyebath over 10-15 minutes. The amount of alkali will depend on the shade depth.
-
Continue the dyeing process for another 45-60 minutes for fixation.
4. Washing-off Process:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Perform a hot rinse at 70-80°C.
-
Soap the fabric at or near the boil with a suitable detergent to remove unfixed and hydrolyzed dye. This step is crucial for good wash fastness.
-
Rinse again with hot and then cold water.
-
Dry the fabric.
Visualizations
Caption: Competing reactions of fixation and hydrolysis for a reactive dye in an alkaline dyebath.
Caption: A typical experimental workflow for the exhaust dyeing of cotton with a reactive dye.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes [article.sapub.org]
- 5. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. jsaer.com [jsaer.com]
- 7. scirp.org [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common challenges in reactive dyeing and how to overcome them
Welcome to the Technical Support Center for Reactive Dyeing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactive dyeing experiments.
Troubleshooting Guides
Issue 1: Poor Colorfastness (Washing, Rubbing, Light)
Q1: My dyed substrate shows significant color loss after washing. How can I improve the wash fastness?
A1: Poor wash fastness is primarily due to unfixed or hydrolyzed dye remaining on the fabric. To improve wash fastness, focus on optimizing the dyeing process and ensuring complete removal of loose dye.
Potential Causes & Solutions:
-
Incomplete Dye Fixation: The covalent bond between the reactive dye and the fiber may not have formed completely.
-
Dye Hydrolysis: The reactive dye may have reacted with water (hydrolyzed) instead of the fiber, rendering it unable to form a covalent bond.[3][4][5]
-
Inadequate Soaping: Unfixed and hydrolyzed dye must be thoroughly removed after dyeing.
Q2: The color of my dyed material rubs off easily (poor rubbing fastness). What is the cause and how can I fix it?
A2: Poor rubbing fastness is often caused by unfixed dye on the surface of the fibers or the formation of large dye aggregates.
Potential Causes & Solutions:
-
Surface Dye: Unfixed dye particles remaining on the fabric surface are a primary cause.
-
Dye Aggregation: Dyes with poor solubility can form aggregates that do not penetrate the fiber and are easily rubbed off.
-
Solution: Ensure the dye is fully dissolved before adding it to the dyebath. The use of soft or deionized water is recommended to prevent dye precipitation caused by water hardness.[8]
-
-
Dye Migration: For some fibers like polyester dyed with disperse dyes, high-temperature drying or setting can cause the dye to migrate to the fiber surface. While this is less common with reactive dyes on cellulosic fibers, subsequent finishing processes can sometimes have an impact.
-
Solution: Optimize post-dyeing treatments. If a finishing agent is used, ensure it is compatible with the dye and does not cause the dye to migrate.
-
Q3: The dyed fabric fades when exposed to light. How can I improve lightfastness?
A3: Poor lightfastness is inherent to the chemical structure of the dye's chromophore. However, process variables and after-treatments can influence it.
Potential Causes & Solutions:
-
Dye Selection: The chosen dye may have inherently poor lightfastness.
-
Solution: Select reactive dyes with high lightfastness ratings for applications requiring durability to light exposure.[9]
-
-
Presence of UV Degradation Catalysts: Certain impurities or finishing agents can accelerate the fading process.
-
Solution: The use of UV absorbers in the finishing process can significantly improve the lightfastness of dyed fabrics.[10] These compounds absorb UV radiation and dissipate it as heat, protecting the dye's chromophore.
-
-
Fixing Agents: Some cationic fixing agents used to improve wash fastness can negatively impact lightfastness.[9]
-
Solution: If a fixing agent is necessary, select one that has a minimal negative effect on lightfastness. Conduct preliminary testing to evaluate the trade-off between wash and light fastness.
-
Issue 2: Uneven Dyeing (Unleveledness)
Q1: The color on my fabric is not uniform, showing patches or streaks. What causes this and how can I achieve level dyeing?
A1: Unleveled dyeing can result from a variety of factors related to substrate preparation, dye application, and process control.
Potential Causes & Solutions:
-
Improper Substrate Preparation: The fabric may have impurities like oils, waxes, or sizing agents that hinder uniform dye absorption.[2][11]
-
Solution: Ensure thorough and uniform pretreatment of the material, including desizing, scouring, and bleaching. The fabric should have high and uniform absorbency before dyeing.[12]
-
-
Inadequate Dye Dissolving and Dispersion: If the dye is not properly dissolved, it can lead to specks and uneven color.
-
Solution: Ensure the dye is completely dissolved in water before adding it to the dyebath. Filter the dye solution if necessary.
-
-
Incorrect Dyeing Parameters:
-
Temperature: A rapid temperature rise can cause the dye to rush onto the fabric too quickly, leading to unlevelness.[2][13]
-
Solution: Control the rate of temperature rise to allow for gradual dye exhaustion and migration.
-
-
Liquor Ratio: An inappropriate liquor ratio can affect dye distribution.[13]
-
Solution: Maintain a consistent and appropriate liquor ratio for the dyeing machine and fabric type.
-
-
Salt and Alkali Dosing: Adding salt or alkali too quickly can cause rapid, localized exhaustion and fixation, resulting in unevenness.[1]
-
Solution: Add electrolytes and alkali in portions or use a progressive dosing system to ensure gradual and uniform exhaustion and fixation.[14]
-
-
-
Poor Dye Migration: Some dyes have poor migration properties, meaning they do not redistribute themselves from areas of high concentration to low concentration.
Issue 3: Shade Variation and Reproducibility
Q1: I am experiencing shade variations from batch to batch. How can I improve reproducibility?
A1: Batch-to-batch shade variation is a common problem and is often due to inconsistencies in raw materials, dyeing formulations, and process conditions.[11][17]
Potential Causes & Solutions:
-
Raw Material Inconsistency: Different lots of fabric can have variations in fiber type, yarn structure, or pretreatment, affecting dye uptake.[11][12]
-
Solution: Standardize the raw material and pretreatment processes. Check the absorbency and whiteness of the fabric before dyeing each batch.[12]
-
-
Inconsistent Dyeing Parameters: Minor deviations in temperature, pH, time, or liquor ratio can lead to noticeable shade differences.[11]
-
Solution: Calibrate all equipment regularly and strictly adhere to the standardized dyeing procedure for each batch.[17] This includes precise weighing of dyes and chemicals, and controlled dosing.
-
-
Water Quality: Variations in water hardness and pH can affect dye solubility and fixation.[11][12]
-
Solution: Use treated water with consistent quality. Regularly check the pH and hardness of the water.
-
-
Dye and Chemical Quality: Different batches of dyes and chemicals can have slight variations in strength and purity.[18]
-
Solution: Source high-quality dyes and chemicals from reliable suppliers. It is good practice to test new batches of dye against a standard before use in production.
-
Issue 4: Dye Hydrolysis
Q1: I suspect a significant portion of my dye is hydrolyzing, leading to poor color yield and high effluent color. How can I minimize this?
A1: Dye hydrolysis is a competing reaction to dye fixation, where the reactive dye reacts with water instead of the fiber.[3][4][5] This is a major cause of low fixation efficiency.[1]
Potential Causes & Solutions:
-
High Temperature and pH: Hydrolysis is accelerated at higher temperatures and pH levels.[4][19]
-
Prolonged Time in Alkaline Solution: The longer the dye is in an alkaline solution before it can react with the fiber, the more hydrolysis will occur.[4]
-
Dye Reactivity: Highly reactive dyes are also more prone to hydrolysis.[4]
-
Solution: Choose dyes with a reactivity profile that is appropriate for the dyeing method and equipment. For example, vinyl sulphone dyes are more prone to hydrolysis than triazinyl group dyes under certain conditions.[4]
-
FAQs
Q1: What is the role of salt in reactive dyeing?
A1: Salt (e.g., sodium chloride or sodium sulfate) is used as an electrolyte in the dyebath. Its primary function is to improve the exhaustion of the dye onto the cellulosic fiber (like cotton).[5][6] It does this by neutralizing the negative surface charge of the fiber in water, which would otherwise repel the anionic dye molecules. This allows more dye to move from the water phase to the fiber surface, making it available for the subsequent fixation reaction.
Q2: What is the function of alkali in reactive dyeing?
A2: Alkali (e.g., soda ash or caustic soda) is the fixing agent in reactive dyeing.[6] It raises the pH of the dyebath, which is necessary to activate the hydroxyl groups on the cellulose fiber. This activation allows the fiber to act as a nucleophile and react with the electrophilic reactive group of the dye, forming a stable covalent bond.
Q3: How can I measure the fixation efficiency of my dyeing process?
A3: Dye fixation efficiency is the percentage of the dye that has chemically bonded to the fiber out of the total amount of dye used. It can be determined by measuring the amount of unfixed dye in the dyebath and all subsequent wash liquors.[20] This is typically done spectrophotometrically by creating a calibration curve for the dye and then measuring the concentration of the dye in the collected effluent.[21] Another method involves dissolving the dyed fabric in a solvent like 70% sulfuric acid and measuring the dye concentration, though this is limited to dyes stable in the solvent.[20]
Q4: What are bi-functional reactive dyes and what are their advantages?
A4: Bi-functional reactive dyes contain two reactive groups per dye molecule. This increases the probability of the dye forming a covalent bond with the fiber. The main advantage is a higher fixation efficiency compared to mono-functional dyes.[1] This leads to better color yield, reduced dye wastage, and a less colored effluent, which is environmentally beneficial.
Data Presentation
Table 1: Typical Process Parameters for Exhaust Dyeing of Cotton with Reactive Dyes
| Parameter | Range | Purpose |
| Liquor Ratio | 1:7 - 1:20 | Influences dye and chemical concentration.[21] |
| Electrolyte (Salt) | 30 - 80 g/L | Promotes dye exhaustion.[22] |
| Alkali (Soda Ash) | 10 - 20 g/L | Raises pH for dye fixation.[22] |
| Dyeing Temperature | 60 - 80 °C | Affects dye diffusion, reaction rate, and hydrolysis.[2] |
| pH for Fixation | 10.5 - 11.5 | Activates cellulose for reaction with the dye.[1][21] |
| Dyeing Time | 30 - 90 minutes | Allows for dye exhaustion and fixation.[2][21] |
| Soaping Temperature | 90 - 95 °C | Removal of unfixed and hydrolyzed dye.[1][8] |
Note: Optimal parameters can vary significantly depending on the specific type of reactive dye, depth of shade, and machinery used.
Experimental Protocols
Protocol 1: Evaluation of Colorfastness to Washing (Adapted from ISO 105-C06)
This protocol describes a method to assess the resistance of the color of textiles to washing.
1. Materials and Equipment:
-
Launder-Ometer or similar apparatus for washing tests.[23]
-
Stainless steel balls (6 mm diameter).[23]
-
Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).[23]
-
Standard ECE 'B' phosphate-based detergent.[23]
-
Distilled or deionized water.
-
Color matching cabinet with a standardized light source (e.g., D65).
-
Grey Scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03).
-
Sewing machine or needle and thread.
-
Drying oven.
2. Procedure:
-
Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed fabric. Place it between two pieces of 50 mm x 50 mm multifibre adjacent fabric and sew along all four sides to form a composite specimen.
-
Washing Solution Preparation: Prepare the washing solution according to the specific test method (e.g., for test C06-C2S, dissolve 4 g/L of ECE detergent in distilled water).
-
Washing Process:
-
Preheat the Launder-Ometer to the specified temperature (e.g., 60°C for C06-C2S).
-
Place the composite specimen in a stainless steel container. Add the specified volume of washing solution and the required number of steel balls (e.g., 25 for C06-C2S).
-
Seal the container and place it in the Launder-Ometer. Run the test for the specified duration (e.g., 30 minutes).
-
-
Rinsing and Drying:
-
Evaluation:
-
Condition the dried specimens in a standard atmosphere.
-
In a color matching cabinet, compare the treated dyed specimen with an original, unwashed sample. Assess the change in color using the Grey Scale for color change.
-
Assess the degree of staining on each of the six fiber strips of the multifibre fabric by comparing them with an unstained multifibre fabric using the Grey Scale for staining.[23]
-
Protocol 2: Analysis of Reactive Dye Hydrolysis by HPLC
This protocol provides a general workflow for quantifying the extent of dye hydrolysis using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
HPLC system with a UV/Vis detector.[25]
-
C18 reverse-phase column.[26]
-
Mobile phase solvents (e.g., acetonitrile, water with a buffer like ammonium dihydrogen phosphate).[26]
-
Ion-pairing agent (e.g., tetrabutylammonium bromide), if required.[26][27]
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
2. Procedure:
-
Sample Preparation:
-
Take an aliquot of the dyebath at a specific time during the dyeing process.
-
Immediately neutralize the sample to stop the hydrolysis reaction.
-
Dilute the sample to a known volume with the mobile phase or an appropriate solvent.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Set up the HPLC method, including the mobile phase gradient, flow rate (e.g., 1 mL/min), and detector wavelength (the λmax of the dye).[26]
-
Inject the prepared sample into the HPLC system.
-
The unhydrolyzed (reactive) form of the dye and the hydrolyzed form will have different retention times and will appear as separate peaks in the chromatogram.
-
-
Quantification:
-
The relative amounts of the unhydrolyzed and hydrolyzed dye can be determined by comparing the peak areas of the respective components.[25]
-
The percentage of hydrolysis can be calculated as: % Hydrolysis = [Area of Hydrolyzed Dye Peak / (Area of Unhydrolyzed Dye Peak + Area of Hydrolyzed Dye Peak)] x 100
-
Visualizations
Caption: Workflow of a typical exhaust reactive dyeing process.
References
- 1. autumnchem.com [autumnchem.com]
- 2. What Are The Difficulties in Dyeing Cotton with Reactive Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 4. textileapex.com [textileapex.com]
- 5. textilelearner.net [textilelearner.net]
- 6. scribd.com [scribd.com]
- 7. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. gesterinstruments.com [gesterinstruments.com]
- 9. How to improve color fastnessï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 11. vichem.vn [vichem.vn]
- 12. textilelearner.net [textilelearner.net]
- 13. textileblog.com [textileblog.com]
- 14. scribd.com [scribd.com]
- 15. skygroupchem.com [skygroupchem.com]
- 16. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 17. richontex.com [richontex.com]
- 18. How to adjust the shade of the fabric if the shade of the fabric dyeing does not match? [tianshengchem.com]
- 19. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]
- 20. researchgate.net [researchgate.net]
- 21. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 24. testextextile.com [testextextile.com]
- 25. researchgate.net [researchgate.net]
- 26. irjet.net [irjet.net]
- 27. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reactive Black 5 Decolorization using Response-Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing response-surface methodology (RSM) to optimize the decolorization of Reactive Black 5 (RB5).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Decolorization Efficiency | Suboptimal process parameters: The levels of factors like pH, temperature, dye concentration, or catalyst/microorganism concentration may not be in the optimal range.[1][2][3][4][5] | - Conduct a preliminary screening experiment (e.g., Plackett-Burman design) to identify the most significant factors influencing decolorization.[3][4] - Ensure the ranges chosen for your factors in the RSM design (e.g., Central Composite Design or Box-Behnken) bracket the likely optimum.[4][6][7] - Verify the accuracy of your measurements for all experimental parameters. |
| Inadequate mixing or agitation: Poor mixing can lead to localized concentration gradients and reduced contact between the decolorizing agent and the dye.[6][7] | - Ensure consistent and appropriate agitation speed throughout the experiment.[6][7] - Use baffled flasks or a suitable reactor design to improve mixing efficiency. | |
| Inhibitory effects at high dye concentrations: High concentrations of RB5 can be toxic to microorganisms or inhibit enzyme activity.[4][5] | - Test a wider range of initial dye concentrations in your experimental design.[4] - Consider a fed-batch approach if high final concentrations are desired. | |
| Poor Model Fit (Low R-squared value) | Inappropriate model selection: A linear model may be insufficient to describe a system with significant curvature. | - Select a quadratic or higher-order model in your RSM analysis to account for non-linear relationships.[1][8] - Ensure you have enough experimental runs, including center points, to estimate all the terms in the chosen model.[3][6][7] |
| High experimental error: Inconsistent experimental procedures or measurement errors can lead to high variability in the response. | - Standardize all experimental procedures, including inoculum preparation, reagent addition, and analytical measurements. - Include an adequate number of center point replicates to get a good estimate of pure error.[3][6][7] | |
| Presence of unaccounted for interactions: Significant interactions between factors may not be captured by a simpler model. | - Utilize a response surface design that can estimate interaction terms (e.g., CCD, BBD).[6][7][9] - Analyze the interaction plots generated by your statistical software. | |
| Inconsistent or Irreproducible Results | Variability in biological components: The activity of microorganisms or enzymes can vary between batches. | - Use a consistent source and age of inoculum or enzyme preparation. - Standardize the growth or preparation conditions for your biological agent. |
| Changes in chemical reagent quality: The purity or concentration of reagents can affect the reaction. | - Use high-purity reagents from a reliable supplier. - Prepare fresh solutions for each experimental run, especially for unstable reagents. | |
| Fluctuations in environmental conditions: Uncontrolled variations in temperature, pH, or light can impact the decolorization process. | - Use a temperature-controlled incubator/shaker.[1][4] - Monitor and adjust the pH of the reaction mixture as required.[1][2][4][5] |
Frequently Asked Questions (FAQs)
Experimental Design and Setup
Q1: What are the most critical factors to consider when optimizing RB5 decolorization?
A1: Based on multiple studies, the most significant factors influencing RB5 decolorization typically include:
-
pH: The pH of the medium affects the activity of enzymes and the surface charge of microbial cells.[1][2][4][5]
-
Temperature: Temperature influences the rate of enzymatic reactions and microbial growth.[1][4]
-
Initial Dye Concentration: The concentration of RB5 can impact the efficiency of the decolorization process, with higher concentrations sometimes leading to inhibition.[1][3][4]
-
Concentration of Decolorizing Agent: This could be the inoculum size of a bacterial consortium, the concentration of a specific yeast or fungus, or the activity of an enzyme like laccase.[1][3][4]
-
Nutrient Concentrations: For microbial decolorization, the presence and concentration of carbon and nitrogen sources (e.g., glucose, yeast extract) are often crucial.[3][5]
-
Redox Mediators: In enzymatic decolorization, the addition of a redox mediator can significantly enhance the process.[1][8]
Q2: Which Response-Surface Methodology (RSM) design should I choose?
A2: The most common and effective designs for optimizing dye decolorization are the Central Composite Design (CCD) and the Box-Behnken Design (BBD) .[3][6][7][9]
-
CCD is a versatile design that allows for the estimation of quadratic terms and is often used to find the optimal conditions.[6][7]
-
BBD is another efficient quadratic design that requires fewer experimental runs than a full factorial design, making it a cost-effective option.[3]
Q3: How many experimental runs are necessary?
A3: The number of runs depends on the number of factors you are investigating and the chosen design. For instance, a Box-Behnken design with three factors typically requires 15 experiments, including center points.[3] A Central Composite Design for the same number of factors would involve around 20 runs.[6][7] Statistical software will determine the exact number of runs based on your selected design.
Data Analysis and Interpretation
Q4: How do I interpret the Analysis of Variance (ANOVA) results?
A4: The ANOVA table is crucial for evaluating the significance and adequacy of your model. Key parameters to check are:
-
p-value of the model: A low p-value (typically < 0.05) indicates that the model is statistically significant and can explain the variation in the response.[1][10]
-
p-value for individual terms: This tells you which factors and interactions have a significant effect on the decolorization process.
-
Lack-of-Fit p-value: A non-significant Lack-of-Fit (p > 0.05) is desirable, as it indicates that the model fits the data well.
-
R-squared (R²) and Adjusted R-squared: These values indicate the proportion of the variability in the response that is explained by the model. Values closer to 1 suggest a better fit.[1][8]
Q5: What do the 3D response surface and contour plots show?
A5: These plots are graphical representations of the relationship between the factors and the response.
-
3D Response Surface Plots provide a three-dimensional view of how the response (decolorization efficiency) changes as two factors are varied.
-
Contour Plots are two-dimensional representations of the response surface, where lines connect points of equal response. They are useful for identifying the optimal operating conditions within your experimental range.
Experimental Protocols
General Protocol for RB5 Decolorization Assay
This protocol provides a general framework. Specific concentrations and conditions should be based on your experimental design.
-
Preparation of RB5 Stock Solution:
-
Accurately weigh a specific amount of Reactive Black 5 dye powder.
-
Dissolve it in distilled water to prepare a concentrated stock solution (e.g., 1 g/L).
-
Sterilize the stock solution by filtration if required for biological experiments.
-
-
Preparation of Reaction Mixture:
-
In an Erlenmeyer flask, combine the appropriate volumes of the medium (e.g., nutrient broth for bacteria, mineral salt medium for fungi), buffer solution to maintain the desired pH, and the decolorizing agent (e.g., microbial inoculum, enzyme solution).
-
Add the RB5 stock solution to achieve the desired initial dye concentration as per your experimental run.
-
The total volume of the reaction mixture should be consistent across all experiments.
-
-
Incubation:
-
Incubate the flasks under the specified conditions of temperature and agitation (rpm) for the predetermined duration of the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals or at the end of the incubation period, withdraw a sample from each flask.
-
Centrifuge the sample to remove any suspended solids (e.g., microbial cells).
-
Measure the absorbance of the supernatant at the maximum wavelength of RB5 (around 597 nm) using a UV-Vis spectrophotometer.[11]
-
-
Calculation of Decolorization Efficiency:
-
Calculate the percentage of decolorization using the following formula:
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Quantitative Data Summary
The following tables summarize optimal conditions for RB5 decolorization from various studies.
Table 1: Optimal Conditions for RB5 Decolorization by Fungi and Bacteria
| Organism | Factors Optimized | Optimal Conditions | Decolorization Efficiency (%) | Reference |
| Coriolopsis gallica (laccase-like activity) | Laccase-like activity, dye concentration, HBT concentration, pH, temperature | 0.5 U/mL, 25 mg/L RB5, 4.5 mM HBT, pH 4.2, 55°C | 82 ± 0.6 | [1][8][10] |
| Saccharomyces cerevisiae X19G2 | Glucose, yeast extract, RB5 dye concentration | 10.5 g/L glucose, 1 g/L yeast extract, 0.15 g/L RB5 | 99.59 ± 0.24 | [3] |
| Bacterial Consortium (Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia) | RB5 concentration, pH, inoculum size, incubation time | 85 mg/L RB5, pH, inoculum size, and time optimized via CCD | 98.56 | [4] |
| Yarrowia lipolytica NBRC 1658 | pH, glucose concentration, nitrogen concentration, initial dye concentration | pH 7, 5 g/L glucose, 1 g/L ammonium sulphate, 50 mg/L RB5 | 97 | [5] |
Table 2: Optimal Conditions for RB5 Decolorization by Other Methods
| Method | Factors Optimized | Optimal Conditions | Removal/Decolorization Efficiency (%) | Reference |
| Cu(II)/NaIO4 Advanced Oxidation | SPI concentration, Cu(II) concentration, initial pH | 45 µM SPI, 1.013 g/L Cu(II), pH 5.7 | 91.98 | [2] |
| Electrocoagulation | Initial solution pH, applied current, treatment time | Optimized via RSM | Not explicitly stated for RB5 in the abstract, but a general method is described. | [12] |
Visualizations
Caption: Experimental workflow for optimizing RB5 decolorization using RSM.
References
- 1. Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of reactive black 5 via a Cu(ii)/NaIO4-based advanced oxidation process: response surface methodology optimization, kinetic simulation and performance enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimization of reactive black 5 decolorization by the newly isolated Saccharomyces cerevisiae X19G2 using response-surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. :: Journal of Korean Society of Environmental Engineers [jksee.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation of a diazo-dye in artificial seawater matrix: Optimization of UV/H2O2 process on the Ponceau S decolorization by using central composite design [eeer.org]
- 10. Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Factors affecting the stability of Reactive Black 39 solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Black 39 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a this compound solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by three main factors: pH, temperature, and the presence of electrolytes. Like other reactive dyes, this compound is susceptible to hydrolysis, a reaction where the dye reacts with water and loses its ability to bind to the substrate. This hydrolysis is accelerated by alkaline pH and higher temperatures.[1][2][3]
Q2: What is the optimal pH range for storing a this compound stock solution?
A2: For optimal stability and to minimize hydrolysis, this compound stock solutions should be maintained in a slightly acidic to neutral pH range (pH 6-7). Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis, leading to a decrease in the concentration of the active dye.[1][2]
Q3: How does temperature impact the shelf-life of my this compound solution?
A3: Higher temperatures accelerate the rate of hydrolysis of this compound. For every 10°C increase in temperature, the rate of hydrolysis can increase significantly.[4] Therefore, it is recommended to store stock solutions at room temperature or, for long-term storage, in a refrigerator (2-8°C). Avoid freezing the solution, as this can cause the dye to precipitate.
Q4: Can I pre-mix this compound with alkali for my experiments?
A4: It is not recommended to pre-mix this compound with alkali for extended periods before use. The alkaline environment will initiate the hydrolysis process, leading to a loss of reactive dye. Alkali should be added to the reaction mixture immediately before the fixation step to ensure maximum reactivity with the substrate.[1]
Q5: How can I determine the concentration of the active (unhydrolyzed) this compound in my solution?
A5: The concentration of active and hydrolyzed forms of reactive dyes can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][5][6][7] These methods can separate the different forms of the dye, allowing for their individual quantification.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Staining/Labeling Results
Symptom: The intensity of the color on the substrate is lower than expected or varies between experiments.
Possible Causes & Solutions:
-
Cause: Partial hydrolysis of the this compound stock solution.
-
Solution: Prepare a fresh stock solution of this compound. Ensure the pH of the water used for dissolution is neutral or slightly acidic. Store the stock solution at a low temperature (2-8°C) and use it within a short period.
-
-
Cause: Incorrect pH of the reaction buffer.
-
Solution: Verify the pH of your reaction buffer. For efficient fixation of this compound to the substrate, an alkaline pH is required during the reaction phase. However, the dye should only be exposed to this alkaline pH for the duration of the reaction to minimize hydrolysis.
-
-
Cause: Inadequate reaction time or temperature.
-
Solution: Review your experimental protocol for the recommended reaction time and temperature for your specific application. Ensure these parameters are consistently maintained across experiments.
-
Issue 2: Precipitate Formation in the Dye Solution
Symptom: The this compound solution appears cloudy or contains solid particles.
Possible Causes & Solutions:
-
Cause: Low solubility in the prepared solvent.
-
Solution: Ensure the dye is fully dissolved. You can aid dissolution by gentle warming or sonication. Check the technical data sheet for the solubility of this compound in your chosen solvent.
-
-
Cause: "Salting out" due to high electrolyte concentration.
-
Solution: While electrolytes are often necessary for the dyeing process, excessively high concentrations can reduce the solubility of the dye. Prepare the dye solution and the electrolyte solution separately and mix them just before use.
-
-
Cause: Contamination of the solution.
-
Solution: Use high-purity water and clean glassware to prepare your solutions. Filter the solution through a suitable filter to remove any particulate matter.
-
Data Presentation
Table 1: Hydrolysis Rate Constants for C.I. Reactive Blue 198 at Alkaline pH [1]
| Dye Concentration (%) | Rate Constant (min⁻¹) |
| 0.5 | 0.011 |
| 1.0 | 0.012 |
| 2.0 | 0.025 |
Note: This data is for C.I. Reactive Blue 198 and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of this compound Stability by UV-Vis Spectroscopy
This protocol provides a basic method to assess the stability of a this compound solution over time under specific pH and temperature conditions.
Materials:
-
This compound
-
Deionized water
-
pH buffer solutions (e.g., phosphate buffers for pH 6, 7, and 8)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Water bath or incubator
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution in different pH buffers to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Incubation: Incubate the test solutions at desired temperatures (e.g., 25°C, 40°C, 60°C).
-
Absorbance Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution and measure its absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Data Analysis: Plot the absorbance versus time for each condition. A decrease in absorbance over time indicates degradation of the dye. The rate of degradation can be calculated from the slope of the line.
Protocol 2: Quantification of Hydrolyzed this compound using HPLC
This protocol outlines a general approach for separating and quantifying the active and hydrolyzed forms of this compound. The exact parameters will need to be optimized for the specific HPLC system and column used.
Materials:
-
This compound solution (to be tested)
-
Hydrolyzed this compound standard (prepared by treating the dye with alkali at an elevated temperature for an extended period)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile and a buffered aqueous solution)
-
Ion-pairing agent (optional, may improve separation)
Methodology:
-
Method Development: Develop an HPLC method that can separate the active (less polar) form of this compound from its hydrolyzed (more polar) form. This typically involves gradient elution with a reverse-phase column.
-
Standard Preparation: Prepare a series of standard solutions of both the active and hydrolyzed forms of this compound at known concentrations.
-
Calibration Curve: Inject the standards into the HPLC system and generate calibration curves by plotting the peak area against the concentration for each form.
-
Sample Analysis: Inject the this compound solution to be tested into the HPLC system.
-
Quantification: Identify the peaks corresponding to the active and hydrolyzed forms based on their retention times compared to the standards. Quantify the concentration of each form using the calibration curves.
Visualizations
References
- 1. irjet.net [irjet.net]
- 2. thescipub.com [thescipub.com]
- 3. autumnchem.com [autumnchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of reactive dyes and their hydrolyzed forms in a real trichromatic dyeing process by capillary electrophoresis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactive Black 39 Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Reactive Black 39 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a bifunctional azo dye, meaning it contains two reactive groups that can form covalent bonds with substrates. Its molecular structure includes a large aromatic system, which contributes to its color and also to its tendency to aggregate in aqueous solutions. This aggregation is primarily driven by non-covalent interactions such as:
-
Hydrophobic interactions: The nonpolar aromatic regions of the dye molecules tend to associate with each other to minimize contact with water.
-
π-π stacking: The planar aromatic rings can stack on top of each other.
-
Van der Waals forces: These are weak, short-range attractive forces between molecules.
Aggregation can lead to precipitation, reduced reactivity, and inaccurate experimental results.
Q2: What are the main factors that influence the aggregation of this compound?
Several factors can significantly impact the stability of this compound in solution:
-
Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: While moderate heating can sometimes aid in initial dissolution, high temperatures can accelerate dye hydrolysis, a chemical reaction with water that deactivates the dye. Conversely, low temperatures can decrease solubility and promote precipitation.
-
pH: The pH of the solution is critical. Both highly acidic and highly alkaline conditions can affect the dye's stability and solubility. For dyeing applications, an alkaline pH (typically 10.5-11.0) is required for fixation to cellulosic fibers, but for storage, a more neutral or slightly acidic pH is generally preferred to minimize hydrolysis.
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Electrolytes (Salts): The presence of salts, such as sodium chloride (NaCl), is known to promote the aggregation of reactive dyes.[1] This is often referred to as a "salting-out" effect, where the salt ions compete for water molecules, reducing the dye's solubility.[1]
Q3: How can I visually identify if my this compound solution has aggregated?
Signs of aggregation include:
-
Cloudiness or turbidity: The solution appears hazy or opaque.
-
Precipitation: Solid particles are visible, either suspended in the solution or settled at the bottom of the container.
-
Color change: A noticeable shift in the color of the solution may occur, often observed as a change in the UV-Vis absorption spectrum.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, especially for applications like bioconjugation, using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended. Reactive dyes are often more soluble in DMSO, which can help to break up initial aggregates in the powder. The concentrated DMSO stock can then be diluted into the desired aqueous buffer.
Q5: How should I store my this compound solution to ensure long-term stability?
For long-term storage, it is recommended to:
-
Store the solution in a tightly sealed container to prevent evaporation and contamination.
-
Protect the solution from light, as many dyes are photosensitive.
-
Store at a cool, constant temperature. Refrigeration (2-8 °C) is often suitable, but you should perform stability tests to ensure the dye does not precipitate at this temperature. For very long-term storage, aliquoting and freezing at -20 °C or -80 °C in a suitable cryoprotectant might be an option, though freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Dye powder is difficult to dissolve.
| Possible Cause | Troubleshooting Step |
| Low-quality water | Use high-purity, deionized, or distilled water. |
| Incorrect temperature | Gently warm the solvent (e.g., to 30-40 °C) while stirring to aid dissolution. Avoid excessive heat, which can cause hydrolysis. |
| Insufficient mixing | Use a vortex mixer or sonicator to ensure thorough mixing. |
| High initial concentration | Start by preparing a more dilute solution and then concentrate it if necessary, or use a small amount of an organic co-solvent like DMSO to prepare a concentrated stock solution first. |
Issue 2: The solution becomes cloudy or a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Aggregation | Add a disaggregating agent such as urea or diethanolamine (see Experimental Protocols section for suggested concentrations). |
| Suboptimal pH | Adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 6.0-7.0) using a suitable buffer system (e.g., phosphate buffer). |
| High electrolyte concentration | If possible, reduce the salt concentration in your buffer. If high salt is required for your experiment, consider adding a stabilizing agent. |
| Low temperature storage | If precipitation occurs upon refrigeration, try storing the solution at room temperature (if stability allows) or add a cryoprotectant like glycerol if freezing. |
| Hydrolysis | Prepare fresh solutions for critical experiments. The rate of hydrolysis is dependent on pH and temperature.[1][2] |
Quantitative Data Summary
The following tables provide a summary of key parameters influencing this compound stability. Please note that specific values for this compound are not always available in the literature; in such cases, data for similar reactive dyes are provided as a guideline.
Table 1: Factors Affecting Aggregation of Reactive Dyes
| Factor | Effect on Aggregation | General Recommendation for Stock Solutions |
| Concentration | Increases with higher concentration | Prepare the lowest concentration that meets experimental needs. |
| Temperature | Complex effect; can decrease aggregation but increase hydrolysis | Store at a cool, stable temperature (e.g., 4 °C) after dissolution. |
| pH | Aggregation can increase at non-optimal pH values | Maintain a neutral to slightly acidic pH (6.0-7.0) for storage. |
| Electrolytes (e.g., NaCl) | Significantly increases aggregation[1] | Use low-salt buffers whenever possible. |
Table 2: Common Additives to Prevent Aggregation
| Additive | Mechanism of Action | Typical Concentration Range (for general reactive dyes) |
| Urea | Disrupts water structure and interferes with hydrophobic interactions[3] | 1-5 M |
| Diethanolamine (DEA) | Acts as a hydrotrope, increasing the solubility of nonpolar dye portions in water.[4][5] | 1-5% (w/v) |
| Ethylene Glycol | Organic co-solvent that can reduce aggregation. | 10-30% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol describes how to prepare a stock solution of this compound with improved stability against aggregation.
-
Materials:
-
This compound powder
-
High-purity deionized water
-
Urea
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Prepare a 2 M urea solution in deionized water.
-
To the urea solution, add buffer components to achieve a final concentration of 50 mM phosphate buffer with a pH of 6.5.
-
Slowly add the this compound powder to the buffered urea solution while stirring continuously to achieve the desired final dye concentration (e.g., 1 mg/mL).
-
Continue stirring at room temperature until the dye is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the solution in a light-protected container at 4 °C.
-
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
Aggregation of dyes in solution can be monitored by observing changes in their UV-Vis absorption spectra. Aggregation often leads to a decrease in the main absorption peak (hypochromism) and sometimes a shift in the wavelength of maximum absorbance (λmax).
-
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of your this compound solution in the desired buffer.
-
Record the UV-Vis absorption spectrum for each concentration over a relevant wavelength range (e.g., 300-800 nm).
-
Plot absorbance at λmax versus concentration. A deviation from linearity (as predicted by the Beer-Lambert law) can indicate aggregation.
-
Observe any changes in the shape of the absorption spectrum or shifts in λmax at higher concentrations, which can also be indicative of aggregate formation.
-
Visualizations
References
- 1. irjet.net [irjet.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. allhdi.com [allhdi.com]
- 5. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Adjusting pH for optimal performance of Reactive Black 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Black 39. The information focuses on optimizing experimental outcomes by carefully controlling the pH of the dyeing environment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for achieving the best performance with this compound on cellulosic fibers like cotton?
A1: For most reactive dyes, including bifunctional dyes like this compound, the optimal pH for the fixation stage is in the alkaline range, typically between 10.5 and 11.5.[1] This alkaline environment is crucial for the ionization of the hydroxyl groups on the cellulose fibers, which facilitates the formation of a covalent bond with the reactive dye molecule.
Q2: What happens if the pH is too low during the fixation step?
A2: If the pH is too low (below 10), the ionization of the cellulose is insufficient, leading to a significantly lower rate of fixation. This results in poor color yield, lighter shades, and inadequate wash fastness, as a large portion of the dye will remain unfixed and will be washed off during subsequent rinsing steps.
Q3: What are the consequences of the pH being too high?
A3: While a high pH is necessary for fixation, an excessively high pH (above 12) can accelerate the hydrolysis of the reactive dye.[1] Hydrolysis is a competing reaction where the dye reacts with water molecules instead of the fiber. A hydrolyzed dye molecule is no longer reactive and cannot form a covalent bond with the fiber, leading to a decrease in dyeing efficiency and a waste of dye.
Q4: Which alkali should be used to adjust the pH, and how much is typically required?
A4: Sodium carbonate (soda ash) is the most commonly used alkali for adjusting the pH in reactive dyeing.[1] For deep shades like black, a combination of sodium carbonate and a stronger alkali like sodium hydroxide (caustic soda) may be used to achieve a higher fixation rate. The exact amount will depend on the desired shade depth, liquor ratio, and the specific dyeing process. It is crucial to follow a validated experimental protocol.
Q5: How does water hardness affect the pH and overall performance of this compound?
A5: Hard water, which contains high levels of calcium and magnesium ions, can negatively impact the dyeing process. These ions can react with the alkali (e.g., sodium carbonate) to form insoluble precipitates, which can lead to a decrease in the effective pH of the dyebath. This can result in uneven dyeing and a harsh feel of the fabric. The use of a sequestering agent is recommended when working with hard water to chelate these metal ions.
Troubleshooting Guide
| Issue | Possible Cause Related to pH | Recommended Solution |
| Poor Color Yield / Light Shade | The pH of the dyebath during fixation was too low. | Ensure the pH is within the optimal range of 10.5-11.5 using a calibrated pH meter. Increase the amount of alkali (sodium carbonate) in a stepwise manner, monitoring the pH. |
| Uneven Dyeing / Patchy Color | Premature fixation of the dye due to the rapid addition of alkali or a pH that is too high at the beginning of the dyeing process. | Add the alkali in portions over a period of time to allow for even dye distribution before fixation begins. Start the dyeing process at a neutral pH and only add the alkali after the dye has been evenly absorbed by the substrate. |
| Poor Wash Fastness | Incomplete fixation due to suboptimal pH or excessive hydrolysis of the dye at a very high pH. | Optimize the pH to the recommended range. Avoid excessively high pH values and prolonged dyeing times at high temperatures, which can increase hydrolysis. Ensure thorough soaping and rinsing after dyeing to remove all unfixed and hydrolyzed dye. |
| Shade Inconsistency Between Batches | Variations in the final pH of the dyebath between different experiments. | Standardize the alkali dosing procedure and carefully monitor the pH of each batch. Ensure consistent water quality, as variations in water hardness can affect the final pH. |
| Dull or "Muddy" Shade | Precipitation of the dye or interaction with impurities in the water at a specific pH. | Use deionized or softened water for the dyeing process. The addition of a suitable dispersing and sequestering agent can help to prevent dye aggregation and precipitation. |
Quantitative Data
The following table provides illustrative data on the effect of pH on the color yield of this compound. This data is based on general trends observed for bifunctional reactive dyes and should be used as a guideline. For precise results, it is recommended to perform optimization experiments under your specific laboratory conditions.
| pH | Color Yield (K/S Value) * | Observations |
| 9.0 | 8.5 | Low color intensity, significant dye bleeding during washing. |
| 10.0 | 15.2 | Moderate color intensity, improved wash fastness. |
| 11.0 | 22.8 | Optimal color intensity, good wash fastness. |
| 12.0 | 19.5 | Slightly reduced color intensity compared to pH 11, potential for increased hydrolysis. |
| 13.0 | 14.1 | Significantly lower color intensity, indicative of high dye hydrolysis. |
*Color Yield is represented by the K/S value, which is a measure of the light absorption of the dyed fabric and is directly related to the concentration of the dye on the fiber.
Experimental Protocols
Standard Laboratory Protocol for Exhaust Dyeing of Cotton with this compound
This protocol outlines a standard procedure for dyeing a 10g cotton fabric sample in a laboratory setting.
Materials and Reagents:
-
This compound
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid (for neutralization)
-
Non-ionic soap
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Deionized water
-
Laboratory dyeing machine or water bath with a shaker
-
pH meter
-
Beakers, graduated cylinders, and pipettes
Procedure:
-
Preparation of Dyebath:
-
Accurately weigh 0.4g of this compound (for a 4% shade on weight of fabric).
-
Prepare a stock solution by dissolving the dye in a small amount of deionized water.
-
In a beaker, prepare the dyebath with a liquor ratio of 1:20 (200 mL of deionized water for 10g of fabric).
-
Add 16g of sodium chloride (80 g/L) to the dyebath and stir until dissolved.
-
Add the dye stock solution to the dyebath.
-
-
Dyeing:
-
Immerse the pre-wetted 10g cotton fabric sample into the dyebath at room temperature.
-
Start agitation and gradually raise the temperature to 60°C over 20 minutes.
-
Run the dyeing process at 60°C for 30 minutes to allow for dye exhaustion.
-
-
Fixation:
-
After 30 minutes, add 4g of sodium carbonate (20 g/L), previously dissolved in a small amount of water, to the dyebath. This will raise the pH to the optimal range of 10.5-11.5.
-
Continue the dyeing process at 60°C for another 60 minutes for fixation.
-
-
Washing and Soaping:
-
After fixation, drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric with a 0.5 g/L solution of acetic acid for 10 minutes.
-
Rinse again with cold water.
-
Soap the fabric with a 2 g/L solution of non-ionic soap at 95°C for 15 minutes to remove any unfixed dye.
-
Rinse with hot water and then cold water until the water runs clear.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry or oven-dry at a low temperature.
-
Visualizations
Caption: Signaling pathway of this compound fixation and hydrolysis.
Caption: Experimental workflow for dyeing with this compound.
Caption: Logical relationship for troubleshooting common dyeing issues.
References
Technical Support Center: Temperature Optimization for Reactive Black 39 Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving Reactive Black 39.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the fixation of this compound?
A1: this compound is a monochlorotriazine reactive dye, typically classified as a "hot brand" dye. The recommended fixation temperature is generally in the range of 80-85°C. However, the optimal temperature can be influenced by other factors such as pH, reaction time, and the specific substrate being used. It is crucial to balance the rate of dye fixation with the rate of hydrolysis, which also increases with temperature.
Q2: How does temperature affect the reaction of this compound?
A2: Temperature plays a critical role in the efficiency of the dyeing process with this compound.[1][2]
-
Increased Reaction Rate: Higher temperatures accelerate the rate of the chemical reaction between the dye and the substrate, leading to faster fixation.[1]
-
Increased Hydrolysis: Unfortunately, higher temperatures also significantly increase the rate of dye hydrolysis, where the dye reacts with water instead of the substrate.[3][4][5][6][7] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower fixation rate and wasted dye.[3][4][5][6][7] For monochlorotriazine reactive dyes, the rate of hydrolysis can be dramatically higher at elevated temperatures. For instance, the hydrolysis rate constant of a monochlorotriazine reactive dye at 80°C is approximately 33 times higher than at 50°C.[4]
-
Dye Diffusion: Temperature also influences the diffusion of the dye into the substrate. Increased temperature generally enhances the diffusion rate, allowing for better penetration and more level dyeing.
Q3: What are the consequences of using a suboptimal temperature?
A3: Using a temperature that is too low will result in a slow and incomplete fixation reaction, leading to poor color yield and weak wash fastness. Conversely, a temperature that is too high will cause excessive hydrolysis of the dye.[3][4][5][6][7] This not only reduces the efficiency of the dyeing process but can also lead to issues with shade reproducibility and increased costs due to wasted dye.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on temperature-related problems.
Issue 1: Low Color Yield or Pale Shades
-
Possible Cause: The fixation temperature may be too low, resulting in an incomplete reaction between the dye and the substrate.
-
Troubleshooting Steps:
-
Verify the temperature of your reaction vessel (e.g., water bath, heating mantle) with a calibrated thermometer.
-
Gradually increase the fixation temperature in increments of 5°C, within the recommended range of 80-85°C.
-
Ensure that the pH of the reaction mixture is within the optimal range for fixation (typically alkaline).
-
Confirm that the reaction time is sufficient for complete fixation at the chosen temperature.
-
Issue 2: Poor Wash Fastness
-
Possible Cause: This is often a result of a high amount of unfixed, hydrolyzed dye remaining on the substrate. This can be caused by an excessively high fixation temperature.
-
Troubleshooting Steps:
-
Review your fixation temperature. If it is at the higher end or exceeding the recommended range, consider lowering it slightly.
-
Optimize the balance between fixation temperature and time. A slightly lower temperature may require a longer fixation time to achieve the same level of fixation with less hydrolysis.
-
Ensure a thorough washing-off process after dyeing to remove all unfixed dye. This typically involves a series of hot and cold rinses.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Fluctuations in temperature during the reaction or between different experimental runs can lead to significant variations in the final shade.
-
Troubleshooting Steps:
-
Use a precisely controlled temperature bath or incubator for your reactions.
-
Monitor and record the temperature throughout the entire reaction process for each experiment.
-
Ensure that all other reaction parameters, such as pH, dye concentration, and substrate preparation, are kept consistent between batches.[8][9][10][11]
-
Data Presentation
The following table summarizes the effect of temperature on the hydrolysis rate of monochlorotriazine reactive dyes, which are in the same class as this compound. This data highlights the critical importance of precise temperature control.
| Temperature (°C) | Relative Hydrolysis Rate Constant |
| 50 | 1 |
| 80 | ~33 |
Note: This data is based on a study of a representative monochlorotriazine reactive dye and illustrates the significant increase in hydrolysis rate with temperature.[4] The exact values for this compound may vary.
Experimental Protocols
Detailed Methodology for Temperature Optimization of this compound Dyeing on Cotton Fabric
This protocol outlines a systematic approach to determine the optimal fixation temperature for this compound on a cotton substrate.
Materials:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) or other suitable alkali
-
Deionized water
-
Constant temperature water bath or a series of programmable dyeing machines
-
Spectrophotometer for color measurement (optional but recommended)
Procedure:
-
Preparation of Dyeing Solutions:
-
Prepare a stock solution of this compound.
-
Prepare separate solutions of sodium chloride and sodium carbonate.
-
-
Dyeing Process:
-
Set up a series of reaction vessels (e.g., beakers in a water bath or individual dyeing pots) for each temperature to be tested (e.g., 60°C, 70°C, 80°C, 90°C).
-
Add the required amount of water, dye solution, and sodium chloride to each vessel.
-
Introduce the pre-wetted cotton fabric samples into each vessel.
-
Allow the dye to exhaust onto the fabric for a set period (e.g., 30 minutes) while maintaining the respective temperatures.
-
Add the sodium carbonate solution to each vessel to initiate the fixation reaction.
-
Continue the reaction at the set temperatures for a fixed duration (e.g., 60 minutes).
-
-
Washing-off Process:
-
After fixation, remove the fabric samples and rinse them thoroughly with cold water.
-
Perform a series of hot washes (e.g., at 90-95°C) with a neutral detergent to remove any unfixed dye.
-
Rinse again with cold water and allow the samples to air dry.
-
-
Analysis:
-
Visually assess the color depth and evenness of the dyed samples.
-
For quantitative analysis, measure the color strength (K/S values) of each sample using a spectrophotometer.
-
Perform wash fastness tests on the samples to determine the effectiveness of the fixation at each temperature.
-
-
Determination of Optimal Temperature:
-
The optimal temperature is the one that provides the best balance of high color strength (K/S value) and good wash fastness.
-
Mandatory Visualizations
References
- 1. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature [hrcak.srce.hr]
- 8. Solution To Color Difference Of Reactive Dyes - News [colorfuldyes.com]
- 9. researchgate.net [researchgate.net]
- 10. textilelearner.net [textilelearner.net]
- 11. richontex.com [richontex.com]
Technical Support Center: Enhancing the Light Fastness of Reactive Black 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the light fastness of fabrics dyed with Reactive Black 39.
Troubleshooting Guide
Issue 1: Significant color fading after short exposure to light.
-
Question: My fabric sample dyed with this compound is fading much faster than expected. What are the primary causes?
-
Answer: Rapid fading is typically due to a combination of factors. The primary culprits are often residual unfixed dye on the fabric and the inherent chemical structure of the dye itself. This compound is a double azo dye, and azo-based chromophores generally exhibit poorer light fastness compared to other dye classes like anthraquinones. Additionally, any hydrolyzed dye that hasn't been properly washed off will fade very quickly, significantly impacting the overall light fastness.
Issue 2: Light fastness results are inconsistent across different batches.
-
Question: I am observing significant variability in light fastness ratings between different dyeing batches, even when using the same protocol. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to variations in process control. Key parameters to investigate include:
-
Dyeing Concentration: Light fastness is highly dependent on the depth of the shade. Lighter shades have a higher proportion of dye molecules in a single-molecule state on the fiber, making them more susceptible to photodegradation. Darker shades benefit from dye aggregation, which offers some protection and thus higher light fastness. Ensure your dyeing concentration is precisely controlled in every batch.
-
Washing and Soaping: The thoroughness of the post-dyeing wash-off process is critical. Inconsistent removal of unfixed, hydrolyzed dye will lead to variable light fastness results.
-
Dyeing Process Parameters: Fluctuations in pH, temperature, and electrolyte concentration during dyeing can affect the dye fixation rate, leading to differing amounts of unfixed dye on the fabric.
-
Issue 3: Light fastness decreases after applying a finishing agent.
-
Question: I applied a cationic fixing agent to improve wash fastness, but now the light fastness is worse. Why did this happen?
-
Answer: This is a known issue. While cationic fixing agents are effective for improving wet fastness by forming a larger, insoluble complex with the dye, they can unfortunately have a negative impact on light fastness. Similarly, some cationic softeners can yellow upon exposure to sunlight, which also alters the perceived color and lowers the fastness rating. When selecting finishing agents, it is crucial to consider their effect on all fastness properties, not just one.
Caption: Troubleshooting logic for poor light fastness.
Frequently Asked Questions (FAQs)
-
Question 1: What is light fastness and how is it measured?
-
Answer: Light fastness is the resistance of a dyed textile to color change or fading when exposed to a light source. It is measured by exposing a fabric sample to a calibrated artificial light source (typically a Xenon arc lamp) that simulates natural sunlight under controlled conditions. Alongside the sample, a set of standardized blue wool references (rated 1-8) are also exposed. The light fastness is graded by comparing the degree of fading of the sample to that of the blue wool standards. A rating of 1 indicates very poor light fastness, while a rating of 8 is outstanding. The most common standards for this test are ISO 105-B02 and AATCC TM16.[1][2][3]
-
Question 2: Why is this compound prone to poor light fastness?
-
Answer: The light fastness of a dye is primarily determined by its chemical structure. This compound is a double azo-class dye.[4] Azo-based dyes, which constitute a large portion of reactive dyes, are known to have unstable structures that can be broken down by the energy from UV radiation, leading to fading.[5]
-
Question 3: How does dyeing depth affect light fastness?
-
Answer: The light fastness of reactive dyes is directly related to the dyeing concentration. In darker shades, dye molecules tend to form larger aggregates on the fiber. This aggregation reduces the surface area of individual dye molecules exposed to light and air, thus slowing down the rate of photodegradation and improving light fastness. Conversely, in pale shades, the dye is more highly dispersed, and each molecule has a higher probability of being degraded by light, resulting in lower light fastness.
-
Question 4: What is the most effective way to improve the light fastness of fabrics dyed with this compound?
-
Answer: A multi-faceted approach is most effective.
-
Optimize the Dyeing Process: Ensure complete dye fixation and perform a rigorous soaping and rinsing process to remove all unfixed and hydrolyzed dye.
-
Apply Post-Treatments: The application of a UV absorber is a highly effective method. These compounds absorb harmful UV radiation and dissipate the energy as heat, protecting the dye's chromophore from degradation. Antioxidants can also be used to scavenge free radicals that cause photo-oxidative fading.
-
-
Question 5: Can I use any UV absorber?
-
Answer: Different types of UV absorbers are available, such as those based on benzophenone or benzotriazole structures. It is important to select a UV absorber that is compatible with your fiber type (e.g., cotton) and application method (e.g., exhaust or padding). The chosen product should also have minimal impact on the final shade and other fastness properties. Some UV absorbers are even designed to react with the fiber, providing excellent durability to washing.
Data Presentation
Table 1: Effect of Post-Treatments on Light Fastness Improvement
| Treatment Agent | Agent Type | Concentration (% owf) | Method | Light Fastness Improvement | Source(s) |
| 2-Hydroxybenzophenone | UV Absorber | 1.0 - 3.0 | Exhaust | Significant Improvement | |
| Phenyl Salicylate | UV Absorber | 1.0 - 3.0 | Exhaust | Inefficient/Minor Improvement | |
| Vitamin C (Ascorbic Acid) | Antioxidant | 1.0 - 3.0 | Exhaust | Most Effective Improvement | |
| Gallic Acid | Antioxidant | 1.0 - 3.0 | Exhaust | Good Improvement | |
| Caffeic Acid | Antioxidant | 1.0 - 3.0 | Exhaust | Good Improvement |
Experimental Protocols
Protocol 1: Application of UV Absorber via Exhaust Method
This protocol describes a general procedure for applying a UV absorber as a post-treatment to dyed cotton fabric.
-
Fabric Preparation: Ensure the dyed fabric has been thoroughly soaped and rinsed to remove all unfixed dye and residual chemicals. The fabric should be in a wet state.
-
Bath Preparation: Prepare a treatment bath in a suitable laboratory dyeing apparatus.
-
Set the liquor ratio (the ratio of the weight of the liquid to the weight of the fabric) to 1:20.
-
Add the UV absorber (e.g., a benzophenone-based product) at a concentration of 1.0 - 3.0% on the weight of fabric (owf).
-
Adjust the pH of the bath according to the UV absorber manufacturer's recommendation (typically slightly acidic to neutral).
-
-
Treatment Process:
-
Immerse the wet fabric into the treatment bath at ambient temperature (approx. 30-40°C).
-
Gradually raise the temperature of the bath to 60-70°C over 20-30 minutes.
-
Maintain this temperature for 30-45 minutes with gentle agitation to ensure even uptake of the UV absorber.
-
-
Rinsing and Drying:
-
Cool the bath down to approximately 40°C.
-
Drain the bath and rinse the fabric thoroughly with cold water.
-
Hydroextract (e.g., by centrifuge) to remove excess water and then dry the fabric at a moderate temperature.
-
Protocol 2: Evaluation of Light Fastness (Based on ISO 105-B02)
This protocol outlines the standard method for testing the light fastness of the treated fabric.
-
Sample Preparation: Cut a specimen of the treated fabric to the dimensions required by the sample holder of the light fastness tester. A typical size is 45mm x 10mm.[1]
-
Mounting:
-
Mount the fabric specimen onto a non-reflective white card.
-
In an adjacent position on the same card, mount the appropriate blue wool standards (typically a range from 1 to 8).
-
Use an opaque cover to mask a portion of both the specimen and the blue wool standards. This unexposed portion will serve as the original reference for comparison after the test.
-
-
Exposure:
-
Place the mounted samples inside a Xenon arc lamp light fastness tester.[2]
-
Set the test conditions (e.g., irradiance, chamber temperature, relative humidity, and black standard temperature) according to the ISO 105-B02 standard.
-
Expose the samples to the xenon arc light for a predetermined duration or until a specified level of fading is achieved on one of the blue wool standards.
-
-
Assessment:
-
After the exposure period, remove the samples from the tester.
-
Remove the opaque cover.
-
In a standard viewing cabinet, visually compare the color change (fading) of the exposed portion of your fabric specimen with the color change of the exposed blue wool standards.
-
The light fastness rating of your fabric is the number of the blue wool standard that shows the same degree of contrast (fading) between its own exposed and unexposed parts.
-
Mandatory Visualization
References
- 1. testextextile.com [testextextile.com]
- 2. How to improve the color fastness of textiles to light? [ccllab.com.cn]
- 3. partinchem.com [partinchem.com]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Reducing Water Consumption in Reactive Black 39 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with Reactive Black 39 and seeking to minimize water consumption in their dyeing processes.
Frequently Asked Questions (FAQs)
Q1: Why is reducing water consumption critical in reactive dyeing processes? A1: Reactive dyeing, a common method for cellulosic fibers like cotton, is notoriously water-intensive. A significant portion of this water is used during the wash-off phase to remove unfixed, hydrolyzed dye.[1] For every kilogram of cotton textile, a conventional dyeing process can require 70 to 150 liters of water.[2] This high consumption strains freshwater resources and generates large volumes of effluent containing dyes, salts, and alkalis, which poses significant environmental challenges and increases wastewater treatment costs.[3][4]
Q2: What are the primary strategies to reduce water consumption when using this compound? A2: The main strategies focus on increasing dye fixation efficiency and utilizing alternative dyeing technologies. Key approaches include:
-
Process Optimization: Carefully controlling parameters like temperature, pH, and dye concentration can improve dye uptake and reduce the need for excessive rinsing.[5]
-
High-Fixation Dyes: Using advanced reactive dyes with multiple reactive groups (bi-functional or poly-functional) that achieve higher fixation rates, thereby reducing the amount of unfixed dye that needs to be washed off.[6][7]
-
Cold Pad Batch (CPB) Dyeing: This semi-continuous process uses a low liquor ratio and eliminates the need for salt and thermal energy, achieving over 50% water savings compared to conventional exhaust dyeing.[8][9][10]
-
Enzyme-Assisted Processing: Using enzymes like cellulases can modify cotton fibers to enhance dye uptake, reducing the amount of dye and subsequent rinsing water required.[5][11]
-
Advanced Rinsing Techniques: Implementing smart rinsing methods, such as counterflow rinsing, and using high-efficiency soaping agents can significantly cut down on water used during the wash-off stage.[7]
Q3: What is Cold Pad Batch (CPB) dyeing, and how does it save water? A3: Cold Pad Batch (CPB) is a dyeing method where fabric is impregnated with a cold dye solution and then batched (stored) for several hours to allow for dye fixation at ambient temperature.[8][12] It is highly water-efficient because it operates with a very low liquor ratio (typically 1:1), unlike the high ratios (e.g., 1:10) used in exhaust dyeing.[8][12] This method also eliminates the need for large quantities of salt, which is a significant pollutant in conventional reactive dyeing effluent.[12] Reports indicate that CPB dyeing can reduce water consumption by over 50%.[9][10]
Q4: How can dye selection, specifically for a black shade, impact water usage? A4: Dye selection is crucial. Reactive dyes with higher fixation rates are more efficient. For instance, the AVITERA® SE dye range, which includes poly-reactive molecules, can achieve fixation rates over 90%.[6] This high efficiency means less dye is hydrolyzed and wasted, drastically reducing the amount of water needed for the wash-off process. Using these advanced dyes can cut water and energy consumption by up to 50% compared to conventional reactive dyes.[6] When formulating a this compound shade, choosing high-fixation components is a key step in reducing the process's overall water footprint.
Q5: What are "waterless" dyeing technologies, and are they applicable to this compound? A5: Waterless dyeing technologies aim to eliminate water from the dyeing process entirely. The most prominent methods are:
-
Supercritical Carbon Dioxide (scCO₂) Dyeing: This technique uses pressurized CO₂ in a supercritical state (behaving as both a liquid and a gas) to dissolve and transport dye into the fiber.[13][14][15] After dyeing, the CO₂ can be depressurized, returned to a gaseous state, and recycled.[16]
-
Air Dyeing: This method uses compressed air to deliver atomized dye particles directly onto the fabric, requiring minimal to no water.[13][14]
While these technologies are revolutionary, their primary application has been with disperse dyes for synthetic fibers. Adapting them for reactive dyes like this compound on cellulosic fibers presents significant technical challenges and is an area of ongoing research.
Troubleshooting Guide
Problem 1: Excessive water is needed to pass wash fastness tests.
-
Possible Cause: Low dye fixation efficiency. A significant portion of the this compound dye has hydrolyzed (reacted with water) instead of bonding with the fiber. This unfixed dye requires extensive rinsing to remove.[7]
-
Troubleshooting Steps:
-
Optimize Fixation pH and Temperature: Ensure the pH is accurately controlled (typically around 10.5-11.5 for reactive dyes) and the temperature is maintained at the recommended level for the dye (e.g., 60°C) during the fixation step.[7]
-
Control Alkali Dosing: Avoid adding alkali too early or in excess, as this can accelerate dye hydrolysis before the dye has sufficiently exhausted onto the fiber.[7]
-
Use Water Softener: Hard water contains metal ions (Ca²⁺, Mg²⁺) that can interfere with dye fixation and form precipitates, leading to poor fastness and requiring more washing.[17] Using a sequestering agent is recommended.
-
Switch to High-Fixation Dyes: If possible, substitute or supplement with bi-functional reactive dyes that have a higher affinity and reaction rate with the fiber, reducing hydrolysis.[7]
-
Utilize Dye Transfer Inhibitors (DTIs): Incorporating polymers like PVP in the wash-off process can prevent unfixed dye from redepositing onto the fabric, making the rinsing process more efficient and reducing water consumption by up to 40%.[18]
-
Problem 2: Poor color yield, forcing re-dyeing and doubling water consumption.
-
Possible Cause: Incorrect dyeing parameters or suboptimal dye exhaustion.
-
Troubleshooting Steps:
-
Verify Salt Concentration: In conventional exhaust dyeing, salt (like sodium chloride or sodium sulfate) is essential to overcome the electrostatic repulsion between the anionic dye and cellulose fiber, thereby improving exhaustion.[13] Ensure the correct concentration is used for the shade depth.
-
Check Liquor Ratio: An excessively high material-to-liquor ratio can lead to lower dye exhaustion. Modern dyeing machines are designed to operate at lower liquor ratios, which saves water, energy, and chemicals.[12]
-
Consider Ultrasonic Assistance: Applying ultrasonic energy during dyeing can accelerate dye uptake and diffusion into the fiber, potentially improving color yield at lower temperatures and in shorter times.[19]
-
Enzymatic Pre-treatment: Treating the cotton fabric with cellulase enzymes before dyeing can improve fiber accessibility and dye uptake, leading to better color yield.[5][11]
-
Problem 3: High Total Dissolved Solids (TDS) in effluent due to high salt usage.
-
Possible Cause: Standard exhaust dyeing process for reactive dyes requires large amounts of salt.[13]
-
Troubleshooting Steps:
-
Adopt Cold Pad Batch (CPB) Dyeing: This is the most effective solution, as the CPB process for reactive dyes does not require salt.[8][12]
-
Cationic Pre-treatment: Pre-treating the cotton with a cationic agent imparts a positive charge to the fiber. This creates a strong attraction for the anionic reactive dye, eliminating the need for salt as an electrolyte.[13]
-
Use Low-Salt Reactive Dyes: Some modern reactive dyes are engineered to have a higher affinity for cellulose, allowing for a significant reduction in the required salt concentration.[7]
-
Data Presentation
Table 1: Comparison of Water Consumption for Different Dyeing Technologies
| Dyeing Technology | Typical Liquor Ratio (Fabric:Water) | Water Savings vs. Conventional Exhaust | Salt Requirement | Energy Requirement |
| Conventional Exhaust | 1:10 - 1:15 | Baseline | High | High |
| Low-Liquor Ratio Exhaust | 1:5 - 1:8 | 20% - 50%[12] | Moderate-High | Moderate |
| Cold Pad Batch (CPB) | 1:1[8] | > 50%[9][10] | None | Very Low |
| High-Fixation Dyes (e.g., AVITERA® SE) | 1:6 - 1:10 | Up to 50%[6] | Moderate-High | Reduced (lower wash temp)[6] |
| Supercritical CO₂ Dyeing | N/A (Waterless) | 100%[16] | None | High (Pressure) |
Experimental Protocols
Protocol 1: Water-Saving Cold Pad Batch (CPB) Method for Cotton Fabric
This protocol describes a laboratory-scale semi-continuous dyeing process that significantly reduces water consumption.
-
1. Dye Bath Preparation:
-
Dissolve this compound dye in deionized water at room temperature.
-
Add a wetting agent (e.g., 1 g/L) and an anti-migration agent as per standard lab procedures.
-
Separately prepare the alkali solution (e.g., sodium silicate and/or sodium hydroxide).
-
Just before use, combine the dye solution and the alkali solution. The stability of this mixture is time-sensitive.
-
-
2. Padding:
-
Calibrate a laboratory padding mangle to achieve a specific wet pick-up percentage (e.g., 70-80%).
-
Feed a pre-scoured and bleached cotton fabric sample through the trough containing the dye-alkali solution.
-
Pass the impregnated fabric through the mangle rollers to ensure even dye application and remove excess liquor.
-
-
3. Batching:
-
Immediately after padding, roll the fabric sample onto a roller and wrap it in plastic film to prevent drying and exposure to air (which can cause CO₂ to neutralize the alkali).
-
Store the wrapped fabric roll at ambient temperature (20-25°C) and allow it to rotate slowly for the required batching time (typically 8-24 hours, depending on shade depth and dye reactivity).[20]
-
-
4. Wash-Off:
-
After batching, unroll the fabric and begin the rinsing process.
-
Rinse 1: Cold overflow rinse to remove surface alkali and hydrolyzed dye.
-
Rinse 2: Hot rinse (e.g., 70°C).
-
Soaping: Wash at or near boiling (e.g., 95°C) with a high-efficiency soaping agent (e.g., 1-2 g/L) to remove any remaining unfixed dye.
-
Rinse 3 & 4: Hot rinse followed by a final cold rinse.
-
Neutralize with a weak acid (e.g., acetic acid) if necessary, followed by a final rinse.
-
Dry the fabric sample. The water consumption in this wash-off is significantly lower than in exhaust dyeing due to the higher fixation rate and lower initial water volume.
-
Protocol 2: Enzyme-Assisted Pre-treatment for Enhanced Dye Uptake
This protocol uses enzymes to modify the cotton surface, improving dyeability and potentially reducing water needed for deep shades.
-
1. Enzyme Solution Preparation:
-
Prepare a buffer solution to the optimal pH for the selected cellulase enzyme (typically pH 4.5-5.5).
-
Disperse the cellulase enzyme into the buffer solution at the recommended concentration (e.g., 0.5-2.0% on weight of fabric).
-
-
2. Enzymatic Treatment:
-
Place the scoured and bleached cotton fabric in a laboratory dyeing vessel.
-
Add the enzyme solution at a low liquor ratio (e.g., 1:10).
-
Raise the temperature to the enzyme's optimal activity range (e.g., 50-60°C).
-
Agitate the fabric in the solution for 30-60 minutes.
-
-
3. Enzyme Deactivation:
-
After the treatment time, deactivate the enzyme by raising the temperature to above 80°C for 10-15 minutes or by increasing the pH to >10.[3]
-
-
4. Rinsing and Dyeing:
-
Thoroughly rinse the fabric with hot and then cold water to remove the deactivated enzyme and any hydrolyzed cellulose.
-
Proceed with a standard exhaust dyeing protocol for this compound. The improved dye uptake may allow for the use of less dye and salt, and the subsequent wash-off may be more efficient.
-
Visualizations
Caption: Comparative workflow of conventional exhaust vs. Cold Pad Batch (CPB) dyeing.
Caption: Decision logic for selecting a water-saving dyeing technique.
Caption: Conceptual pathway of reactive dye fixation vs. hydrolysis.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. tsijournals.com [tsijournals.com]
- 4. Enzymatic decolorization of reactive dyeing baths - MedCrave online [medcraveonline.com]
- 5. How Can We Reduce Water Use in Dyeing? → Question [fashion.sustainability-directory.com]
- 6. cwrrr.org [cwrrr.org]
- 7. autumnchem.com [autumnchem.com]
- 8. CPB dyeing saves 50% water of Robintex Group [textiletoday.com.bd]
- 9. Cold Pad batch dyeing process saves 50% water - AlchemPro [alchempro.com]
- 10. Engr. Noor Hossain: Cold Pad Batch Dyeing Process, Save around 50% Water. [noorbutex.blogspot.com]
- 11. Can Enzyme-Assisted Dyeing Improve Efficiency and Reduce Waste? → Question [fashion.sustainability-directory.com]
- 12. Cold pad batch - Wikipedia [en.wikipedia.org]
- 13. Sustainable dyeing techniques– preventing water pollution - Centre for Responsible Business [c4rb.org]
- 14. textilesresources.com [textilesresources.com]
- 15. textileengineering.net [textileengineering.net]
- 16. voguefashioninstitute.com [voguefashioninstitute.com]
- 17. How Does Water Hardness Affect Reactive Dyeing of Cotton? → Question [fashion.sustainability-directory.com]
- 18. mdpi.com [mdpi.com]
- 19. hielscher.com [hielscher.com]
- 20. Did You Know...? [dharmatrading.com]
Lab-to-bulk correlation setting in reactive exhaust dyeing method
Technical Support Center: Reactive Exhaust Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and dyeing specialists in achieving accurate and repeatable results when scaling up reactive exhaust dyeing from the laboratory to bulk production.
Frequently Asked Questions (FAQs)
Q1: What is lab-to-bulk correlation in reactive dyeing and why is it important?
A1: Lab-to-bulk correlation refers to the process of achieving the same color shade in large-scale production (bulk) as was developed and approved in a laboratory setting.[1] Achieving a high correlation, often measured as Right First Time (RFT), is crucial for efficiency, profitability, and customer satisfaction.[2][3] Poor correlation leads to costly re-dyeing, increased consumption of dyes, chemicals, water, and energy, and can compromise the final product's quality.[3][4]
Q2: What are the primary factors that cause shade variation between lab dips and bulk production?
A2: Shade variation between lab and bulk dyeing can be attributed to several factors:
-
Substrate Preparation: Inconsistent preparation of the fabric (e.g., scouring, bleaching) can lead to differences in absorbency and pH, affecting dye uptake.[5][6]
-
Water Quality: Variations in water hardness (presence of Ca²⁺/Mg²⁺ ions) and pH between the lab and production floor can alter the dye shade and lead to dye agglomeration.[2][6]
-
Process Parameters: Discrepancies in liquor ratio (M:L), temperature ramping rates, dosing times for salt and alkali, and total processing time are major contributors to variation.[2][3]
-
Machine Differences: The mechanics of lab dyeing equipment (e.g., water bath beaker dyeing) and bulk machines (e.g., soft flow, jet) are different, impacting liquor circulation, fabric movement, and heat transfer.[4][7]
-
Dye and Chemical Weighing: Small inaccuracies in weighing dyes and chemicals in the lab can translate to significant differences in bulk production.[5]
Q3: How does the liquor ratio (M:L) impact lab-to-bulk correlation?
A3: The liquor ratio, the ratio of the weight of the goods to the volume of the liquor, is a critical parameter. In a laboratory setting, a higher liquor ratio (e.g., 1:10 to 1:20) is often used, while bulk production typically uses a lower ratio (e.g., 1:5 to 1:6) for efficiency.[2][7] A lower liquor ratio means a higher concentration of dyes and chemicals, which can affect exhaustion and fixation rates.[2] It is crucial to standardize the liquor ratio as much as possible or to establish a correlation factor between the lab and production machines.[7]
Q4: Why is water quality so important for reproducible reactive dyeing?
A4: Water quality significantly impacts the reactive dyeing process. Hard water, containing high levels of calcium and magnesium ions, can react with dyes and auxiliaries, causing them to precipitate.[2] This leads to issues like dye spotting, poor color yield, and shade dullness.[6] The pH of the water also plays a vital role in the dye fixation process.[8] It is recommended to use soft water (hardness < 50 ppm) for both lab and bulk dyeing and to use a suitable sequestering agent if the hardness is high.[6][7]
Troubleshooting Guide
| Issue / Defect | Potential Causes | Recommended Solutions & Preventive Actions |
| Shade is Lighter in Bulk than Lab | 1. Higher Liquor Ratio in Bulk: Increased water volume dilutes dye concentration. 2. Lower Substantivity in Bulk: Higher dyeing temperatures in production can reduce the initial dye uptake (exhaustion).[3] 3. Insufficient Salt: Inadequate electrolyte concentration leads to poor dye exhaustion.[3] 4. Premature Hydrolysis: Alkali added too early or at too high a temperature can deactivate the dye. | 1. Standardize M:L Ratio: If possible, align the bulk M:L ratio with the lab. If not, develop a correction factor for the recipe.[9] 2. Adjust Lab Process: Consider a slightly higher initial temperature in the lab dyeing to better simulate bulk conditions.[2] 3. Verify Salt Concentration: Ensure accurate calculation and dosing of salt based on the actual liquor volume.[10] 4. Controlled Alkali Dosing: Implement a progressive or timed dosing system for alkali in the bulk process.[11] |
| Shade is Darker in Bulk than Lab | 1. Lower Liquor Ratio in Bulk: Higher concentration of dyes and chemicals.[2] 2. Fabric Weight Calculation: Bulk recipes are often based on grey fabric weight, which reduces after pretreatment, leading to a higher effective dye percentage.[3] 3. Longer Process Time: Extended time in the dye bath, especially after alkali addition, can lead to higher fixation.[7] | 1. Adjust Lab Recipe: Develop a recipe in the lab that accounts for the lower production M:L ratio.[9] 2. Calculate on RFD Weight: Base lab calculations on the ready-for-dyeing (RFD) weight of the fabric to match the bulk process more accurately.[3] 3. Standardize Cycle Times: Ensure the time for salt, alkali, and fixation stages are consistent between lab and bulk.[4] |
| Uneven Dyeing (Patches, Streaks) | 1. Poor Pretreatment: Residual oils, waxes, or sizes on the fabric resist dye absorption.[6] 2. Improper Dye Dissolving: Undissolved dye particles can cause spots.[6] 3. Rapid Heating/Dosing: Adding chemicals too quickly or raising the temperature too fast can cause uneven dye uptake.[6] 4. Poor Liquor Circulation: Inadequate pump pressure or tangled fabric in bulk machines prevents uniform dye distribution.[6] | 1. Ensure Proper Scouring: Verify that the fabric has excellent and uniform absorbency (e.g., drop test < 3 seconds).[7] 2. Correct Dissolving Procedure: Follow dye manufacturer's guidelines for dissolving temperature and stir well. Filter the dye solution before adding it to the machine.[6] 3. Controlled Processing: Use a slower temperature ramp rate and progressive dosing for salt and alkali.[11] 4. Optimize Machine Parameters: Ensure proper machine loading, pump speed, and nozzle pressure for good fabric and liquor movement. |
| Poor Wash Fastness / Color Bleeding | 1. Ineffective Washing-Off (Soaping): Unfixed (hydrolyzed) dye remains on the fabric surface.[6] 2. Incorrect Soaping Temperature: Soaping for reactive dyes must be done at high temperatures (e.g., 95°C+) to be effective.[6] 3. Insufficient Rinsing: Not enough rinsing cycles to remove all hydrolyzed dye and residual alkali.[12] | 1. Optimize Soaping Process: Use a high-efficiency soaping agent at the recommended high temperature (typically near boiling) for 15-20 minutes.[6][12] For dark shades, two soaping cycles may be necessary.[7] 2. Multiple Rinses: Perform a sequence of hot and cold rinses to effectively remove all unfixed dye.[13] 3. Consider Fixing Agents: In the final bath, a cationic fixing agent can be used to "lock" the dye and improve fastness.[6] |
| Batch-to-Batch Shade Variation | 1. Inconsistent Raw Materials: Variations in fabric lots (e.g., different yarn sources, GSM) or dye/chemical strength.[2] 2. Machine Calibration Issues: Differences in temperature controllers, water level indicators, or dosing systems between machines.[2] 3. Operator Variability: Manual deviations from the standard operating procedure (SOP).[4] | 1. Material QC: Test incoming fabric, dyes, and chemicals for consistency. Use dyes from a single, reliable batch for a production run.[2] 2. Regular Machine Maintenance: Calibrate all dyeing machines regularly to ensure consistency.[2] 3. Strict SOP Adherence: Implement and enforce a detailed SOP for all dyeing processes. Automation in dosing and control can significantly reduce human error.[2][3] |
Experimental Protocols
Protocol 1: Standard Lab Dip Procedure for Cotton with Reactive Dyes
-
Substrate Preparation: Take a pre-weighed sample of ready-for-dyeing (RFD) cotton fabric (e.g., 5-10g). Ensure it has good absorbency (water drop test < 3 seconds) and a neutral pH (6.5-7.0).[7]
-
Recipe Calculation: Calculate the required amounts of dye, salt (Glauber's salt or NaCl), and alkali (soda ash) based on the fabric weight and the desired shade percentage.
-
Dye Bath Preparation: Set the liquor ratio (e.g., 1:10). Add the calculated amount of water to a beaker. Add any required auxiliaries like a sequestering agent.[13]
-
Dyeing - Exhaustion Phase:
-
Place the fabric in the dye bath.
-
Add the pre-dissolved dye solution.
-
Start agitation and raise the temperature to the recommended level for the dye class (e.g., 60°C for vinyl sulfone dyes).[8]
-
Run for 10-15 minutes.
-
Add the calculated amount of salt in portions over 15-20 minutes.[14]
-
Continue running for another 20-30 minutes to allow for dye exhaustion.[13]
-
-
Dyeing - Fixation Phase:
-
Add the pre-dissolved alkali (soda ash) to the dye bath.
-
Continue dyeing at the same temperature for 45-60 minutes for fixation.[13]
-
-
After-treatment (Washing-Off):
-
Drain the dye bath.
-
Rinse the fabric with cold water.
-
Neutralize with a weak acetic acid solution (optional but good practice).[13]
-
Perform a soaping wash at 95-100°C for 15-20 minutes with a suitable detergent to remove unfixed dye.[6]
-
Rinse with hot water, then cold water until the water runs clear.[13]
-
-
Drying: Squeeze excess water and dry the sample. Condition it before color evaluation.
Visualizations
Caption: Lab-to-Bulk Correlation Workflow in Reactive Dyeing.
Caption: Troubleshooting Logic for Shade Mismatch Issues.
References
- 1. Understanding Lab to Bulk Dyeing – Textile Learner [mehergarments.in]
- 2. Unraveling The RFT Mystery: Factors Influencing Lab-to-Bulk RFT% in Cotton Fabric Dyeing with Reactive Dyes [textilefocus.com]
- 3. Developing a dyeing SOP to improve Lab-to-Bulk RFT% in 100% cotton dyeing by reactive dyes for dark shades [textiletoday.com.bd]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. textileinfohub.com [textileinfohub.com]
- 7. Reactive Dyeing Method, Lab to Bulk Correlation, Reactive Exhaust Dyeing Method - Fibre2Fashion [fibre2fashion.com]
- 8. vichem.vn [vichem.vn]
- 9. Some way-outs of the lab to bulk RFT problems [textiletoday.com.bd]
- 10. textilelearner.net [textilelearner.net]
- 11. Exhaustion in Reactive Dyeing | Migration in Reactive Dyeing - Fibre2Fashion [fibre2fashion.com]
- 12. autumnchem.com [autumnchem.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. Reactive Dyeing - WSA.wikidot.com [wsa.wikidot.com]
Addressing staining and re-deposition issues in wash-off processes
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common issues related to staining and re-deposition during wash-off processes.
Troubleshooting Guide
Issue: Visible Residue or Staining After Cleaning
Possible Causes and Solutions
| Cause | Recommended Action |
| Inadequate Cleaning Protocol | Review and optimize cleaning parameters such as time, temperature, and mechanical action. Some APIs and excipients are more effectively removed with cooler water.[1] |
| Incorrect Cleaning Agent | Ensure the selected detergent is appropriate for the type of soil. A "one-size-fits-all" approach is often ineffective in pharmaceutical settings.[1] |
| Poor Water Quality | Use high-purity water for final rinses to prevent the deposition of minerals and other contaminants.[2][3] |
| Insufficient Rinsing | Increase the rinse volume or the number of rinse cycles to ensure all cleaning agents and loosened residues are completely removed. |
| Residue from Cleaning Agent Itself | Some disinfectants and detergents can leave behind residues.[4][5][6] A periodic rinse with a suitable solvent (e.g., 70% Isopropyl Alcohol or WFI) may be necessary to remove this buildup.[4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for visible residue.
Frequently Asked Questions (FAQs)
What are the common causes of staining and re-deposition in our wash-off processes?
Staining and re-deposition can stem from several sources:
-
Product Residues: Active Pharmaceutical Ingredients (APIs) and excipients can be difficult to remove, especially if they have dried on the equipment.
-
Cleaning Agent Residues: Detergents and disinfectants can leave behind films if not rinsed properly.[4][5][6]
-
Water Impurities: Minerals and other impurities in the water can deposit on surfaces during rinsing and drying.[2][3]
-
Cross-Contamination: Residues from a previous batch can be redeposited onto equipment during a subsequent cleaning cycle if the cleaning process is not effective.
-
Biofilms: Microbial growth can form a protective layer that is difficult to remove and can trap other residues.
How can we prevent re-deposition of soils during the wash cycle?
Preventing re-deposition is a critical part of the cleaning process. The textile industry, for example, identifies three key stages in washing: removing soil, suspending it in the wash bath, and preventing it from redepositing.[7] This is often achieved by using polymers in the detergent formulation that keep the soil particles suspended in the wash solution, preventing them from re-attaching to the surface.[7]
Mechanism of Anti-Redeposition Agents
Caption: The role of anti-redeposition agents in a wash cycle.
What methods can we use to detect and quantify surface residues?
A variety of methods are available, ranging from simple visual checks to sophisticated analytical techniques. The choice of method depends on the required level of cleanliness.
| Detection Level | Method | Application |
| ~0.01 g/cm² | Visual Inspection | A basic, initial assessment of cleanliness.[8] However, it is subjective and may not detect all residues.[9][10] |
| Water Break Test | Used for detecting hydrophobic contaminants on metal surfaces.[8] | |
| 0.01 to 0.001 g/cm² | Contact Angle Measurement | Assesses surface energy to infer cleanliness.[8] |
| Optical Microscopy | Allows for the visualization of smaller particles and residues.[8][11] | |
| < 1 µg/cm² | HPLC, GC-MS | Highly sensitive methods for quantifying specific organic compounds.[11] |
| FTIR, XPS | Surface-sensitive techniques to identify the chemical composition of residues.[11][12] |
For a more detailed comparison of surface analytical techniques, see the table below.
| Technique | Information Provided | Analysis Depth |
| XPS (ESCA) | Elemental composition and chemical state | ~10 nm |
| ToF-SIMS | Molecular information from the outermost surface layer | ~1-2 nm |
| FTIR | Identification of organic functional groups | Micrometer level |
| SEM/EDX | Surface morphology and elemental composition | Micrometer level |
| Contact Angle | Surface hydrophobicity/hydrophilicity | Outermost surface layer |
How does water quality impact our cleaning processes?
Water is a critical component of most cleaning processes, and its quality can significantly affect the outcome.[2][3] Impurities in water can:
-
Cause Staining: Dissolved minerals like calcium and magnesium can precipitate out of the water and leave behind spots or films on surfaces.[2]
-
Interfere with Cleaning Agents: Water hardness can reduce the effectiveness of some detergents.
-
Contribute to Residue: Water can contain bacteria, endotoxins, and organic compounds that can be deposited onto the surfaces being cleaned.[3][13]
It is recommended to use purified water, such as deionized or reverse osmosis water, for final rinsing steps to ensure a residue-free surface.[2]
Can you provide a basic protocol for swab sampling to test for residues?
Swab sampling is a common method for collecting surface residues for analysis by techniques like HPLC.
Experimental Protocol: Swab Sampling for HPLC Analysis
-
Preparation:
-
Define the surface area to be sampled (e.g., 10 cm x 10 cm).
-
Select a low-lint swab compatible with the chosen solvent.
-
Pre-moisten the swab with the extraction solvent.
-
-
Sampling:
-
Wipe the defined area with the swab, first in one direction, then in a perpendicular direction, ensuring the entire area is covered.
-
Apply consistent pressure throughout the swabbing process.
-
-
Extraction:
-
Place the head of the swab into a clean vial containing a known volume of the extraction solvent.
-
Vortex or sonicate the vial to extract the residue from the swab into the solvent.
-
-
Analysis:
-
Analyze the resulting solution using a validated HPLC method to quantify the amount of residue.
-
Swab Sampling Workflow
Caption: General workflow for swab sampling.
References
- 1. dober.com [dober.com]
- 2. aquaanalytic.ae [aquaanalytic.ae]
- 3. jablm.acclmp.com [jablm.acclmp.com]
- 4. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 6. The Biggest Mistakes in Pharmaceutical Cleaning Compliance and How to Avoid Them | Pharma Cleaning Services [pharmacleanse.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. enviro-master.com [enviro-master.com]
- 9. Troubleshooting Failures in Visual Inspection Criteria During Cleaning Validation – Pharma.Tips [pharma.tips]
- 10. Surface Sampling and the Detection of Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface & Interface Cleaning and Contamination Testing - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 12. scispace.com [scispace.com]
- 13. clpmag.com [clpmag.com]
Validation & Comparative
Comparative study of Reactive Black 5 degradation by UV/TiO2 and photo-Fenton processes
A Comparative Guide to the Degradation of Reactive Black 5: UV/TiO2 vs. Photo-Fenton Processes
This guide provides a detailed comparison of two prominent advanced oxidation processes (AOPs), UV/TiO2 photocatalysis and the photo-Fenton process, for the degradation of the azo dye Reactive Black 5 (RB5). The information is tailored for researchers, scientists, and professionals in drug development and environmental science, offering insights into the efficiency, mechanisms, and experimental setups of each method.
Performance Comparison at a Glance
Both UV/TiO2 and photo-Fenton processes are effective in decolorizing and degrading Reactive Black 5. However, the photo-Fenton process generally exhibits a significantly faster degradation rate, especially in the initial stages of the reaction.[1] While both systems can achieve high levels of color removal, the optimal conditions and overall efficiency can vary.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the degradation of RB5 by UV/TiO2 and photo-Fenton processes.
Table 1: Optimal Conditions for RB5 Degradation
| Parameter | UV/TiO2 Process | Photo-Fenton Process | Source |
| pH | < 3.5 | < 3.5 | |
| Catalyst/Reagent Concentration | 0.05 mmol/L [TiO2] | 0.05 mmol/L [Fe2+] | |
| Oxidant Concentration | Not specified as primary variable | 2.0 mmol/L [H2O2] | |
| Initial Dye Concentration | 50 mg/L | 50 mg/L |
Table 2: Degradation Efficiency and Kinetics
| Performance Metric | UV/TiO2 Process | Photo-Fenton Process | Source |
| Decolorization Efficiency (20 min) | 75% | 94% | |
| Decolorization Efficiency (45 min) | ~97% | ~97% | |
| Kinetic Model | First-order | First-order | |
| COD Removal | 74-82.3% | Up to 46.4% TOC removal | [2][3] |
| Time for Complete Color Removal | 45 min | 10 min | [1] |
Experimental Protocols
Detailed methodologies for the degradation of Reactive Black 5 using UV/TiO2 and photo-Fenton processes are outlined below.
UV/TiO2 Photocatalytic Degradation
-
Preparation of Reaction Suspension: A suspension of titanium dioxide (TiO2) is prepared in an aqueous solution of Reactive Black 5 at the desired concentration (e.g., 50 mg/L). The TiO2 dosage is optimized, for instance, at 0.05 mmol/L.
-
pH Adjustment: The pH of the suspension is adjusted to the optimal value (e.g., < 3.5) using dilute acids or bases.
-
Photoreactor Setup: The suspension is placed in a batch photoreactor, often with a water jacket to maintain a constant temperature (e.g., 298 K). The reactor is equipped with a UV light source.
-
Irradiation: The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium. Subsequently, the UV lamp is turned on to initiate the photocatalytic reaction.[4]
-
Sample Collection and Analysis: Aliquots of the suspension are withdrawn at specific time intervals. The samples are centrifuged or filtered to remove the TiO2 catalyst. The concentration of Reactive Black 5 in the supernatant is determined by measuring the absorbance at its maximum wavelength (λmax = 598 nm) using a UV-Vis spectrophotometer.
Photo-Fenton Degradation
-
Preparation of Reaction Solution: An aqueous solution of Reactive Black 5 is prepared at the desired concentration (e.g., 50 mg/L).
-
pH Adjustment: The pH of the solution is adjusted to the optimal acidic range (e.g., < 3.5) for the Fenton reaction. This is crucial to prevent the precipitation of iron hydroxides.
-
Addition of Fenton's Reagents: A specific amount of a ferrous salt (e.g., FeSO4·7H2O) is added to the solution to achieve the desired Fe2+ concentration (e.g., 0.05 mmol/L). Subsequently, hydrogen peroxide (H2O2) is added at the optimal concentration (e.g., 2.0 mmol/L) to initiate the reaction.[1]
-
Photoreactor Setup and Irradiation: The solution is placed in a photoreactor equipped with a UV lamp and subjected to irradiation.[3]
-
Sample Collection and Analysis: Samples are collected at regular intervals. The reaction is quenched, for example, by adding a suitable reagent like sodium sulfite. The concentration of the remaining dye is then measured using a UV-Vis spectrophotometer at 598 nm.
Visualizing the Processes
The following diagrams illustrate the experimental workflows and the proposed degradation pathways for both the UV/TiO2 and photo-Fenton processes.
Caption: Experimental workflows for RB5 degradation.
Caption: Simplified degradation pathways for RB5.
References
A Comparative Performance Analysis of Reactive Black 39 and Other Reactive Black Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reactive Black Dye
In the diverse landscape of textile and industrial colorants, reactive dyes stand out for their ability to form covalent bonds with substrates, leading to excellent wash fastness. Among the myriad of options, black reactive dyes are of paramount importance for achieving deep, lasting shades on cellulosic fibers. This guide provides a comprehensive comparison of Reactive Black 39 against other prominent reactive black dyes, with a focus on performance metrics and supporting experimental data to aid in the selection of the most suitable dye for specific research and development applications.
Overview of Key Reactive Black Dyes
Reactive dyes are broadly categorized by their reactive groups, which dictate their reactivity and application conditions. This comparison will focus on this compound and another widely used dye, Reactive Black 5, to illustrate the performance differences that can be expected.
-
This compound: A double azo dye known for producing a blue-black shade.[1] Its chemical structure and manufacturing process involve the condensation of 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid diazo with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by reaction with 2,4,6-Trichloro-1,3,5-triazine and ammoniation.[1]
-
Reactive Black 5 (Remazol Black B): A well-characterized diazo vinyl sulfone reactive dye. It is frequently used as a model compound in studies on dye degradation and wastewater treatment due to its widespread use in the textile industry.
Comparative Performance Data
The selection of a reactive dye is often guided by its performance in key areas such as color characteristics, fixation efficiency, and fastness properties. The following tables summarize available quantitative data for this compound and provide a benchmark for comparison.
Colorimetric Data
The color characteristics of a dye are objectively measured using the CIELAB color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
Table 1: Colorimetric Data (CIELAB) for Cotton Fabric Dyed with Reactive Black Dyes
| Dye | L | a | b* |
| This compound | - | - | - |
| Reactive Black 5 | - | - | - |
Fastness Properties
Fastness properties determine the durability of the color to various environmental factors. The following table presents the fastness ratings for this compound according to ISO standards.
Table 2: Fastness Properties of this compound on Cotton
| Fastness Test | Standard | Rating |
| Light Fastness | ISO 105-B02 | 6-7 |
| Wash Fastness (Staining) | ISO 105-C06 | 4 |
| Wash Fastness (Fading) | ISO 105-C06 | 5 |
| Perspiration Fastness (Staining) | - | 5 |
| Perspiration Fastness (Fading) | - | 5 |
| Oxygen Bleaching | - | 5 |
Note: The data for this compound is based on supplier technical information.[1] A direct comparison with other reactive black dyes under the same testing conditions is necessary for a definitive assessment.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
General Experimental Workflow for Reactive Dyeing
The following diagram illustrates a typical workflow for the exhaust dyeing of cotton with reactive dyes.
Protocol for Exhaust Dyeing of Cotton
This protocol is a general guideline for the exhaust dyeing of cotton fabric with reactive dyes.
-
Material Preparation: Start with scoured and bleached 100% cotton fabric.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:20 (fabric weight:water volume).
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L).
-
Add the pre-dissolved reactive dye (e.g., 2% on weight of fabric).
-
-
Dyeing Process:
-
Introduce the cotton fabric into the dye bath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C for monochlorotriazine dyes).
-
Run for 30 minutes to allow for dye exhaustion.
-
Add Glauber's salt (e.g., 60 g/L) in two portions over 20 minutes.
-
Continue dyeing for another 30 minutes.
-
-
Fixation:
-
Add soda ash (e.g., 20 g/L) to the dye bath to raise the pH and initiate fixation.
-
Continue the dyeing process for 60 minutes.
-
-
Post-treatment:
-
Drain the dye bath and give the fabric a cold rinse.
-
Neutralize with acetic acid (e.g., 1 g/L).
-
Carry out a soaping treatment at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed dye.
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
Protocol for Fastness Testing
This test assesses the resistance of the color to domestic or commercial laundering.
-
Specimen Preparation: A 10cm x 4cm specimen of the dyed fabric is sewn together with a multi-fiber strip of the same size.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing ECE phosphate reference detergent and sodium perborate) and stainless-steel balls.[2] The container is then agitated in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes for test A2S).[2]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried at a temperature not exceeding 60°C.[3]
-
Evaluation: The change in color of the specimen and the staining of the multi-fiber strip are assessed using the grey scales for color change and staining, respectively, under a standardized light source.[2]
This test determines the resistance of the color to the action of an artificial light source that mimics natural daylight.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on a cardboard frame.
-
Exposure: The specimen, along with a set of blue wool standards (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[4][5]
-
Evaluation: The fading of the specimen is periodically compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.[4]
This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Rubbing Procedure: A standard white cotton cloth is fixed to the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth along the specimen for 10 cycles with a specified pressure.[6]
-
Evaluation: The staining of the white cotton cloth is assessed using the grey scale for staining.[7]
Reaction Mechanism and Logical Relationships
The fundamental principle of reactive dyeing is the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulosic fiber. This reaction is typically carried out under alkaline conditions.
Conclusion
The selection of a reactive black dye requires careful consideration of its performance characteristics in the context of the intended application. While this compound offers good light fastness, a comprehensive evaluation against other reactive black dyes, such as Reactive Black 5, necessitates direct comparative studies under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such evaluations to generate reliable and comparable data on colorimetric properties, fixation efficiency, and fastness. By employing these methodologies, researchers and scientists can make informed decisions to select the optimal reactive black dye that meets the specific requirements of their projects.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. gesterinstruments.com [gesterinstruments.com]
- 4. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 5. fyitester.com [fyitester.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
A Comparative Guide to the Quantification of Reactive Black 39: Spectrophotometry and Its Alternatives
For researchers, scientists, and drug development professionals requiring accurate quantification of the azo dye Reactive Black 39, this guide offers a comprehensive overview and comparison of analytical methodologies. A proposed UV-Vis spectrophotometric method is detailed, and its expected performance is compared with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Pulse Cathodic Stripping Voltammetry (DPCSV). This guide provides supporting data from studies on similar reactive dyes to aid in method selection and validation.
Method Performance Comparison
The selection of an appropriate analytical method hinges on a balance of performance characteristics, cost, and sample throughput. The following tables summarize the expected validation parameters for the quantification of this compound by UV-Vis Spectrophotometry, alongside typical performance data for HPLC-UV and published data for a closely related dye, Reactive Black 5, by DPCSV.
Table 1: Performance Characteristics of Analytical Methods for Reactive Dye Quantification
| Parameter | UV-Vis Spectrophotometry (Proposed for this compound) | HPLC-UV (Typical for Azo Dyes)[1] | DPCSV (for Reactive Black 5) |
| Linearity Range | 0.5 - 25 µg/mL (Expected) | 0.5 - 25 mg/kg[1] | 2.5 x 10⁻⁷ - 2.0 x 10⁻⁶ mol L⁻¹ |
| Correlation Coefficient (r²) | > 0.999 (Expected) | ≥ 0.9998[1] | Not Reported |
| Limit of Detection (LOD) | ~0.1 - 0.2 mg/L (Illustrative for similar dyes)[2] | 0.01 - 0.04 mg/kg[1] | 1.3 x 10⁻⁸ mol L⁻¹ |
| Limit of Quantification (LOQ) | ~0.3 - 0.5 mg/L (Illustrative for similar dyes)[2] | 0.04 - 0.12 mg/kg[1] | Not Reported |
| Accuracy (% Recovery) | 98 - 102% (Expected) | 96.0 - 102.6%[1] | 83.97 - 105.12% |
| Precision (% RSD) | < 2% (Expected) | 0.16 - 2.01%[1] | 0.24 - 0.55% (Inter-day) |
| Analysis Time per Sample | ~5 minutes | ~20-30 minutes | ~10-15 minutes |
| Instrumentation Cost | Low | High | Medium |
| Solvent Consumption | Low | High | Low |
| Selectivity | Moderate (Prone to interference from other light-absorbing compounds) | High (Excellent separation of components) | High (Dependent on electrochemical properties) |
Experimental Protocols
Detailed methodologies for the proposed spectrophotometric method and alternative techniques are provided below.
Validated UV-Vis Spectrophotometric Method (Proposed)
This method is based on the absorption of visible light by the chromophore of the this compound dye.
-
Instrumentation: A UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents and Solutions:
-
Solvent: Deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the expected linear range (e.g., 0.5 - 25 µg/mL).
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance. For similar dyes like Reactive Black 5, the λmax is approximately 597 nm.
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the sample solution with deionized water to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high selectivity by separating the analyte from other components in the sample matrix before quantification.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV-Vis or Diode Array Detector (DAD), and an autosampler.
-
Reagents and Solutions:
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is commonly used for reactive dyes.
-
Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase.
-
-
Procedure:
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min), injection volume (e.g., 20 µL), and column temperature (e.g., 25°C). The detector is set to monitor the λmax of this compound.
-
Analysis: Inject the standard solutions to establish a calibration curve based on peak area versus concentration. Inject the sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by its retention time and quantify it using the calibration curve.
-
Differential Pulse Cathodic Stripping Voltammetry (DPCSV)
This electrochemical technique offers high sensitivity for the determination of electroactive species like azo dyes. The following is a summary of a method developed for the similar Reactive Black 5.
-
Instrumentation: A voltammetric analyzer with a hanging mercury drop electrode (HMDE), an Ag/AgCl reference electrode, and a platinum auxiliary electrode.
-
Reagents and Solutions:
-
Supporting Electrolyte: Britton-Robinson buffer.
-
Standard Solutions: Prepare standard solutions of the dye in the supporting electrolyte.
-
-
Procedure:
-
Optimized Parameters: The solution is purged with nitrogen. The analysis is performed using optimized parameters for accumulation potential, accumulation time, and scan rate.
-
Measurement: The dye is preconcentrated on the electrode surface and then the potential is scanned. The resulting peak current is proportional to the concentration of the dye.
-
Quantification: A calibration curve is constructed by plotting the peak current against the concentration of the standard solutions. The concentration of the dye in the sample is determined from this curve.
-
Method Validation and Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagrams illustrate the general workflow for method validation and the relationship between key validation parameters.
References
A Comparative Analysis of Natural and Reactive Dyes for Cotton Coloration
A comprehensive guide for researchers and scientists on the performance, application, and environmental impact of natural and reactive dyes in the coloration of cotton textiles.
The coloration of cotton, a cornerstone of the global textile industry, is predominantly achieved through the use of synthetic dyes, with reactive dyes being a principal class. However, growing environmental concerns have spurred a resurgence of interest in natural dyes as a sustainable alternative. This guide provides an objective comparison of the performance characteristics of natural and reactive dyes for cotton coloration, supported by experimental data, detailed methodologies, and visual representations of the dyeing processes and mechanisms.
Performance Characteristics: A Quantitative Comparison
The efficacy of a dye is determined by several key performance indicators, including its ability to bind to the fiber, retain its color over time and with use, and the intensity of the shade produced. The following tables summarize the comparative performance of natural and reactive dyes on cotton fabric based on color fastness and color strength.
Table 1: Comparative Color Fastness Properties
| Dye Type | Natural Dyes (Various) | Reactive Dyes (Vinyl Sulfone & Monochlorotriazine) |
| Wash Fastness (ISO 105-C06) | Fair to Good (3-4) | Excellent (4-5)[1][2][3][4][5][6] |
| Rubbing Fastness (ISO 105-X12) | ||
| - Dry | Good to Excellent (4-5)[4] | Excellent (4-5)[3][4][6][7] |
| - Wet | Moderate to Good (3-4) | Good (4)[3][4][6][7] |
| Light Fastness (ISO 105-B02) | Poor to Moderate (2-4) | Very Good (6)[2] |
Table 2: Comparative Color Strength (K/S Values)
| Dye Type | Natural Dyes (Various) | Reactive Dyes (Various) |
| Color Strength (K/S) | 0.029 - 25.5 (Varies significantly with dye source and mordant)[7][8] | 12 - 25.5 (Higher and more consistent values)[8] |
Environmental Impact Assessment
The environmental footprint of dyeing processes is a critical consideration. This is often assessed by analyzing the effluent discharged from the dyeing process for key pollution indicators.
Table 3: Comparative Effluent Characteristics
| Parameter | Natural Dyeing Effluent | Reactive Dyeing Effluent |
| Biological Oxygen Demand (BOD) (mg/L) | 200 - 582[9] | 276 - 1220[10][11] |
| Chemical Oxygen Demand (COD) (mg/L) | 3 to 4 times higher than standard limits[9] | 972 - 6240[10][11] |
| Total Dissolved Solids (TDS) (mg/L) | 1710 - 3130[9] | 1188 - 3927[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific research. The following sections provide methodologies for dyeing cotton with a representative natural dye (Madder) and a common class of reactive dye (Vinyl Sulfone).
Dyeing Cotton with Madder (Natural Dye)
1. Scouring:
-
Prepare a solution containing 5 g/L of a non-ionic detergent and 2 g/L of soda ash.
-
Immerse the cotton fabric in the solution at a liquor-to-goods ratio of 20:1.
-
Heat the bath to 90°C and maintain for 1 hour.
-
Rinse the fabric thoroughly with hot and then cold water.
2. Mordanting:
-
Prepare a mordant bath with 15% (on the weight of fabric) of alum (potassium aluminum sulfate).
-
Immerse the scoured cotton in the mordant bath at room temperature for at least 12 hours.
-
Remove the fabric and squeeze out the excess solution.
3. Dyeing:
-
Prepare the dyebath by dispersing 20% (on the weight of fabric) of madder root powder in water.
-
Immerse the mordanted cotton fabric in the dyebath.
-
Slowly raise the temperature to 80-90°C and maintain for 1 hour, with occasional stirring.
-
Allow the bath to cool down before removing the fabric.
4. Rinsing and Soaping:
-
Rinse the dyed fabric in cold water until the water runs clear.
-
Perform a soaping treatment with a 2 g/L non-ionic detergent solution at 60°C for 15 minutes.
-
Rinse thoroughly and air dry.
Dyeing Cotton with a Vinyl Sulfone Reactive Dye
1. Pre-treatment:
-
The cotton fabric is scoured and bleached using standard industrial procedures to ensure high absorbency and whiteness.
2. Dye Bath Preparation:
-
Dissolve the required amount of vinyl sulfone reactive dye (e.g., 2% on weight of fabric) in water at room temperature.
-
Add Glauber's salt (sodium sulfate) as an electrolyte (e.g., 60 g/L) to the dyebath.
-
Add a sequestering agent (e.g., 1 g/L) to prevent interference from hard water ions.
3. Dyeing Process:
-
Immerse the pre-treated cotton fabric in the dyebath at a liquor-to-goods ratio of 10:1.
-
Raise the temperature to 60°C and run for 30 minutes to allow for dye exhaustion.
-
Add soda ash (sodium carbonate) (e.g., 20 g/L) to the dyebath to increase the pH and initiate dye fixation.
-
Continue dyeing at 60°C for a further 60 minutes.
4. Post-treatment:
-
Drain the dyebath and rinse the fabric with cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Carry out a soaping treatment at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed dye.
-
Rinse thoroughly with hot and cold water and then dry.
Visualizing the Processes and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental chemical interactions between the dyes and cotton fibers.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. textilelearner.net [textilelearner.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Color fastness properties of different reactive dyes | PDF [slideshare.net]
- 6. jsaer.com [jsaer.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. vixra.org [vixra.org]
- 10. neptjournal.com [neptjournal.com]
- 11. researchgate.net [researchgate.net]
Assessing the performance of Reactive Black 39 in different textile fibers
A Comparative Performance Analysis of Reactive Black 39 in Textile Applications
This guide provides a detailed comparison of the performance of C.I. This compound with other alternative reactive dyes across various textile fibers, including cotton, wool, silk, and nylon. The information is intended for researchers, scientists, and professionals in drug development who may utilize dyed textiles in their studies. The comparison is based on experimental data for key performance indicators such as colorfastness to washing, light, and rubbing, as well as dye exhaustion and fixation rates.
Performance Comparison of Reactive Dyes
Reactive dyes are a class of colored organic substances that form a covalent bond with the fibers, leading to excellent wash fastness.[1][2][3] The performance of these dyes can vary significantly depending on the type of fiber and the specific reactive dye used.
On Cotton Fibers
Cotton, a cellulosic fiber, is one of the most common substrates for reactive dyes. The performance of this compound is compared with C.I. Reactive Black 5, another widely used black reactive dye.
Table 1: Performance Data on Cotton
| Performance Metric | This compound | C.I. Reactive Black 5 (Remazol Black B) | Alternative: Natural Dye (Diospyros Mollis Extract) |
| Colorfastness to Washing (ISO 105-C06) | 4-5[4] | 5[5] | 3[6] |
| Colorfastness to Light (Xenon Arc, ISO 105-B02) | 5-6[4][7] | 4[8] | 5-6[6] |
| Colorfastness to Rubbing (Dry, ISO 105-X12) | 4[7] | 5[5][9] | 3-4[6] |
| Colorfastness to Rubbing (Wet, ISO 105-X12) | 3[4] | 3-4[5][9] | 2-3[6] |
| Exhaustion Rate (%) | ~70-85% (Typical for bifunctional dyes)[1][2][10] | ~50-70% (Typical for monofunctional dyes)[1][2] | Not Applicable |
| Fixation Rate (%) | >80% (Typical for bifunctional dyes)[1][2][10] | >80%[8] | Not Applicable |
Note: The exhaustion and fixation rates for this compound are estimated based on typical values for bifunctional reactive dyes, as specific data was not available.
On Protein and Synthetic Fibers
The application of reactive dyes extends to protein fibers like wool and silk, and synthetic fibers like nylon. However, the dyeing mechanism and performance can differ from that on cotton.
Table 2: Performance Data on Wool, Silk, and Nylon
| Fiber Type | Performance Metric | This compound | C.I. Reactive Black 5 (Remazol Black B) | Alternative: Reactive Disperse Dyes |
| Wool | Colorfastness to Washing | Good (General expectation)[3] | Good[11] | 4-5[12] |
| Colorfastness to Light | Good (General expectation)[13] | Moderate[11] | Acceptable[12] | |
| Colorfastness to Rubbing | Good (General expectation) | Good[11] | 4-5[12] | |
| Silk | Colorfastness to Washing | Good (General expectation)[3] | Good[14] | 4-5[12] |
| Colorfastness to Light | Good (General expectation)[13] | Medium[14] | Acceptable[12] | |
| Colorfastness to Rubbing | Good (General expectation) | Good | 4-5[12] | |
| Nylon | Colorfastness to Washing | Good (General expectation)[3] | Good | 4-5[12] |
| Colorfastness to Light | Good (General expectation) | Moderate | Moderate[15] | |
| Colorfastness to Rubbing | Good (General expectation) | Good | 4-5[12] |
Note: Specific quantitative data for this compound on wool, silk, and nylon is limited. The performance is generally expected to be good based on the nature of reactive dyes. Data for C.I. Reactive Black 5 and reactive disperse dyes are provided as a reference.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Colorfastness to Washing (ISO 105-C06)
This method determines the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A specimen of the dyed textile is cut to a specified size (e.g., 40 mm x 100 mm). A multi-fiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool) is attached to the specimen.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing a standard reference detergent) and a set number of stainless-steel balls to simulate mechanical action.
-
Testing: The container is sealed and agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30 minutes).
-
Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the dyed specimen and the degree of staining on each of the adjacent fabric strips are assessed using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. The ratings range from 1 (poor) to 5 (excellent).
Colorfastness to Light (ISO 105-B02)
This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (Xenon arc lamp).
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder. A portion of the specimen is covered with an opaque mask.
-
Reference Materials: A set of blue wool lightfastness references (rated 1 to 8) are exposed alongside the test specimen.
-
Exposure: The specimens and references are exposed to the light from a Xenon arc lamp under controlled conditions of temperature and humidity within a lightfastness tester.
-
Assessment: The exposure is continued until a specified contrast is observed between the exposed and unexposed parts of the blue wool reference corresponding to the desired fastness level. The change in color of the test specimen is then compared to the changes in the blue wool references. The lightfastness is rated on a scale of 1 (very low) to 8 (very high).
Colorfastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the dyed textile (at least 140 mm x 50 mm) is mounted on the base of a crockmeter.
-
Rubbing Finger: A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
-
Dry Rubbing: The rubbing finger is moved back and forth along the specimen 10 times with a downward force of 9 N.
-
Wet Rubbing: A fresh rubbing cloth is wetted with distilled water to a specified pickup and the rubbing test is repeated on a different area of the specimen.
-
Assessment: The amount of color transferred to the dry and wet rubbing cloths is assessed by comparing them with the Grey Scale for assessing staining. The ratings range from 1 (heavy staining) to 5 (no staining).
Determination of Exhaustion and Fixation Rates
These parameters are crucial for assessing the efficiency of the dyeing process.
-
Exhaustion Rate (%E): This is the percentage of dye that has moved from the dyebath onto the fiber. It is calculated by measuring the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer. The formula is: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100
-
Fixation Rate (%F): This is the percentage of the exhausted dye that has chemically bonded with the fiber. To determine this, the unfixed dye is removed from the fabric through a rigorous washing process (soaping). The amount of dye in the washing liquor is measured spectrophotometrically. The fixation rate is then calculated.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the performance of a reactive dye on a textile fiber.
Caption: Workflow for assessing reactive dye performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bhargavimpex.com [bhargavimpex.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study on Characteristics and Antibacterial Capacity of Cotton Fabrics Dyed with Reactive Dye and Diospyros Mollis Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-and-e.com [b-and-e.com]
- 8. scribd.com [scribd.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. sdc.org.uk [sdc.org.uk]
- 12. d-nb.info [d-nb.info]
- 13. TSG Chapter VI. Treatment of Textiles - Section J. Compensation for Loss - MediaWiki [conservation-wiki.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Cytotoxicity Showdown: Reactive Black 39 and its Post-Degradation Byproducts
For Immediate Release
A comprehensive analysis of the cytotoxic profiles of the widely used textile dye, Reactive Black 39 (RB39), and its degradation byproducts reveals a significant reduction in toxicity following breakdown. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their effects on cell viability, supported by experimental data and detailed methodologies.
This compound, a prevalent diazo dye in the textile industry, has been the subject of environmental and health concerns due to its potential toxicity. Degradation of this complex molecule is a critical step in wastewater treatment; however, the cytotoxicity of the resulting byproducts is a key factor in determining the overall success of remediation strategies. This report synthesizes available data to compare the cytotoxic effects of the parent dye with its degradation metabolites.
Quantitative Cytotoxicity Comparison
A pivotal study investigating the biodegradation of Reactive Black 5 (RB5), a synonym for RB39, demonstrated a marked decrease in cytotoxicity after treatment with a bacterial consortium. The cytotoxicity of untreated RB39 was significant, but this was substantially mitigated in its biodegraded form.
| Compound | Cell Line | Assay | Cytotoxicity (%) | IC50 Value | Reference |
| This compound (Untreated) | Human Breast Epithelial Cells | MTT | 55.31 | - | [1] |
| This compound (Degraded) | Human Breast Epithelial Cells | MTT | 14.45 | - | [1] |
| Phthalic Acid (Degradation Byproduct) | Rat Insulinoma (INS-1) cells | MTT | Induces apoptosis | - | [2] |
| Mouse | - | - | 550 mg/kg (LD50) | [3] |
Identified Degradation Byproducts of this compound
Several studies have identified the following compounds as byproducts of RB39 degradation:
-
2-((4-aminobenzene)sulfonyl)ethoxy)sulfonic acid
-
1,2,7-triamino-8-hydroxy-3,6-naphthalinedisulfonate (TAHNDS)
-
2,7,8-Triaminonaphthalen-1-ol
-
3,6,8-trihyroxynapthalene
-
Phthalic acid
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of textile dyes and their byproducts.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., human breast epithelial cells, HepG2, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Expose the cells to various concentrations of this compound or its degradation byproducts for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMEM alone) should be included.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) can be calculated from the dose-response curve.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Calculation: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both stains.
2. Caspase Activity Assay:
This assay measures the activity of caspases, which are key proteases in the apoptotic signaling cascade.
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Caspase Reaction: Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) conjugated to a fluorescent or colorimetric reporter to the cell lysate.
-
Signal Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
Visualizing the Processes
To better understand the experimental procedures and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Azo dye-induced apoptosis signaling pathway.
Conclusion
The available evidence strongly indicates that the degradation of this compound leads to a significant reduction in its cytotoxicity. While the parent dye exhibits considerable toxic effects on human cells, its byproducts are demonstrably less harmful. This underscores the importance of effective bioremediation strategies in mitigating the environmental impact of textile industry effluents. Further research is warranted to determine the specific cytotoxic profiles of each individual degradation byproduct to gain a more granular understanding of the detoxification process. The experimental protocols and proposed signaling pathway outlined in this guide provide a framework for future investigations in this critical area of research.
References
Comparative Guide to Cross-Reactivity of Reactive Black 39 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Reactive Black 39 in common immunoassay platforms. Due to a lack of direct experimental studies on this specific dye, this document extrapolates potential interferences based on its chemical structure as a di-azo compound containing a triazine ring. This information is contrasted with the well-characterized performance of standard immunoassay labels.
Data Presentation: Comparative Analysis of Immunoassay Labels
The following tables summarize the potential performance of this compound as an interfering substance compared to established, non-interfering labels used in immunoassays.
Table 1: General Properties and Potential for Interference
| Feature | This compound (Hypothetical) | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) | Fluorescent Dyes (e.g., Alexa Fluor®, FITC) |
| Signal Generation | Colorimetric (intrinsic color) | Enzymatic (colorimetric, chemiluminescent, or fluorescent substrate) | Enzymatic (colorimetric, chemiluminescent, or fluorescent substrate) | Direct fluorescence |
| Chemical Class | Di-azo dye with a triazine group | Glycoprotein enzyme | Glycoprotein enzyme | Various (e.g., cyanine, rhodamine) |
| Potential for Non-Specific Binding | High (due to charged groups and aromatic rings) | Low to moderate (requires blocking) | Low to moderate (requires blocking) | Low to moderate (can be formulation-dependent) |
| Potential for Cross-Reactivity | High (potential for antibody binding to dye structure) | Low (well-characterized) | Low (well-characterized) | Very Low (structurally distinct from biological molecules) |
| Source of Interference | - Direct colorimetric interference- Antibody cross-reactivity with azo or triazine structures- Protein aggregation | Endogenous peroxidases in some samples | Endogenous phosphatases in some samples | Autofluorescence from sample components |
Table 2: Performance in Common Immunoassay Platforms
| Immunoassay Platform | Potential Impact of this compound | Standard Performance with HRP/AP | Standard Performance with Fluorescent Dyes |
| ELISA (Colorimetric) | High risk of false positives due to intrinsic color and potential for non-specific binding to plate and antibodies. | High signal-to-noise ratio with appropriate substrates.[1][2] | Not typically used for absorbance-based ELISA. |
| ELISA (Fluorescent) | Potential for signal quenching or autofluorescence, leading to inaccurate results. | High sensitivity with fluorescent substrates.[2] | High sensitivity and broad dynamic range.[3] |
| Western Blotting | High background staining on the membrane, obscuring specific bands. | High sensitivity with chemiluminescent or colorimetric detection.[1] | High sensitivity and multiplexing capability. |
| Flow Cytometry | Potential for non-specific binding to cells and interference with fluorescent channels. | Not typically used. | Standard for this application, with a wide array of spectrally distinct dyes available.[4] |
Experimental Protocols
The following are detailed methodologies for assessing the cross-reactivity and interference of a substance like this compound in a sandwich ELISA format. These protocols are based on established immunoassay validation guidelines.
Protocol for Assessing Direct Interference in Sandwich ELISA
Objective: To determine if this compound interferes with the colorimetric or fluorescent signal generation of the assay.
Materials:
-
Pre-coated 96-well microplate with capture antibody.
-
Analyte standard.
-
Detection antibody conjugated to HRP or AP.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Diluent/blocking buffer (e.g., PBS with 1% BSA).
-
This compound stock solution.
-
Chromogenic (e.g., TMB) or fluorogenic substrate.
-
Stop solution (if applicable).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay diluent, ranging from expected concentrations down to zero.
-
Run the ELISA protocol as standard, but in the final step, add the this compound dilutions to wells instead of the analyte.
-
Add the detection antibody and substrate according to the standard protocol.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: Compare the signal from wells with this compound to the blank wells (no analyte, no dye). A significant increase in signal indicates direct colorimetric or fluorometric interference.
Protocol for Assessing Cross-Reactivity with Assay Antibodies
Objective: To determine if the assay antibodies (capture or detection) bind to this compound, leading to a false-positive signal.
Procedure (based on a sandwich ELISA):
-
Prepare a serial dilution of this compound in the assay diluent.
-
Coat the microplate with the capture antibody as per the standard protocol.
-
Block the plate.
-
Add the this compound dilutions to the wells (in place of the analyte) and incubate.
-
Wash the wells thoroughly.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells thoroughly.
-
Add the substrate and measure the signal.
-
Analysis: A dose-dependent signal that increases with the concentration of this compound indicates cross-reactivity, where the dye is being bound by both the capture and detection antibodies, mimicking the presence of the analyte.
Protocol for Assessing Non-Specific Binding
Objective: To determine if this compound binds non-specifically to the microplate surface or blocking proteins.
Procedure:
-
Use a microplate that has been blocked but contains no capture antibody.
-
Add a serial dilution of this compound to the wells and incubate.
-
Wash the wells thoroughly.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash and add substrate.
-
Measure the signal.
-
Analysis: Any signal generated in this setup suggests that this compound is binding non-specifically to the blocked plate surface and is subsequently recognized by the detection antibody, or that the detection antibody itself is binding non-specifically in the presence of the dye.
Visualizations
Caption: Potential mechanism of this compound interference in a sandwich ELISA.
Caption: Experimental workflow for assessing immunoassay interference by a test compound.
Caption: Logical flowchart for troubleshooting suspected immunoassay interference.
References
- 1. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 2. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 3. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 4. jacksonimmuno.com [jacksonimmuno.com]
A Comparative Guide to the Applications of Diazo Reactive Dyes
Diazo reactive dyes are a versatile class of organic compounds characterized by a diazo functional group (-N=N-) linked to a reactive system. This structure enables them to form stable, covalent bonds with various substrates, making them highly valuable in diverse scientific and industrial fields. While their most prominent application is in the textile industry for dyeing cellulosic fibers, their unique chemical reactivity has also been harnessed for advanced applications in biotechnology and drug development, particularly in the realm of bioorthogonal chemistry.
This guide provides a comparative overview of the applications of diazo reactive dyes in both textiles and bioconjugation. It details their performance against common alternatives, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting appropriate chemical tools for their specific needs.
Application in Textile Dyeing
In the textile industry, the term "reactive dye" refers to a dye that forms a covalent bond with the fiber, leading to excellent color fastness.[1][2] Many of these dyes are based on azo chromophores, which are synthesized via diazo compounds. They are the most widely used dyes for cotton due to their bright shades, ease of application, and superior fastness properties compared to direct dyes.[3][4] The performance of these dyes is often compared with other reactive dye classes, such as those based on vinyl sulfone (VS) or monochlorotriazine (MCT) reactive groups.[4][5]
Performance Comparison of Reactive Dye Classes
The choice of reactive dye depends on the desired shade, cost, and required fastness properties. The performance is typically evaluated based on fixation efficiency (the percentage of dye that covalently bonds to the fiber) and fastness ratings according to ISO standards (e.g., wash, rub, and light fastness).
| Parameter | Diazo-Based Dyes (General) | Vinyl Sulfone (VS) Dyes | Monochlorotriazine (MCT) Dyes | Alternative: Vat Dyes |
| Reactive Group Type | Varies (often VS or Triazine) | Sulfatoethyl sulfone | Halogenated Triazine | N/A (Insoluble pigment) |
| Application Temp. | Varies ("Cold" or "Hot" Brand) | ~60°C (Medium) | ~80°C ("Hot" Brand)[5] | 60-80°C |
| Fixation Efficiency | Good to Excellent (Typically 70-95%) | High (up to 92% for bifunctional VS)[6] | Good (~70-80%) | N/A |
| Wash Fastness (ISO 105-C06) | Excellent (Grade 4-5)[3] | Excellent (Grade 4-5) | Excellent (Grade 4-5) | Superior (Grade 5)[7] |
| Rub Fastness (ISO 105-X12) | Good to Excellent (Grade 4-5) | Good to Excellent (Grade 4-5) | Good to Excellent (Grade 4-5) | Excellent (Grade 4-5)[7] |
| Light Fastness (ISO 105-B02) | Good to Very Good (Grade 4-6)[3] | Good to Very Good (Grade 4-6) | Good to Very Good (Grade 4-6) | Excellent (Grade 6-7)[7] |
| Shade Range | Full range, very bright[2] | Full range, very bright[8] | Full range, bright[5] | Generally duller shades[2] |
| Key Feature | Versatile and widely used chromophore. | Good all-round fastness and reactivity.[8] | Good stability, suitable for printing.[5] | Highest overall fastness.[7] |
Note: Fastness is graded on a scale of 1 (poor) to 5 (excellent), except for light fastness which is graded 1 to 8.[7][9]
Experimental Protocol: Exhaust Dyeing of Cotton with a Hot Brand Reactive Dye
This protocol describes a typical laboratory-scale exhaust dyeing process for cotton fabric. The procedure involves three main stages: exhaustion of the dye onto the fiber, fixation under alkaline conditions, and washing off the unfixed dye.[10][11][12]
Materials:
-
Scoured and bleached cotton fabric
-
Hot brand reactive dye (e.g., based on an MCT reactive group)
-
Glauber's salt (Na₂SO₄) or Common Salt (NaCl)
-
Soda ash (Na₂CO₃)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
-
Soaping agent (neutral detergent)
-
Laboratory dyeing apparatus
Procedure:
-
Dye Bath Preparation: Prepare the dye bath with water at 40-50°C. Add the wetting agent (e.g., 1 g/L) and sequestering agent (e.g., 0.5 g/L). Set the liquor ratio (M:L), for example, 1:20.[10][13]
-
Dyeing - Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath and run for 5-10 minutes to ensure even wetting.
-
Add the pre-dissolved reactive dye solution (e.g., 1% on weight of fabric).[13]
-
Run for 10 minutes, then begin portion-wise addition of the electrolyte (e.g., Glauber's salt, 60-80 g/L) over 15-20 minutes.[10] The salt reduces the negative charge on the cotton fiber, promoting dye exhaustion.[3]
-
Raise the temperature to the target for fixation (e.g., 80-90°C for a hot brand dye) over 20-30 minutes.[10]
-
Continue running at this temperature for another 20-30 minutes to ensure maximum dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Washing Off:
-
Drain the dye bath.
-
Rinse the fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) at 60°C for 10 minutes.[10][13]
-
Soap the fabric at the boil (95-100°C) with a neutral detergent (e.g., 1 g/L) for 10-15 minutes to remove unfixed and hydrolyzed dye.[10] This step is critical for achieving high wet fastness.[14]
-
Rinse with hot water, then cold water, until the water runs clear.
-
-
Drying: Squeeze the excess water from the fabric and dry it.
Application in Bioconjugation and Bioimaging
Beyond textiles, the unique reactivity of the diazo group has been exploited in chemical biology for the targeted labeling of biomolecules.[15] In this context, the diazo group functions as a "bioorthogonal chemical reporter," a small, stable functional group that can be incorporated into biomolecules and then selectively reacted with a probe molecule inside a complex biological environment.[1][16] This strategy is a cornerstone of modern chemical biology for studying proteins, glycans, and other cellular components.
The key reaction is the strain-promoted alkyne-diazo cycloaddition (SPADC), a catalyst-free "click chemistry" reaction where a diazo compound reacts with a strained cyclooctyne.[17][18] This approach is an alternative to the more established strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is primarily judged by its kinetics, quantified by the second-order rate constant (k₂). A higher rate constant allows for efficient labeling at the low concentrations typical in biological systems. Diazo compounds offer a highly tunable platform where reactivity can be modulated to be either faster or slower than their azide counterparts.[18][19]
| Reaction Type | Reactants | Typical k₂ (M⁻¹s⁻¹) | Key Features & Comparison |
| SPADC | Strained Alkyne + Diazo | 0.045 – >10¹[16][18] | Highly tunable reactivity. Can be faster than SPAAC.[18] Some diazo compounds are less stable than azides but can be chemoselective in the presence of azides.[15][17] Fluorogenic versions show a >10,000-fold increase in brightness upon reaction.[20] |
| SPAAC | Strained Alkyne + Azide | 10⁻³ – 1[21] | The most common catalyst-free click reaction. Azides are exceptionally stable and bioorthogonal. Rate is highly dependent on the cyclooctyne structure.[22] |
| CuAAC | Terminal Alkyne + Azide | 10¹ – 10⁴[21] | Copper(I)-catalyzed. Very fast and efficient but the copper catalyst can be toxic to living systems, limiting in vivo applications.[22][23] |
| IEDDA | Tetrazine + Strained Alkene | 1 – 10⁶[21] | Inverse-electron-demand Diels-Alder. Extremely fast kinetics, among the fastest bioorthogonal reactions available.[24] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻⁴[20] | One of the first bioorthogonal reactions developed. Slower kinetics compared to modern click reactions.[24] |
Experimental Protocol: Two-Step Bioorthogonal Labeling of a Protein
This protocol outlines a general strategy for labeling a target protein with a fluorescent probe using a diazo reporter group.
Materials:
-
Purified target protein (e.g., Lysozyme)
-
Diazoacetate N-hydroxysuccinimide (NHS) ester (for labeling lysine residues)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
A strained alkyne conjugated to a fluorescent dye (e.g., DIBO-Fluorophore)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Step 1: Incorporation of the Diazo Reporter Group:
-
Dissolve the purified protein in PBS buffer (pH ~8.0 for efficient amine labeling) to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the diazoacetate NHS ester in an organic solvent like DMSO.
-
Add a 5- to 20-fold molar excess of the diazo-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The NHS ester will react with primary amines (lysine side chains and the N-terminus) on the protein surface, attaching the diazoacetyl group.[15][16]
-
Remove the unreacted diazo-NHS ester by passing the reaction mixture through a desalting SEC column, eluting with PBS (pH 7.4).
-
The resulting solution contains the diazo-functionalized protein.
-
-
Step 2: Bioorthogonal Reaction with a Fluorescent Probe:
-
To the solution of the diazo-functionalized protein, add the strained alkyne-fluorophore conjugate. A 2- to 10-fold molar excess is typically sufficient.
-
Incubate the reaction for 1-24 hours at 37°C. The strain-promoted cycloaddition will occur, covalently linking the fluorophore to the protein via a stable pyrazole linkage.[16]
-
Remove the excess unreacted alkyne-fluorophore probe using another round of SEC or dialysis.
-
The final product is the fluorescently labeled protein, ready for use in imaging or other downstream applications. The success of the labeling can be confirmed by fluorescence spectroscopy and mass spectrometry.
-
References
- 1. Diazo group as a new chemical reporter for bioorthogonal labelling of biomolecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. textilelearner.net [textilelearner.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. textileschool.com [textileschool.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]
- 9. Colour fastness | Centexbel [centexbel.be]
- 10. textilestudycenter.com [textilestudycenter.com]
- 11. textiletrainer.com [textiletrainer.com]
- 12. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. jmest.org [jmest.org]
- 15. raineslab.com [raineslab.com]
- 16. Diazo group as a new chemical reporter for bioorthogonal labelling of biomolecules - RSC Advances (RSC Publishing) DOI:10.1039/C4RA08861A [pubs.rsc.org]
- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
A Comparative Performance Analysis of Reactive Black 39 and Reactive Black 5
In the competitive landscape of textile dyes, performance and reliability are paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Reactive Black 39 against the industry-standard Reactive Black 5, focusing on key performance metrics supported by experimental data. This analysis aims to equip professionals with the necessary information to make informed decisions for their specific applications.
Executive Summary
Reactive dyes are a cornerstone in the dyeing of cellulosic fibers due to their ability to form strong, covalent bonds with the substrate, resulting in excellent wash fastness. Reactive Black 5, a bifunctional dye, is a widely recognized industry benchmark known for its high fixation and overall robust performance. This compound, another prominent black dye, is also utilized in various printing and dyeing applications. This guide delves into a comparative analysis of their performance based on available data.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance indicators for this compound and Reactive Black 5. It is important to note that the data has been compiled from various sources, and as such, testing conditions may not be identical.
Table 1: General Properties and Structure
| Property | This compound | Reactive Black 5 |
| C.I. Name | This compound | Reactive Black 5 |
| CAS Number | 68259-02-9[1][2] | 17095-24-8 |
| Molecular Formula | C25H14ClN10Na5O16S5[3] | C26H21N5Na4O19S6 |
| Reactive System | Information not available | Bifunctional (Vinyl Sulfone) |
Table 2: Comparative Fastness Properties
| Fastness Test | This compound | Reactive Black 5 |
| Light Fastness | 6-7 (ISO 105 B02)[3] | Good[4] |
| Wash Fastness (Color Change) | 5 (ISO 105 E01, Severe)[5] | 5 (with fixative)[6][7] |
| Wash Fastness (Staining) | 4-5 (on Cotton)[5] | - |
| Perspiration Fastness (Alkaline) | 4-5 (Effect), 5 (Stain)[5] | Good[4] |
| Perspiration Fastness (Acid) | 4 (Effect), 5 (Stain)[5] | Good[4] |
| Water Fastness (Severe) | 5 (Effect), 4-5 (Stain)[5] | - |
| Rubbing Fastness (Dry) | 4-5[5] | 5 (with fixative)[6][7] |
| Rubbing Fastness (Wet) | 3-4[5] | 3-4 (with fixative)[6][7] |
Table 3: Performance in Dyeing Processes
| Performance Metric | This compound | Reactive Black 5 |
| Fixation Rate (%) | Data not available | Generally 70-85% for bifunctional dyes[8] |
| Exhaustion Rate (%) | Data not available | Generally higher for bifunctional dyes[5] |
| Color Yield (K/S) | Data not available | Data not available in comparative studies |
| Solubility | >300 g/L[5] | Data not available |
Discussion of Performance
Reactive Black 5's bifunctional nature generally leads to a higher fixation rate, typically in the range of 70-85%, as compared to monofunctional reactive dyes which are generally in the 50-70% range.[8] This increased efficiency in forming covalent bonds with the fiber results in less hydrolyzed dye that needs to be washed off, which is both economically and environmentally beneficial.
The fastness properties of both dyes are generally good to excellent. For this compound, the light fastness rating of 6-7 is very high, indicating excellent stability to light exposure.[3] Its wash, perspiration, and water fastness ratings are also very good.[5] Similarly, studies on Reactive Black 5 show excellent wash and rubbing fastness, particularly when a dye fixative is used.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of reactive dyes.
Determination of Dye Fixation and Exhaustion Rates
Objective: To quantify the percentage of dye that chemically bonds with the fiber (fixation) and the percentage of dye removed from the dyebath by the fiber (exhaustion).
Methodology:
-
Dyeing: A known weight of textile substrate (e.g., cotton fabric) is dyed in a solution containing a precise concentration of the reactive dye under controlled conditions of temperature, time, pH, and liquor ratio.
-
Exhaustion Measurement: After the dyeing cycle, the concentration of the dye remaining in the dyebath is measured spectrophotometrically. The exhaustion rate (E) is calculated using the following formula: E (%) = [(C₀ - C₁) / C₀] x 100 where C₀ is the initial concentration of the dye and C₁ is the final concentration of the dye in the dyebath.
-
Washing: The dyed fabric is subjected to a rigorous washing process to remove any unfixed, hydrolyzed dye. This typically involves rinsing with cold water, followed by soaping at a high temperature (e.g., 95°C) with a standard detergent, and then further rinsing until the rinse water is clear.
-
Fixation Measurement: The amount of fixed dye on the washed fabric is determined. This can be done by stripping the dye from the fabric using a suitable solvent and measuring its concentration spectrophotometrically, or by dissolving the dyed fabric in a solvent (e.g., sulfuric acid) and measuring the absorbance of the solution. The fixation rate (F) is calculated as: F (%) = (Amount of dye fixed on fiber / Amount of dye taken for dyeing) x 100
Color Fastness Testing
Standardized methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are used to ensure the comparability of fastness properties.
-
Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics and agitated in a soap solution under specified conditions of time and temperature. The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using a grey scale.
-
Rubbing Fastness (ISO 105-X12): A dry and a wet undyed cotton cloth are rubbed against the dyed specimen using a crockmeter for a specified number of cycles. The staining of the rubbing cloths is then evaluated using a grey scale.
-
Light Fastness (ISO 105-B02): A dyed specimen is exposed to a controlled artificial light source that mimics natural sunlight for a specified period. The fading of the specimen is assessed by comparing it with a set of blue wool standards that have known lightfastness.
Visualizing the Dye-Fiber Interaction and Evaluation Workflow
To better understand the mechanisms and processes involved, the following diagrams are provided.
Conclusion
Both this compound and Reactive Black 5 demonstrate strong performance characteristics, particularly in terms of fastness properties. Reactive Black 5, as a bifunctional dye, is expected to offer higher fixation and exhaustion rates, leading to more efficient and environmentally conscious dyeing processes. The available data indicates that this compound also provides excellent fastness, making it a viable option for various applications.
For a definitive selection, it is recommended that researchers and professionals conduct their own comparative experiments under their specific processing conditions. This will provide the most accurate and relevant data for their intended application, ensuring optimal results in terms of color, fastness, and process efficiency.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics [mdpi.com]
Degradation of Reactive Black 39: A Comparative Guide to Advanced Oxidation Processes
The textile industry is a major contributor to water pollution, with azo dyes like Reactive Black 39 (RB 39) being a significant concern due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of these recalcitrant pollutants. This guide provides a comprehensive comparison of the efficacy of various AOPs for the degradation of this compound, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Comparative Efficacy of Advanced Oxidation Processes
Advanced Oxidation Processes leverage the generation of highly reactive hydroxyl radicals (•OH) to break down complex organic molecules into simpler, less harmful substances. The effectiveness of these processes for the degradation of azo dyes, including this compound and its close structural analog Reactive Black 5 (RB5), has been extensively studied. The following table summarizes the performance of different AOPs based on reported degradation efficiencies and total organic carbon (TOC) removal, which indicates the extent of mineralization.
| Advanced Oxidation Process | Target Dye | Degradation Efficiency (%) | TOC Removal (%) | Optimal Conditions | Reference |
| Ozonation (O₃) | Reactive Black 5 | ~70 - 96 | ~52 - 96 | pH: 7-12, Ozone Flowrate: 60 LPH | [1] |
| Catalytic Ozonation (O₃/Catalyst) | Reactive Black 5 | >98 | 96 | pH: 7, Catalyst: 1 g/L, Ozone Flowrate: 60 LPH | [1] |
| Fenton (Fe²⁺/H₂O₂) | Novacron Black (mixture of RB39 and another reactive dye) | ~82 | Not specified | pH: 3, [Fe²⁺]: 5 mg/L, [H₂O₂]: 100 mg/L | [2] |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Novacron Black (mixture of RB39 and another reactive dye) | >94 | Not specified | pH: 3, [Fe²⁺]: 2 mg/L, [H₂O₂]: 100 mg/L | [2] |
| Photocatalysis (UV/ZnO-CeO₂) | Reactive Black Dye | ~85 | Not specified | Catalyst Ratio: 1:1, Reaction Time: 90 min | [3] |
| Photocatalysis (UV/TiO₂) | Reactive Black 5 | >90 | 76 | Catalyst Dose: 1.0 g/L, pH: 3 | [4] |
| Photocatalysis (UV/ZnO) | Reactive Black 5 | >95 | 82 | Catalyst Dose: 1.25 g/L, pH: 3 | [4] |
| Electrochemical Oxidation | Reactive Black 5 | >99 (Decolorization) | Not specified | Current Density: 10-100 mA/cm², Anode: BDD, Pt, or Ti/IrO₂ | [5] |
Note: Much of the available detailed quantitative data is for Reactive Black 5 (RB5), a structurally similar and often co-occurring component in commercial "Reactive Black" dyes. This data is used as a close proxy for the performance on this compound.
General Mechanism of Advanced Oxidation Processes
The fundamental principle behind all AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals. These radicals initiate a series of oxidation reactions that lead to the breakdown of the complex dye molecule into smaller intermediates and ultimately to complete mineralization into carbon dioxide, water, and inorganic ions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the efficacy of different AOPs. The following sections outline typical methodologies for the degradation of this compound.
Ozonation
A batch or semi-batch reactor is typically used, equipped with a gas diffuser to bubble ozone gas through the aqueous dye solution.
-
Sample Preparation: A stock solution of this compound is prepared in deionized water to the desired initial concentration (e.g., 100 mg/L).
-
Reactor Setup: The reactor is filled with the dye solution, and the pH is adjusted to the desired value (e.g., 7-12) using NaOH or H₂SO₄.
-
Ozone Generation: Ozone is produced from an oxygen feed gas using an ozone generator.
-
Reaction: Ozone is bubbled through the solution at a constant flow rate (e.g., 60 LPH). For catalytic ozonation, a specific amount of catalyst (e.g., 1 g/L) is added to the solution before introducing ozone.
-
Sampling and Analysis: Aliquots are withdrawn at regular time intervals. The degradation of the dye is monitored by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer. TOC analysis is performed to determine the extent of mineralization.
Fenton and Photo-Fenton Processes
These processes are typically carried out in a batch reactor under acidic conditions.
-
Sample Preparation: An aqueous solution of this compound is prepared.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range (typically 2.5-3.5) using H₂SO₄.
-
Catalyst Addition: A calculated amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution to achieve the desired Fe²⁺ concentration (e.g., 2-5 mg/L).
-
Reaction Initiation: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂) to the desired concentration (e.g., 100 mg/L).
-
Photo-Fenton Variation: For the photo-Fenton process, the reactor is irradiated with a UV lamp (e.g., mercury vapor lamp) or exposed to solar radiation.
-
Sampling and Analysis: Samples are collected at specific time points. The reaction is quenched by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst. The samples are then filtered and analyzed for dye concentration and TOC.
Photocatalysis
This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which is activated by UV or visible light.
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 1.0-1.25 g/L) is suspended in the this compound solution.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: The suspension is then irradiated with a light source (e.g., UV lamp or solar simulator).
-
Sampling and Analysis: Samples are taken at regular intervals, and the catalyst is separated by centrifugation or filtration. The supernatant is then analyzed for dye concentration and TOC.
Electrochemical Oxidation
This method utilizes an electrochemical cell with specific anode and cathode materials.
-
Electrochemical Cell Setup: An electrochemical reactor is set up with a suitable anode (e.g., Boron-Doped Diamond - BDD, Platinum - Pt, or mixed metal oxide coated titanium - Ti/IrO₂) and a cathode.
-
Electrolyte Addition: An electrolyte, such as NaCl or Na₂SO₄, is added to the this compound solution to increase its conductivity.
-
Electrolysis: A constant current density (e.g., 10-100 mA/cm²) is applied across the electrodes.
-
Sampling and Analysis: Samples are withdrawn from the reactor at different time intervals and analyzed for dye concentration and mineralization.
Experimental Workflow
The general workflow for conducting a comparative study on the degradation of this compound using different AOPs is illustrated below.
References
Validating Reactive Black 39 as a Hydrogeological Tracking Dye: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is paramount for the success of hydrogeological investigations, providing crucial insights into groundwater flow paths, velocity, and contaminant transport. While fluorescent dyes like Rhodamine WT and Uranine have long been the standard, the potential of other compounds, such as reactive dyes, warrants exploration. This guide provides a comparative analysis of Reactive Black 39 against established fluorescent tracers, offering available experimental data to validate its potential as a tracking dye in hydrogeology.
Introduction to Tracer Dyes in Hydrogeology
Tracer dyes are substances introduced into a groundwater system to track the movement of water. Ideal tracers are highly detectable at low concentrations, non-toxic, stable in the subsurface environment, and exhibit flow characteristics similar to water. Tracers are broadly categorized as conservative or reactive. Conservative tracers, like Rhodamine WT, have minimal interaction with the aquifer matrix, primarily illustrating the physical transport of water.[1] Reactive tracers, on the other hand, interact with the surrounding geological media, which can provide additional information about the aquifer's geochemical properties.[1] this compound, an azo dye, falls into the category of reactive compounds, and its utility as a tracer depends on the predictability of its interactions.[1][2]
Comparative Analysis of Tracer Dyes
This section compares the physicochemical properties and performance characteristics of this compound with three commonly used hydrogeological tracer dyes: Rhodamine WT, Uranine (Fluorescein), and Eosine.
| Property | This compound | Rhodamine WT | Uranine (Fluorescein) | Eosine |
| Chemical Class | Double Azo Dye[3] | Xanthene Dye[4] | Xanthene Dye[5] | Xanthene Dye[6] |
| Molecular Formula | C25H14ClN10Na5O16S5[3] | C29H29N2O5Na2Cl | C20H10Na2O5 | C20H6Br4Na2O5 |
| Molecular Weight ( g/mol ) | 1021.16[3] | 567 | 376.27 | 691.85 |
| Color in Water | Blue-black[3] | Reddish-orange | Yellow-green fluorescence[5] | Red/Pink |
| Toxicity | Harmful if swallowed; may cause skin and eye irritation.[7] Mutagenicity data reported.[7] | Considered non-toxic at concentrations used in environmental studies. | Low toxicity.[5] | Generally low toxicity.[6] |
| Detection Method | UV-Vis Spectrophotometry[8] | Fluorometry | Fluorometry[9] | Fluorometry[6] |
| Max. Absorbance/Excitation (nm) | ~597[8] | ~558[4] | ~490[10] | ~516[9] |
| Emission Wavelength (nm) | Not Applicable | ~583[4] | ~512[10] | ~540-545[11] |
| Reported Detection Limit | 0.10-0.17 mg/L (spectrophotometry for similar reactive dyes)[12] | 0.1 µg/L (0.1 ppb)[13] | 0.003 µg/L (at pH 9)[9] | 0.050 ppb (in elutant)[11] |
| Sorption Potential | High on clays (bentonite) and organic carbon.[14] Considered a reactive tracer.[1][15] | Low sorption, considered largely conservative.[4] | Low sorptive tendency, but can be affected by low pH.[16] | Moderate sorption potential.[6] |
| Stability | Stable under normal temperatures and pressures.[7] Susceptible to photodegradation.[17] | Stable in water, degrades through photolysis.[4] | Photochemically unstable; may lose fluorescence at pH < 5.0.[16] | Generally stable in typical groundwater conditions.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate application and analysis of tracer dyes. Below are representative protocols for spectrophotometric analysis of a reactive dye and a standard fluorometric tracer test.
Protocol 1: Spectrophotometric Analysis of this compound
This protocol is adapted from methodologies used for the analysis of reactive dyes in aqueous solutions.[8][12]
Objective: To determine the concentration of this compound in water samples.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound stock solution (e.g., 1000 mg/L)
-
Deionized water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound (e.g., 0.5, 1, 2, 5, 10, 15 mg/L) by diluting the stock solution with deionized water in volumetric flasks.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the maximum absorbance for this compound (~597 nm).[8]
-
-
Calibration Curve:
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following Beer's Law within the tested range.[12]
-
-
Sample Analysis:
-
Collect groundwater samples from monitoring points.
-
Filter the samples using a 0.45 µm syringe filter to remove any suspended solids.
-
Measure the absorbance of the filtered samples at 597 nm.
-
Use the calibration curve to determine the concentration of this compound in the samples.
-
Protocol 2: Fluorometric Tracer Test using Rhodamine WT
This protocol is a generalized procedure based on standard guidelines for fluorescent dye tracing.[18]
Objective: To determine groundwater flow path and velocity.
Materials:
-
Rhodamine WT dye (20% solution)[19]
-
Field fluorometer
-
Charcoal samplers (for passive monitoring)[18]
-
Autosampler or manual water sampling equipment
-
GPS for location mapping
Procedure:
-
Pre-Injection (Background) Monitoring:
-
Before dye injection, collect water samples and/or deploy charcoal samplers at all monitoring locations to determine background fluorescence levels.[11]
-
-
Dye Injection:
-
Calculate the required mass of dye based on the estimated flow rate, travel distance, and desired peak concentration (typically below 10 µg/L at any potential user withdrawal point).
-
Dilute the concentrated Rhodamine WT solution with an equal volume of methanol to achieve neutral buoyancy.[20]
-
Inject the dye as a slug into the injection point (e.g., sinkhole, injection well). Record the exact time and volume of injection.
-
-
Sample Collection:
-
Active Sampling: Use an in-situ fluorometer to continuously measure fluorescence at a key monitoring point or collect discrete water samples at predetermined intervals using an autosampler or by hand. The frequency of sampling should be higher around the expected arrival time of the tracer peak.
-
Passive Sampling: Retrieve charcoal samplers at regular intervals (e.g., daily or weekly) and replace them with new ones.[18]
-
-
Sample Analysis:
-
Water Samples: Analyze directly using a calibrated field or lab fluorometer.
-
Charcoal Samplers: Elute the adsorbed dye from the charcoal in the lab using a basic alcohol solution. Analyze the eluent with a spectrofluorophotometer.[11]
-
-
Data Interpretation:
-
Plot the concentration versus time to generate a breakthrough curve.
-
The time from injection to the peak concentration at a monitoring point is used to calculate the average groundwater velocity.
-
Visualization of Workflows and Concepts
Conclusion and Recommendations
The validation of this compound as a hydrogeological tracking dye is currently limited by the lack of direct field studies comparing its performance to conventional tracers. Based on available data, several key points emerge:
-
Detection: this compound is detectable via UV-Vis spectrophotometry, a common and accessible analytical technique. However, its detection limit appears to be significantly higher (less sensitive) than the fluorometric detection of dyes like Uranine and Rhodamine WT.[9][12][13] This would necessitate the injection of a much larger dye mass, increasing costs and the potential for environmental impact.
-
Reactivity and Sorption: As a reactive dye with multiple sulfonate groups, this compound is expected to have a high affinity for sorption onto clay minerals and organic matter, as demonstrated in studies with bentonite.[14] This makes it unsuitable as a conservative tracer for determining groundwater velocity, as its movement would be retarded relative to the water flow. However, this reactivity could potentially be exploited to characterize the sorptive properties of an aquifer, provided its interaction mechanisms are well-calibrated.
-
Stability: While chemically stable, its susceptibility to photodegradation makes it less ideal for surface water applications or where groundwater discharges to sunlit springs.[7][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Flow tracer - Wikipedia [en.wikipedia.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. cncolorchem.com [cncolorchem.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. imwa.de [imwa.de]
- 10. researchgate.net [researchgate.net]
- 11. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 12. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 13. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. researchgate.net [researchgate.net]
- 18. dyetracing.com [dyetracing.com]
- 19. fondriest.com [fondriest.com]
- 20. open.alberta.ca [open.alberta.ca]
A Comparative Guide to the Inter-Laboratory Analysis of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Reactive Black 39. In the absence of a formally published inter-laboratory validation study for this specific dye, this document synthesizes established analytical techniques and typical performance data to present a model for such a comparison. The information herein is intended to guide laboratories in the selection and validation of methods for the analysis of this compound, promoting consistency and comparability of results across different research settings.
This compound is a multifunctional azo dye used in the textile industry.[1][2][3] Its complex structure and potential for environmental release necessitate robust and reliable analytical methods for its quantification in various matrices, including wastewater and textile effluents. The most common and effective techniques for the analysis of azo dyes are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. Below is a summary of the typical performance characteristics of these two methods, presented as a hypothetical inter-laboratory study involving three laboratories.
Table 1: Hypothetical Inter-Laboratory Performance Data for this compound Analysis
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 mg/L | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.3 mg/L | 0.03 mg/L |
| Accuracy (% Recovery) | ||
| Lab 1 | 95.2% | 99.1% |
| Lab 2 | 93.8% | 98.5% |
| Lab 3 | 96.1% | 100.5% |
| Precision (RSD%) | ||
| Repeatability (Intra-lab) | < 5% | < 3% |
| Reproducibility (Inter-lab) | < 8% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of analytical results. The following are representative protocols for the analysis of this compound using HPLC-DAD and LC-MS/MS.
Protocol 1: Analysis of this compound by HPLC-DAD
-
Sample Preparation:
-
Filter aqueous samples through a 0.45 µm syringe filter.
-
For solid samples (e.g., textiles), perform a solvent extraction using a methanol/water mixture, followed by filtration.
-
Prepare a series of calibration standards of this compound in the appropriate solvent.
-
-
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, and diode-array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 598 nm).
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Protocol 2: Analysis of this compound by LC-MS/MS
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC-DAD, but may require a solid-phase extraction (SPE) cleanup step for complex matrices to reduce matrix effects.
-
-
Instrumentation:
-
An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column and Mobile Phase: Similar to HPLC-DAD.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode for sulfonated dyes like this compound.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
-
Data Analysis:
-
Quantification is based on the peak area of the specific MRM transitions, compared against a calibration curve.
-
Visualizing the Workflow and Method Selection
To facilitate a clearer understanding of the inter-laboratory validation process and aid in the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Workflow for an inter-laboratory validation study.
Caption: Decision tree for selecting an analytical method.
References
- 1. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 2. Proficiency tests | WUR [wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Reactive Dye Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of different classes of reactive dyes, focusing on key performance indicators and supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding dye selection to minimize environmental footprint.
Introduction to Reactive Dyes and their Environmental Significance
Reactive dyes are the most widely used class of dyes for cellulosic fibers like cotton due to their bright shades, good wash fastness, and versatile application methods.[1] However, the conventional reactive dyeing process is associated with significant environmental challenges. The primary issue stems from the hydrolysis of the dye in the alkaline dyebath, where the dye reacts with water instead of the fiber. This leads to a low fixation efficiency, resulting in a high concentration of colored and salt-laden effluent that requires extensive wastewater treatment.[2][3] The main classes of reactive dyes, categorized by their reactive group, include Monochlorotriazine (MCT), Dichlorotriazine (DCT), Vinylsulfone (VS), and Bi-functional dyes (which contain two reactive groups).[1][2] The choice of reactive dye class has a substantial impact on the environmental profile of the dyeing process.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental impact parameters for different classes of reactive dyes based on available experimental data. It's important to note that actual values can vary depending on the specific dye, substrate, dyeing machinery, and process parameters.
| Parameter | Monochlorotriazine (MCT) | Vinylsulfone (VS) | Bi-functional | References |
| Fixation Efficiency (%) | 55 - 70 | 60 - 80 | 70 - 98 | [2][3] |
| Water Consumption (L/kg of cotton) | 80 - 150 | 60 - 120 | 50 - 100 | [4][5] |
| Energy Consumption (MJ/kg of cotton) | [Data to be sourced] | [Data to be sourced] | [Data to be sourced] | |
| Effluent Characteristics | ||||
| BOD₅ (mg/L) | ~ 85 | ~ 70 | ~ 65 | [6] |
| COD (mg/L) | ~ 1650 | ~ 1400 | ~ 1200 | [6] |
| TDS (mg/L) | ~ 3500 | ~ 3200 | ~ 2900 | [6] |
| TSS (mg/L) | ~ 115 | ~ 100 | ~ 90 | [6] |
| Aquatic Toxicity (Daphnia magna, 48h EC₅₀, mg/L) | > 100 (for a representative MCT-based dye) | > 100 (for a representative VS-based dye) | [Data to be sourced] | [7] |
| Aquatic Toxicity (Fish, 96h LC₅₀, mg/L) | > 100 (for a representative MCT-based dye) | 81.89 (for a representative VS-based dye) | [Data to be sourced] | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Determination of Dye Fixation Efficiency
Principle: This method determines the percentage of dye that has covalently bonded to the fiber. It involves extracting the unfixed dye from the dyed fabric and quantifying it spectrophotometrically.
Procedure:
-
A sample of the dyed fabric of known weight is taken after the dyeing and rinsing process, but before the final soaping wash.
-
The unfixed dye is extracted from the fabric sample using a suitable solvent (e.g., a mixture of water and pyridine or dimethylformamide).
-
The extraction is typically carried out in a laboratory dyeing apparatus at a specific temperature and time to ensure complete removal of the unfixed dye.
-
The extract containing the unfixed dye is collected, and its volume is measured.
-
The concentration of the dye in the extract is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength (λmax) and comparing it to a standard calibration curve of the dye.[9]
-
The total amount of unfixed dye is calculated.
-
The fixation efficiency (F%) is calculated using the following formula: F% = [(Total amount of dye applied - Amount of unfixed dye) / Total amount of dye applied] x 100
Measurement of Effluent Characteristics (BOD₅, COD, TDS, TSS)
These parameters are determined according to the "Standard Methods for the Examination of Water and Wastewater" by the American Public Health Association (APHA).[10][11]
-
Biochemical Oxygen Demand (BOD₅):
-
The wastewater sample is diluted with a nutrient-rich, aerated water and seeded with microorganisms.
-
The initial dissolved oxygen (DO) concentration is measured.
-
The sample is incubated in a sealed bottle in the dark at 20°C for 5 days.
-
After 5 days, the final DO concentration is measured.
-
BOD₅ is calculated as the difference between the initial and final DO values, adjusted for dilution.[12]
-
-
Chemical Oxygen Demand (COD):
-
A known volume of the wastewater sample is refluxed with a strong oxidizing agent (potassium dichromate) in a concentrated sulfuric acid solution.
-
A silver sulfate catalyst is used to promote the oxidation of organic compounds.
-
After refluxing for a specified period, the amount of unreacted oxidizing agent is determined by titration with a standard solution of ferrous ammonium sulfate.[13]
-
The COD is calculated based on the amount of oxidant consumed.
-
-
Total Dissolved Solids (TDS):
-
A measured volume of the wastewater sample is filtered through a standard glass fiber filter.
-
The filtrate (the liquid that passes through the filter) is collected in a pre-weighed evaporating dish.
-
The filtrate is evaporated to dryness in an oven at 180°C.[4][14]
-
The evaporating dish with the dried residue is cooled in a desiccator and weighed.
-
The TDS is calculated as the increase in weight of the dish per volume of the sample.
-
-
Total Suspended Solids (TSS):
-
A known volume of the wastewater sample is filtered through a pre-weighed standard glass fiber filter.
-
The filter with the retained solids is dried in an oven at 103-105°C until a constant weight is achieved.
-
The filter is cooled in a desiccator and weighed.
-
The TSS is calculated as the increase in the weight of the filter per volume of the sample.
-
Aquatic Toxicity Testing
Aquatic toxicity is assessed following the OECD Guidelines for the Testing of Chemicals.[5]
-
Acute Immobilisation Test with Daphnia magna (OECD 202):
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the dye effluent in a static test system for 48 hours.
-
Observations are made at 24 and 48 hours to determine the number of immobilized daphnids.
-
The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated.[15]
-
-
Fish Acute Toxicity Test (OECD 203):
-
Fish of a recommended species (e.g., Zebrafish or Rainbow trout) are exposed to a range of concentrations of the dye effluent in a semi-static or flow-through system for 96 hours.
-
Mortality and any sublethal effects are recorded at regular intervals.
-
The LC₅₀ (the concentration that is lethal to 50% of the fish) is calculated at the end of the 96-hour exposure period.[16]
-
Visualizing the Environmental Impact
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows related to the environmental impact of reactive dyes.
Caption: Lifecycle of a reactive dye in the dyeing process.
Caption: Experimental workflow for comparing reactive dye classes.
Conclusion
The selection of a reactive dye class has a profound impact on the environmental sustainability of textile dyeing processes. Bi-functional reactive dyes generally exhibit higher fixation efficiencies, leading to reduced dye in the effluent and consequently lower BOD, COD, TDS, and TSS values compared to Monochlorotriazine and Vinylsulfone dyes.[6] While data on energy consumption and a broader range of aquatic toxicity for direct comparison is still emerging, the available evidence strongly suggests that opting for reactive dyes with higher fixation potential is a critical step towards more environmentally responsible textile production. Further research focusing on a holistic life cycle assessment of different reactive dye classes is essential to provide a more complete picture of their environmental footprint.
References
- 1. eujournal.org [eujournal.org]
- 2. AATCC - AATCC [members.aatcc.org]
- 3. mdpi.com [mdpi.com]
- 4. iccontrols.com [iccontrols.com]
- 5. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC6 Evaluation and Testing Procedures - AATCC - Floor Covering Reference Manual [floorcoveringreferencemanual.com]
- 7. AATCC EVALUATION PROCEDURE 1Gray Scale for Color Change - MBA智库文档 [doc.mbalib.com]
- 8. edgeanalytical.com [edgeanalytical.com]
- 9. cefns.nau.edu [cefns.nau.edu]
- 10. chemical oxygen demand -analysis using APHA manual | PPTX [slideshare.net]
- 11. standardmethods.org [standardmethods.org]
- 12. e-acadjournal.org [e-acadjournal.org]
- 13. coleparmer.com [coleparmer.com]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Safe Disposal of Reactive Black 39: A Procedural Guide for Laboratory Professionals
The proper disposal of Reactive Black 39, a multifunctional azo dye, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals who handle this substance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in addition to immediate safety information and emergency protocols.
Hazard Identification and Safety Precautions
This compound presents several health risks. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Mutagenicity data has been reported, and there are possible risks of irreversible effects.[1] Therefore, strict adherence to safety precautions is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: In areas where dust or aerosols may be generated, a dust respirator should be used within a chemical fume hood.[1][2]
Table 1: Summary of Hazards for Reactive Black Dyes
| Hazard Statement | Classification & Primary Route of Exposure | Associated Risks |
|---|---|---|
| Harmful if swallowed | Acute Toxicity (Oral) via Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] |
| Skin and Eye Irritant | Irritant via Dermal and Ocular contact | May cause skin and eye irritation upon contact.[1][3] |
| Respiratory Irritant | Irritant via Inhalation | May cause irritation of the respiratory tract.[1][3] |
| Suspected of causing cancer | Carcinogenicity via Ingestion, Inhalation | Azo dyes are a class of chemicals with carcinogenic potential.[2][4] |
| Potential for irreversible effects | Mutagenicity | Mutagenicity data has been reported for this compound.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Solid Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure it is well-ventilated.[2]
-
Containment: Carefully vacuum or sweep up the material, avoiding the generation of dust.[1] Place the collected material into a clearly labeled, sealed, and compatible container for hazardous waste.[2][5]
-
Decontamination: After the material has been collected, wash the spill site thoroughly.[3]
Liquid Spills:
-
Containment: For liquid spills, absorb the substance with an inert material such as vermiculite or sand.[2]
-
Collection: Place the absorbent material into a sealed container for hazardous waste disposal.[2]
First Aid Measures:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Proper Disposal Procedures
All waste containing this compound must be treated as hazardous waste.[2]
Step 1: Waste Collection
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible containers.
-
The label must include the words "Hazardous Waste" and the chemical name, "this compound".[2]
Step 2: Waste Storage
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from incompatible materials such as strong oxidizing and reducing agents.[1][6]
Step 3: Pre-treatment of Small Laboratory Quantities (Optional) For small quantities of this compound waste generated in the laboratory, chemical degradation to less harmful aromatic amines is a recommended pre-treatment step before collection by a certified hazardous waste disposal service.[2] Two common methods for the degradation of azo dyes are reduction with sodium dithionite and oxidation using Fenton's reagent.[2]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal service.
-
Disposal must be in accordance with all federal, state, and local regulations.[7] The generator of the waste is responsible for ensuring its proper disposal.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for reactive black dyes.
Table 2: Quantitative Data for Reactive Black Dyes
| Parameter | Value | Source |
|---|---|---|
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [7] |
| Water Solubility | > 100 g/L at 25°C | [7] |
| Occupational Exposure Limit (Total Inhalable Dust) | < 10 mg/m³ (8-hour TWA) | [8] |
| Occupational Exposure Limit (Respirable Dust) | < 5 mg/m³ |[8] |
Experimental Protocol: Chemical Degradation of Azo Dyes
The following is a general protocol for the chemical degradation of small quantities of azo dye waste in a laboratory setting. This procedure should be performed in a chemical fume hood with appropriate PPE.
Method 1: Reduction with Sodium Dithionite
-
Preparation: In a suitable reaction vessel (e.g., a beaker or flask) inside a chemical fume hood, dissolve the this compound waste in water.[2]
-
Reaction: Slowly add sodium dithionite to the solution while stirring. The amount of sodium dithionite should be in stoichiometric excess to ensure complete reduction of the azo bond. The disappearance of color indicates the degradation of the dye.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate.[2]
-
Disposal: The resulting solution, containing the degradation products, should be collected in a designated hazardous waste container for final disposal by a certified service.[2]
Method 2: Oxidation with Fenton's Reagent
-
Preparation: In a reaction vessel within a chemical fume hood, dissolve the this compound waste in an acidic aqueous solution (pH 2-3).
-
Reaction: Add a source of ferrous iron (e.g., ferrous sulfate) to the solution, followed by the slow addition of hydrogen peroxide (Fenton's reagent). The reaction generates highly reactive hydroxyl radicals that oxidize and degrade the dye molecule.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution and collect it in a hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactive Dye Black SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Detoxification of azo dyes in the context of environmental processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spaceint.com [spaceint.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. scribd.com [scribd.com]
- 8. dyespigments.net [dyespigments.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Black 39
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Reactive Black 39, a multifunctional dye used in various biological and textile applications.[1] Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a black powder that can be harmful if swallowed and may cause irritation to the respiratory tract, eyes, and skin, particularly in sensitive individuals.[2] It is crucial to minimize dust generation and accumulation during handling.[2] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications | Rationale |
| Respiratory Protection | Approved Dust Respirator | NIOSH-approved respirator for dust and mists.[3] | To prevent inhalation of irritating dust particles.[2][4] |
| Eye Protection | Chemical Safety Goggles | Snug-fitting goggles to protect against dust and splashes.[2][3] | To prevent eye irritation and inflammation from dust.[2] |
| Hand Protection | Chemical-Resistant Gloves | Rubber or neoprene gloves are recommended.[2][5] | To prevent skin irritation from prolonged or repeated contact.[2] |
| Body Protection | Laboratory Coat/Coveralls | Long-sleeved to prevent skin contact. | To protect skin and clothing from contamination.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe working environment.
1. Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Cover the work surface with absorbent paper to contain any potential spills.
2. Weighing and Solution Preparation:
-
Handle the powder carefully to minimize dust generation.[2]
-
Use a dedicated, labeled container for weighing.
-
When preparing solutions, slowly add the dye powder to the solvent to avoid splashing.
3. During Use:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep containers tightly closed when not in use.[2]
4. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
Emergency Procedures
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety office.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Flush the skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[2]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material, including spilled dye and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
-
Consult with your institution's environmental health and safety department for specific disposal protocols.
-
Waste should not be disposed of down the sewer unless it has been properly neutralized and is in accordance with local regulations.[6][7]
-
For unexhausted fiber-reactive dye baths, the pH should be neutralized before disposal.[7]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
